4-(1-Azepanyl)-1-butanol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Azepanyl)-1-butanol Abstract This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 4-(1-Azepa...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Azepanyl)-1-butanol
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 4-(1-Azepanyl)-1-butanol (CAS No: 114960-98-4)[1], a tertiary amino alcohol with potential applications as a structural motif and building block in medicinal chemistry and materials science. We present a robust, two-step synthetic protocol starting from readily available commercial precursors, γ-butyrolactone and hexamethyleneimine. The causality behind the selection of this synthetic strategy is discussed in detail, emphasizing reaction mechanism and practicality. Furthermore, this guide establishes a complete self-validating system by outlining the full spectroscopic characterization of the target molecule. Detailed protocols and expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to ensure unambiguous structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals requiring a practical, field-proven guide to the preparation and validation of this and structurally related compounds.
Introduction: The Significance of Amino Alcohols
The amino alcohol moiety is a privileged structural feature found in a vast array of biologically active molecules and pharmaceuticals.[2][3] These compounds are critical intermediates in organic synthesis due to the versatile reactivity of their two functional groups. 4-(1-Azepanyl)-1-butanol, incorporating a seven-membered azepane ring, represents a valuable tertiary amino alcohol. The synthesis of such specific N-substituted amino alcohols is crucial for developing new chemical entities with tailored properties. Conventional methods for creating these structures, such as the reaction of an amine with an epoxide or haloalcohol, often suffer from drawbacks including the need for wasteful multi-step preparations of starting materials and issues with selectivity.[2][4]
This guide focuses on a more streamlined and efficient approach: the formation of an intermediate amide from a lactone, followed by its complete reduction. This strategy is advantageous due to the high availability of the starting materials and the well-controlled nature of the reaction sequence.
Synthesis of 4-(1-Azepanyl)-1-butanol
The selected synthetic pathway involves a two-step process: (1) Nucleophilic ring-opening of γ-butyrolactone with hexamethyleneimine to form an intermediate hydroxy amide, and (2) Subsequent reduction of the amide functional group to the corresponding tertiary amine using a powerful hydride reducing agent.
Principle and Rationale
The synthesis of tertiary amines via the reduction of amides is a cornerstone of modern organic synthesis.[5] This particular strategy was chosen for several key reasons:
Expertise & Experience: The nucleophilic acyl substitution of lactones by amines is a high-yielding and predictable reaction. The subsequent reduction of the resulting stable amide intermediate with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is a classic and reliable transformation that efficiently reduces the carbonyl group without affecting the hydroxyl group.[3]
Causality: Using γ-butyrolactone directly provides the required four-carbon chain with a terminal hydroxyl group pre-installed. Hexamethyleneimine serves as the nucleophile that introduces the desired cyclic amine moiety. This approach avoids the handling of potentially hazardous alkylating agents and circumvents regioselectivity problems associated with other methods.[2]
Availability of Reagents: Both γ-butyrolactone and hexamethyleneimine are readily available and cost-effective commercial starting materials, making this route scalable and economically viable.
Reaction Mechanism
The synthesis proceeds via two distinct mechanistic steps:
Amide Formation: Hexamethyleneimine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of γ-butyrolactone. This leads to the opening of the lactone ring through a tetrahedral intermediate, resulting in the formation of N-(4-hydroxybutyl)azepane-1-carboxamide. This step is typically performed at elevated temperatures to drive the reaction to completion.
Amide Reduction: The intermediate hydroxy amide is then treated with Lithium Aluminum Hydride (LiAlH₄). The hydride reagent delivers hydride ions (H⁻) to the amide carbonyl carbon, ultimately reducing it completely to a methylene group (-CH₂-). An aqueous workup is required to quench the excess LiAlH₄ and protonate the resulting alkoxide and amine to yield the final product, 4-(1-Azepanyl)-1-butanol.
Experimental Protocol: Synthesis
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-(4-hydroxybutyl)azepane-1-carboxamide
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hexamethyleneimine (1.0 eq) and γ-butyrolactone (1.1 eq).
Heat the reaction mixture to 100-120 °C and stir for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
Upon completion, allow the mixture to cool to room temperature. The crude hydroxy amide is typically a viscous oil and can be used in the next step without further purification.
Step 2: Reduction to 4-(1-Azepanyl)-1-butanol
In a separate, dry, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF).
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
Dissolve the crude hydroxy amide from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via a dropping funnel. The addition should be slow to control the exothermic reaction.
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
Once the reaction is complete, cool the flask back to 0 °C.
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate.
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-(1-Azepanyl)-1-butanol.
Purify the product via vacuum distillation or column chromatography on silica gel to obtain the final product as a clear oil.
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Azepanyl)-1-butanol
For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1-Azepanyl)-1-butanol, a satu...
Author: BenchChem Technical Support Team. Date: January 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1-Azepanyl)-1-butanol, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles, data from analogous structures, and computational predictions to offer a robust profile for research and development purposes. This document details the compound's structure, predicted physical and chemical properties, proposed methodologies for its synthesis and characterization, and essential safety information. The protocols and data presented herein are intended to serve as a foundational resource for scientists engaged in the study and utilization of N-substituted amino alcohols.
Introduction and Scientific Context
4-(1-Azepanyl)-1-butanol, with the chemical formula C₁₀H₂₁NO, belongs to the class of amino alcohols containing a seven-membered azepane ring. The presence of both a tertiary amine and a primary alcohol functional group within the same molecule imparts a unique combination of properties, including basicity, hydrogen bonding capability, and potential for derivatization at two distinct reactive sites. These characteristics make it an intriguing building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents where the azepane moiety can influence lipophilicity, metabolic stability, and receptor binding affinity.
The butanol side chain provides a flexible linker, allowing for the positioning of the hydroxyl group for further reactions or interactions with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, enabling rational design of synthetic routes, purification strategies, and formulation development.
Molecular Structure and Core Properties
The structural representation of 4-(1-Azepanyl)-1-butanol is foundational to understanding its chemical behavior.
Caption: Chemical structure of 4-(1-Azepanyl)-1-butanol.
Predicted Physicochemical Data
The following table summarizes the key physicochemical properties of 4-(1-Azepanyl)-1-butanol. These values are largely derived from computational predictions using established algorithms and should be considered as estimates pending experimental verification.
Expertise & Experience Insight: The predicted high boiling point is a direct consequence of the molecule's molecular weight and its capacity for intermolecular hydrogen bonding via the hydroxyl group. The tertiary amine also contributes to its polarity. The estimated logP suggests a moderate lipophilicity, a critical parameter in drug design influencing membrane permeability and solubility. The basicity, indicated by the predicted pKa of the conjugate acid, is a key feature of the azepane ring and will dictate its behavior in acidic or buffered solutions.
Experimental Protocols
Proposed Synthesis: Reductive Amination
A robust and widely applicable method for the synthesis of 4-(1-Azepanyl)-1-butanol is the reductive amination of azepane with 4-hydroxybutanal or a protected precursor. This method is advantageous due to its high efficiency and the commercial availability of the starting materials.
Caption: Proposed workflow for the synthesis of 4-(1-Azepanyl)-1-butanol.
Step-by-Step Methodology:
Reaction Setup: To a solution of azepane (1.0 eq.) in dichloromethane (DCM) at 0 °C, add 4-hydroxybutanal (1.1 eq.) dropwise. Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the hemiaminal and iminium ion intermediates.
Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to elute the final product.
Causality Behind Experimental Choices: Dichloromethane is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively solubilizes the reactants. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the aldehyde starting material. The aqueous workup with sodium bicarbonate is necessary to neutralize any remaining acid and to remove inorganic byproducts.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the protons on the azepane ring and the butanol side chain. The protons alpha to the nitrogen (on the azepane ring and the butanol chain) will be deshielded and appear in the range of 2.5-3.0 ppm. The protons on the carbon bearing the hydroxyl group are expected to appear around 3.6 ppm as a triplet. The remaining methylene protons of the azepane ring and the butanol chain will likely appear as complex multiplets in the upfield region (1.4-1.8 ppm). The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Predicted): The carbon NMR spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule, assuming free rotation and no conformational isomers at room temperature. The carbons alpha to the nitrogen will be in the range of 50-60 ppm. The carbon attached to the hydroxyl group is predicted to be around 62 ppm. The other methylene carbons of the azepane ring and the butanol chain will appear in the 25-30 ppm region.
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretching vibration should be visible around 1050 cm⁻¹. The C-H stretching vibrations of the methylene groups will appear in the 2850-2950 cm⁻¹ region.
Mass Spectrometry (MS):
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 171. The fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the nitrogen atom and the oxygen atom. A prominent fragment would be expected from the loss of a propyl group from the butanol chain (cleavage between C2 and C3 of the side chain), leading to a fragment ion at m/z 128. Another significant fragmentation pathway would be the loss of the entire butanol side chain, resulting in a fragment corresponding to the azepanyl cation at m/z 98. Loss of a water molecule (M-18) from the molecular ion is also a possible fragmentation pathway for alcohols.
Safety and Handling
While specific toxicity data for 4-(1-Azepanyl)-1-butanol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the properties of similar amino alcohols, it is likely to be an irritant to the skin and eyes.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
4-(1-Azepanyl)-1-butanol is a bifunctional molecule with significant potential as a building block in organic synthesis. This guide provides a detailed, albeit largely predictive, overview of its physicochemical properties, along with practical protocols for its synthesis and characterization. The information presented here is intended to empower researchers to confidently incorporate this compound into their research and development programs. It is strongly recommended that the predicted data be validated experimentally as part of any ongoing research.
References
Computational prediction of physicochemical properties was performed using publicly available software and is intended for estim
Synthetic protocols are based on established methods for reductive amination and may require optimization for this specific substr
Spectroscopic Profile of 4-(1-Azepanyl)-1-butanol: An In-depth Technical Guide
Introduction 4-(1-Azepanyl)-1-butanol is a bifunctional organic molecule featuring a primary alcohol and a tertiary amine integrated into a seven-membered azepane ring. This unique structural combination makes it a valua...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
4-(1-Azepanyl)-1-butanol is a bifunctional organic molecule featuring a primary alcohol and a tertiary amine integrated into a seven-membered azepane ring. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. Amino alcohols are a well-established pharmacophore found in numerous therapeutic agents, and the azepane moiety can impart specific conformational constraints and lipophilicity.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm the identity of synthesized compounds.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(1-Azepanyl)-1-butanol. The presented data is a synthesis of established principles of spectroscopy and comparative analysis with structurally related compounds.
Molecular Structure and Logic of Analysis
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure and the different chemical environments of the atoms within 4-(1-Azepanyl)-1-butanol.
Caption: Molecular structure of 4-(1-Azepanyl)-1-butanol.
The subsequent sections will delve into the specific spectroscopic signatures of this molecule, explaining how each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For 4-(1-Azepanyl)-1-butanol, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons and their neighboring protons. The chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic environment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~3.64
t
2H
-CH₂OH
Protons attached to the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen. The signal is a triplet due to coupling with the adjacent CH₂ group.
~2.60
m
4H
N-(CH₂)₂ (ring)
Protons on the carbons directly attached to the nitrogen in the azepane ring are deshielded.
~2.45
t
2H
N-CH₂- (chain)
Protons on the carbon of the butyl chain attached to the nitrogen are deshielded.
~1.65 - 1.50
m
12H
-(CH₂)₃- (ring), -(CH₂)₂- (chain)
Overlapping signals for the remaining methylene protons in the azepane ring and the butyl chain.
~2.5 (broad)
s
1H
-OH
The chemical shift of the hydroxyl proton can vary depending on concentration and solvent. It often appears as a broad singlet.
Rationale behind the predictions: The predicted chemical shifts are based on the known values for 1-butanol and the influence of an N-substituent.[4][5] The protons closest to the electronegative nitrogen and oxygen atoms will appear at a lower field (higher ppm).
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Rationale
~62.8
-CH₂OH
The carbon attached to the hydroxyl group is significantly deshielded by the oxygen atom.
~58.5
N-CH₂- (chain)
The carbon on the butyl chain directly bonded to the nitrogen is deshielded.
~55.0
N-(CH₂)₂ (ring)
The two equivalent carbons in the azepane ring attached to the nitrogen are deshielded.
~32.0
-CH₂-CH₂OH
The carbon beta to the hydroxyl group.
~28.0
-N-CH₂-CH₂-
The carbon beta to the nitrogen on the butyl chain.
~27.0
N-CH₂-CH₂- (ring)
The two equivalent carbons in the azepane ring beta to the nitrogen.
~26.5
N-CH₂-CH₂-CH₂- (ring)
The central methylene carbon of the azepane ring.
Rationale behind the predictions: The chemical shifts are estimated based on the ¹³C NMR data for 1-butanol and the known effects of N-alkylation on carbon chemical shifts.[6] Carbons directly attached to the heteroatoms (N and O) are the most deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
3550 - 3200
Strong, Broad
O-H stretch
The broadness is due to hydrogen bonding between the alcohol molecules. This is a characteristic peak for alcohols.[7][8]
2950 - 2850
Strong
C-H stretch (Alkyl)
These absorptions are characteristic of sp³ hybridized C-H bonds and are expected for the methylene groups in the molecule.[9]
1470 - 1370
Medium
C-H bend (Alkyl)
Bending vibrations of the C-H bonds.
1260 - 1000
Strong
C-N stretch, C-O stretch
The C-N stretching of the tertiary amine and the C-O stretching of the primary alcohol fall in this region.
The IR spectrum will be dominated by the very broad O-H stretching band, which is a clear indicator of the alcohol functional group. The presence of strong C-H stretching bands confirms the aliphatic nature of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 4-(1-Azepanyl)-1-butanol, electron ionization (EI) would likely lead to the following fragmentation patterns.
Predicted Mass Spectrometry Data
m/z
Proposed Fragment
Rationale
171
[C₁₀H₂₁NO]⁺
Molecular ion (M⁺). Its intensity may be low due to the instability of the molecular ion of alcohols.[10]
154
[M - OH]⁺
Loss of a hydroxyl radical.
142
[M - C₂H₅]⁺
Alpha-cleavage with loss of an ethyl radical.
112
[C₇H₁₄N]⁺
Alpha-cleavage at the C-C bond adjacent to the nitrogen, leading to a stable iminium ion. This is often a prominent peak for N-alkylated compounds.
98
[C₆H₁₂N]⁺
Fragmentation of the butyl chain.
84
[C₅H₁₀N]⁺
Further fragmentation of the azepane ring.
56
[C₄H₈]⁺
Loss of water from the molecular ion, a common fragmentation for alcohols.[11]
31
[CH₂OH]⁺
Alpha-cleavage at the C-C bond adjacent to the oxygen. This is a characteristic fragment for primary alcohols.[11]
The base peak is likely to be the iminium ion at m/z 112 due to its high stability.
Caption: Proposed key fragmentation pathways for 4-(1-Azepanyl)-1-butanol in MS.
Experimental Protocols
The following are generalized experimental conditions for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Instrument: A 500 MHz NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃) is a common choice.[6]
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Mass Spectrometry
Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).[3]
Ionization Energy: Typically 70 eV.
Analysis: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated by their mass-to-charge ratio.
Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for the molecular structure of 4-(1-Azepanyl)-1-butanol. The combination of NMR, IR, and MS data allows for unambiguous confirmation of the compound's identity and purity. The characteristic broad O-H stretch in the IR, the specific chemical shifts and coupling patterns in the NMR spectra, and the predictable fragmentation pattern in the mass spectrum all contribute to a comprehensive structural elucidation. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their analytical data.
References
MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. [Link]
An In-depth Technical Guide to CAS 114960-98-4: 4-(azepan-1-yl)butan-1-ol
For the attention of: Researchers, scientists, and drug development professionals. Abstract Introduction and Chemical Identity 4-(azepan-1-yl)butan-1-ol is a tertiary amine and a primary alcohol.
Author: BenchChem Technical Support Team. Date: January 2026
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Introduction and Chemical Identity
4-(azepan-1-yl)butan-1-ol is a tertiary amine and a primary alcohol. Its chemical structure consists of a saturated seven-membered azepane ring linked via a nitrogen atom to a butyl chain, which is terminated by a hydroxyl group.
Molecular Structure:
Caption: Molecular structure of 4-(azepan-1-yl)butan-1-ol.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(azepan-1-yl)butan-1-ol is presented in the table below. These properties are essential for handling, storage, and consideration in experimental design.
While specific, detailed synthetic protocols for 4-(azepan-1-yl)butan-1-ol are not extensively published in peer-reviewed literature, its structure suggests it can be synthesized through standard organic chemistry reactions. A plausible synthetic route would involve the N-alkylation of azepane with a 4-halobutanol or a related electrophile.
The reactivity of this molecule is dictated by its two primary functional groups: the tertiary amine of the azepane ring and the primary hydroxyl group. The tertiary amine can act as a base or a nucleophile, while the hydroxyl group can undergo reactions typical of primary alcohols, such as oxidation, esterification, and etherification.
Current Understanding of Uses and Biological Activity
An extensive search of scientific databases and chemical supplier information indicates that 4-(azepan-1-yl)butan-1-ol is primarily designated for research and development purposes.[1] There is a notable absence of published studies detailing its specific biological activities, mechanism of action, or applications in drug discovery or materials science.
The structural motifs present in 4-(azepan-1-yl)butan-1-ol, namely the azepane ring and the butanol chain, are found in various biologically active molecules. However, without experimental data on this specific compound, any discussion of its potential pharmacological effects would be purely speculative.
Safety and Handling
Based on available Safety Data Sheets (SDS), 4-(azepan-1-yl)butan-1-ol is classified as an irritant.[1][2] It may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[1] The toxicological properties of this compound have not been fully investigated.[1]
Recommended Handling Procedures:
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles.
Skin Protection: Wear chemical-resistant gloves and protective clothing.
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
Future Research Directions
The lack of data on the biological effects of 4-(azepan-1-yl)butan-1-ol presents an opportunity for foundational research. A logical starting point would be a systematic screening of its activity across various biological targets.
Proposed Initial Experimental Workflow:
Caption: A proposed workflow for the initial biological evaluation of 4-(azepan-1-yl)butan-1-ol.
Conclusion
4-(azepan-1-yl)butan-1-ol (CAS 114960-98-4) is a chemical compound with well-defined physical and chemical properties but a currently unpublished biological and pharmacological profile. While its structural components are of interest, a significant knowledge gap exists regarding its specific applications and interactions with biological systems. This guide consolidates the available technical data and highlights the need for further research to elucidate the potential of this molecule. The scientific community is encouraged to undertake exploratory studies to fill this void.
Whitepaper: A Robust, Two-Step Synthesis of 4-(Azepan-1-yl)butan-1-ol from Tetrahydrofuran
An In-Depth Technical Guide for Chemical Researchers Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-(azepan-1-yl)butan-1-ol, a valuable amino alcohol intermediate...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide for Chemical Researchers
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-(azepan-1-yl)butan-1-ol, a valuable amino alcohol intermediate in pharmaceutical and materials science. The presented strategy circumvents the challenges of direct catalytic ring-opening of tetrahydrofuran (THF) with secondary amines by employing a robust, two-step sequence. The process begins with the Lewis acid-catalyzed ring-opening of THF with an acyl chloride to yield a stable 4-chlorobutyl ester intermediate. This is followed by a nucleophilic substitution with azepane (hexamethyleneimine) and subsequent hydrolysis to afford the target compound in high yield and purity. This document provides detailed mechanistic insights, step-by-step experimental protocols, quantitative data, and safety considerations designed for researchers, chemists, and drug development professionals.
Introduction and Strategic Overview
N-substituted amino alcohols are privileged structural motifs in medicinal chemistry, serving as key building blocks for a diverse range of therapeutic agents. The bifunctional nature of these molecules—containing both a nucleophilic amine and a hydroxyl group—allows for versatile derivatization. The seven-membered azepane ring, in particular, is an increasingly important scaffold that offers a unique three-dimensional chemical space compared to more common five- and six-membered rings like pyrrolidine and piperidine.[1][2] Its conformational flexibility can be advantageous for optimizing ligand-receptor binding interactions.
The target molecule, 4-(azepan-1-yl)butan-1-ol, combines the azepane core with a flexible butanol linker, making it a desirable intermediate for drug discovery programs. Synthesizing this compound from simple, inexpensive, and readily available starting materials is a key objective for process chemistry. Tetrahydrofuran (THF), a widely used solvent and chemical intermediate, represents an ideal C4 building block for this purpose.[3]
However, the direct nucleophilic ring-opening of THF with an amine like azepane is challenging. The ether linkage of THF is relatively inert and requires activation, often through harsh conditions or complex catalytic systems that may not be suitable for scalable synthesis.[4][5] To overcome this, we present a more practical and controllable two-step synthetic strategy:
Step 1: Activated Ring-Opening of THF: THF is converted into a more reactive intermediate, 4-chlorobutyl acetate, via a Lewis acid-catalyzed reaction with acetyl chloride. This reaction is efficient and produces a stable, isolable intermediate.[6]
Step 2: Nucleophilic Amination and Deprotection: The 4-chlorobutyl acetate undergoes nucleophilic substitution with azepane. The reaction proceeds as a tandem SN2 substitution and in-situ hydrolysis of the acetate ester under basic conditions to yield the final product, 4-(azepan-1-yl)butan-1-ol.
This approach offers superior control, scalability, and reliability over direct amination methods.
Mechanistic Rationale and Pathway Visualization
The efficacy of this synthetic route is grounded in fundamental principles of organic reactivity. The following sections detail the mechanism of each transformation.
Step 1: Lewis Acid-Catalyzed Ring-Opening of Tetrahydrofuran
The initial step involves the activation of the C-O bond in THF. In the presence of a Lewis acid (e.g., zinc chloride), the oxygen atom of THF coordinates to the catalyst, making the ring more susceptible to nucleophilic attack. Acetyl chloride serves as both the acylating agent and the source of the chloride nucleophile. The reaction proceeds through an oxonium ion intermediate, which is subsequently opened by the chloride ion to yield 4-chlorobutyl acetate.[6]
Step 2: SN2 Amination and Hydrolysis
In the second step, azepane, a strong secondary amine nucleophile, displaces the chloride from 4-chlorobutyl acetate in a classical SN2 reaction. The reaction is typically conducted in the presence of a base to neutralize the HCl generated and to facilitate the subsequent hydrolysis of the acetate ester, yielding the final 4-(azepan-1-yl)butan-1-ol product.
Visual Workflow of the Synthetic Process
The overall transformation from starting materials to the final product is illustrated below.
Caption: Overall two-step synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: These procedures should be performed by trained chemists in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Acetyl chloride is corrosive and reacts violently with water. Azepane is a corrosive and flammable liquid.
Method A: Synthesis of 4-Chlorobutyl Acetate (Intermediate)
This protocol is adapted from established methodologies for the Lewis acid-catalyzed ring-opening of THF.[6]
Materials:
Tetrahydrofuran (THF), anhydrous: 1.0 eq.
Acetyl chloride: 1.1 eq.
Zinc chloride (ZnCl₂), anhydrous: 0.05 eq.
Dichloromethane (DCM), anhydrous (as solvent)
Procedure:
To a dry, nitrogen-purged reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel, add anhydrous dichloromethane and anhydrous zinc chloride (0.05 eq.).
Cool the suspension to 0 °C in an ice bath.
Add anhydrous tetrahydrofuran (1.0 eq.) to the vessel.
Slowly add acetyl chloride (1.1 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
Monitor the reaction progress by TLC or GC-MS until THF is consumed.
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 4-chlorobutyl acetate.
Purify the crude product by vacuum distillation to obtain pure 4-chlorobutyl acetate as a colorless liquid.
Method B: Synthesis of 4-(Azepan-1-yl)butan-1-ol (Final Product)
This protocol employs a standard nucleophilic substitution followed by hydrolysis.
Materials:
4-Chlorobutyl acetate: 1.0 eq.
Azepane (Hexamethyleneimine): 2.2 eq.
Potassium carbonate (K₂CO₃), anhydrous: 2.0 eq.
Acetonitrile (as solvent)
Sodium hydroxide solution (e.g., 2 M aqueous) for hydrolysis workup.
Procedure:
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorobutyl acetate (1.0 eq.), acetonitrile, and anhydrous potassium carbonate (2.0 eq.).
Add azepane (2.2 eq.) to the suspension. The second equivalent acts as a base to scavenge the HCl formed.
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
To the resulting crude oil, add a 2 M aqueous solution of sodium hydroxide and stir vigorously at 40 °C for 2 hours to ensure complete hydrolysis of any remaining acetate ester.
Cool the mixture and extract the product with ethyl acetate or dichloromethane (3x).
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude 4-(azepan-1-yl)butan-1-ol by vacuum distillation to obtain a colorless to pale yellow oil.
Quantitative Data and Characterization
The following tables summarize the key quantitative parameters for this synthesis.
Table 1: Reagent Properties and Stoichiometry
Reagent
Formula
MW ( g/mol )
Molar Eq. (Step 1)
Molar Eq. (Step 2)
Tetrahydrofuran
C₄H₈O
72.11
1.0
-
Acetyl Chloride
C₂H₃ClO
78.50
1.1
-
Zinc Chloride
ZnCl₂
136.30
0.05
-
4-Chlorobutyl Acetate
C₆H₁₁ClO₂
150.60
-
1.0
Azepane
C₆H₁₃N
99.17
-
2.2
Potassium Carbonate
K₂CO₃
138.21
-
2.0
Product
C₁₀H₂₁NO
171.28
-
-
Table 2: Expected Yields and Physical Properties
Stage / Product
Typical Yield
Purity (Post-Purification)
Physical State
Boiling Point (°C)
4-Chlorobutyl Acetate
85-95%
>98% (GC)
Colorless Liquid
79-81 °C @ 20 mmHg
4-(Azepan-1-yl)butan-1-ol
80-90%
>98% (GC)
Colorless to Pale Yellow Oil
~110-115 °C @ 5 mmHg
Note: Yields and boiling points are typical literature values and may vary based on specific experimental conditions and scale.
Detailed Reaction Mechanism Diagram
Caption: Key mechanistic steps in the synthesis.
Conclusion
The two-step synthesis of 4-(azepan-1-yl)butan-1-ol from tetrahydrofuran presented in this guide offers a reliable, high-yield, and scalable route for producing this valuable chemical intermediate. By activating THF to form a stable 4-chlorobutyl ester, the challenges associated with direct amination of the ether are effectively bypassed. The protocols have been designed to be straightforward and reproducible in a standard laboratory setting. This methodology provides a solid foundation for researchers and process chemists engaged in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and industrial applications.
References
A new palladium-mediated approach to 4-N-arylamino-1-butanols from peroxidic tetrahydrofuran and primary arom
Novel ring-opening reaction of tetrahydrofuran promoted by a cationic uranium amide compound.
Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics.
(4R)-N-Cbz-4-hydroxy-azepane. Benchchem.
Application of the methodology in the preparation of azepane-based...
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
The Versatile Intermediate: A Technical Guide to 4-(1-Azepanyl)-1-butanol
Foreword: The Unsung Hero of Synthesis In the intricate world of synthetic organic chemistry, the final, often complex, active pharmaceutical ingredient (API) tends to capture the spotlight. However, the journey to that...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Unsung Hero of Synthesis
In the intricate world of synthetic organic chemistry, the final, often complex, active pharmaceutical ingredient (API) tends to capture the spotlight. However, the journey to that molecule is paved with a series of crucial, yet often overlooked, chemical intermediates. These molecules are the unsung heroes, the foundational building blocks upon which molecular complexity is built. This guide focuses on one such hero: 4-(1-Azepanyl)-1-butanol .
This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the synthesis, reactivity, and potential applications of this versatile intermediate. We will explore the "why" behind the "how," offering insights grounded in mechanistic principles and practical laboratory experience.
Core Characteristics of 4-(1-Azepanyl)-1-butanol
Before delving into its synthesis and applications, it is essential to understand the fundamental physicochemical properties of 4-(1-Azepanyl)-1-butanol. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.
Expected to be soluble in water and common organic solvents
General knowledge of similar compounds
Strategic Synthesis of 4-(1-Azepanyl)-1-butanol: Two Viable Pathways
The synthesis of 4-(1-Azepanyl)-1-butanol can be approached through several strategic disconnections. Here, we will detail two of the most logical and industrially scalable methods: Reductive Amination and Nucleophilic Substitution (Alkylation) .
Pathway A: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity.[3][4] This one-pot reaction combines a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[3][4]
Mechanism and Rationale:
The reaction begins with the nucleophilic attack of hexamethyleneimine on the carbonyl carbon of a suitable aldehyde precursor, such as 4-hydroxybutanal. This is followed by dehydration to form a transient iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is chosen for its ability to reduce the iminium ion preferentially over the starting aldehyde.[3] STAB is often favored in modern synthesis due to its milder nature and reduced toxicity compared to cyanoborohydride.[3]
Caption: Reductive Amination Workflow for 4-(1-Azepanyl)-1-butanol Synthesis.
Experimental Protocol:
To a stirred solution of hexamethyleneimine (1.0 eq) in dichloromethane (DCM) at 0 °C, add 4-hydroxybutanal (1.1 eq).
Stir the mixture for 20-30 minutes to allow for iminium ion formation.
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to yield 4-(1-Azepanyl)-1-butanol.
Pathway B: Nucleophilic Substitution (Alkylation)
A more direct approach involves the nucleophilic substitution of a haloalkane with hexamethyleneimine. This Sₙ2 reaction is a classic and robust method for forming carbon-nitrogen bonds.
Mechanism and Rationale:
In this pathway, the nitrogen atom of hexamethyleneimine acts as a nucleophile, attacking the electrophilic carbon of a 4-halobutanol, typically 4-chloro-1-butanol.[1] The choice of 4-chloro-1-butanol is strategic due to its commercial availability and appropriate reactivity. A base, such as potassium carbonate or triethylamine, is often included to scavenge the hydrogen halide byproduct, driving the reaction to completion. The use of a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal for Sₙ2 reactions.
Combine hexamethyleneimine (1.2 eq), 4-chloro-1-butanol (1.0 eq), and potassium carbonate (2.0 eq) in acetonitrile.
Heat the mixture to reflux (approximately 82 °C) and maintain for 24-48 hours.
Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting materials.
After cooling to room temperature, filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and unreacted hexamethyleneimine hydrohalide.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purify the resulting crude oil by vacuum distillation to obtain pure 4-(1-Azepanyl)-1-butanol.
The Role of 4-(1-Azepanyl)-1-butanol in Medicinal Chemistry
While specific, publicly disclosed applications of 4-(1-Azepanyl)-1-butanol in late-stage clinical candidates are not abundant, its structural motifs are highly relevant in drug discovery. The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The butanol chain provides a flexible linker and a reactive hydroxyl group for further functionalization.
This intermediate is a valuable starting point for synthesizing compounds targeting:
Central Nervous System (CNS) Disorders: The lipophilic azepane ring can facilitate blood-brain barrier penetration.
Cardiovascular Diseases: Many cardiovascular drugs incorporate cyclic amine structures.
Antiviral and Anticancer Agents: The butanol moiety can be derivatized to mimic natural substrates or to introduce pharmacophores.
For example, a related compound, 4-isopropylamino-1-butanol, is a key intermediate in the synthesis of Selexipag, a drug for treating pulmonary hypertension.[5] This highlights the utility of such amino-alcohol structures in the development of modern therapeutics.
Spectroscopic Characterization
Confirmation of the successful synthesis of 4-(1-Azepanyl)-1-butanol relies on standard spectroscopic techniques.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azepane ring protons, the three methylene groups of the butanol chain, and the hydroxyl proton. The methylene group adjacent to the nitrogen will be shifted downfield compared to the others.
¹³C NMR: The carbon NMR will display distinct peaks for each of the ten carbon atoms in the molecule.
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching vibrations around 2850-2950 cm⁻¹.
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion: A Versatile Building Block
4-(1-Azepanyl)-1-butanol represents a valuable and versatile chemical intermediate. Its synthesis is achievable through robust and scalable chemical transformations, primarily reductive amination and nucleophilic substitution. The presence of both a secondary amine within a cyclic scaffold and a primary alcohol offers dual points for further chemical modification, making it an attractive building block for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. As the demand for novel chemical entities continues to grow, the importance of well-characterized and readily accessible intermediates like 4-(1-Azepanyl)-1-butanol will only increase.
The Azepane Scaffold: Unlocking the Therapeutic Potential of 4-(1-Azepanyl)-1-butanol in Medicinal Chemistry
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of the Azepane Moiety in Drug Design The seven-membered nitrogen-containing h...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Azepane Moiety in Drug Design
The seven-membered nitrogen-containing heterocycle, azepane, represents a "privileged scaffold" in medicinal chemistry. Its inherent non-planar, three-dimensional structure provides an exceptional framework for the spatial presentation of pharmacophoric features, enabling interactions with a wide array of biological targets.[1] Azepane-based compounds have demonstrated a remarkable diversity of pharmacological activities, and a number of drugs incorporating this motif have received FDA approval for treating a range of diseases.[1] The conformational flexibility of the azepane ring allows for the fine-tuning of compound properties to optimize target engagement, selectivity, and pharmacokinetic profiles.
This technical guide focuses on the untapped potential of a specific, yet promising, derivative: 4-(1-Azepanyl)-1-butanol . This molecule uniquely combines the advantageous structural properties of the azepane ring with a flexible butanol side chain terminating in a primary alcohol. This hydroxyl group presents a key opportunity for further chemical modification, serving as a handle for the introduction of additional functionalities to probe structure-activity relationships (SAR) and develop novel therapeutic agents. This guide will provide a comprehensive overview of hypothesized medicinal chemistry applications, detailed synthetic protocols, and robust in vitro evaluation methodologies for 4-(1-Azepanyl)-1-butanol, empowering researchers to explore its full therapeutic potential.
Hypothesized Medicinal Chemistry Applications of 4-(1-Azepanyl)-1-butanol
Based on the extensive literature surrounding azepane-containing compounds and the known pharmacological relevance of the amino alcohol substructure, we can postulate several promising avenues for the therapeutic application of 4-(1-Azepanyl)-1-butanol.[1][2]
Oncology
The azepane scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[3] The flexible nature of the seven-membered ring allows for optimal positioning of substituents to interact with key residues in the binding sites of various oncology targets.
Rationale: The 4-(1-Azepanyl)-1-butanol core could serve as a foundational structure for the development of novel kinase inhibitors, a well-established class of anticancer drugs. The terminal hydroxyl group can be derivatized to introduce moieties that target the ATP-binding site or allosteric pockets of kinases implicated in cancer cell proliferation and survival. Furthermore, the lipophilic character of the azepane ring can contribute to cell permeability, a crucial factor for targeting intracellular proteins.
Proposed Mechanism of Action: By modifying the terminal alcohol, one could introduce functionalities that form hydrogen bonds or other key interactions with the hinge region of a target kinase, leading to potent and selective inhibition. The overall shape and electronics of the molecule could be tuned to achieve selectivity for specific kinases, thereby minimizing off-target effects.
Neurodegenerative Disorders, with a Focus on Alzheimer's Disease
Several azepane derivatives have been investigated for their potential in treating neurodegenerative diseases, including Alzheimer's.[1] Notably, some have shown activity as gamma-secretase inhibitors, enzymes involved in the production of amyloid-beta peptides that form plaques in the brains of Alzheimer's patients.[4]
Rationale: The structural features of 4-(1-Azepanyl)-1-butanol make it an intriguing starting point for the design of agents targeting CNS disorders. The tertiary amine of the azepane ring can be protonated at physiological pH, potentially facilitating interactions with negatively charged residues in enzyme active sites or receptor binding pockets. The butanol linker provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.
Proposed Mechanism of Action: Further functionalization of the hydroxyl group could lead to compounds that modulate the activity of key enzymes in the amyloidogenic pathway, such as BACE1 or gamma-secretase. Alternatively, the scaffold could be adapted to target other pathways implicated in Alzheimer's pathology, such as tau hyperphosphorylation or neuroinflammation.
Epilepsy and Neuropathic Pain
The modulation of ion channels and G-protein coupled receptors (GPCRs) is a cornerstone of therapy for epilepsy and neuropathic pain. The structural characteristics of N-alkylated azepanes suggest their potential to interact with these target classes.
Rationale: The lipophilic azepane ring can facilitate passage across the blood-brain barrier, a prerequisite for centrally acting drugs. The overall size and shape of 4-(1-Azepanyl)-1-butanol are consistent with those of many known ion channel and GPCR modulators.
Proposed Mechanism of Action: It is plausible that 4-(1-Azepanyl)-1-butanol or its derivatives could modulate the activity of voltage-gated sodium or calcium channels, which are critical for neuronal excitability.[5] Blockade of these channels is a validated mechanism for controlling seizures and alleviating neuropathic pain. Additionally, the molecule could be a ligand for GPCRs involved in nociception or neuronal signaling, such as opioid or GABA receptors.
Synthesis and Characterization of 4-(1-Azepanyl)-1-butanol
A reliable and scalable synthesis is paramount for the exploration of any new chemical entity in medicinal chemistry. A straightforward and efficient method for the preparation of 4-(1-Azepanyl)-1-butanol is the N-alkylation of azepane with a suitable 4-carbon building block bearing a protected or unprotected hydroxyl group. A particularly effective method involves the reaction of azepane with 4-bromo-1-butanol.
Experimental Protocol: Synthesis of 4-(1-Azepanyl)-1-butanol
To a solution of azepane (1.2 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).
Stir the suspension at room temperature for 15 minutes.
Add 4-bromo-1-butanol (1.0 equivalent) dropwise to the reaction mixture.
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in ethyl acetate to elute the final product.
Characterize the purified 4-(1-Azepanyl)-1-butanol by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 4-(1-Azepanyl)-1-butanol.
In Vitro Evaluation: A Phased Approach to Uncovering Biological Activity
A systematic in vitro screening cascade is essential to identify and characterize the biological activity of 4-(1-Azepanyl)-1-butanol and its subsequent derivatives.
Phase 1: Broad Spectrum Cytotoxicity and Primary Target Class Screening
The initial phase aims to assess general cytotoxicity and to identify potential interactions with major drug target families.
Table 1: Phase 1 In Vitro Assays
Assay Type
Description
Key Parameters
Anticancer Cell Viability Assay (MTT/MTS)
Measures the metabolic activity of cancer cell lines as an indicator of cell viability after treatment with the compound.
IC₅₀ (half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., NCI-60).
GPCR Binding Assays
Radioligand binding assays to assess the affinity of the compound for a panel of common GPCR targets.[6]
Kᵢ (inhibition constant) or % inhibition at a fixed concentration.
Ion Channel Screening
Automated patch-clamp or fluorescence-based assays to evaluate the compound's effect on a panel of key ion channels.
IC₅₀ or % inhibition of channel current.
Phase 2: Focused Investigation Based on Primary Screening Hits
Based on the results from Phase 1, more focused assays will be conducted to confirm and elaborate on the initial findings.
Diagram of the In Vitro Screening Cascade:
Caption: Phased in vitro screening cascade for 4-(1-Azepanyl)-1-butanol.
Detailed Experimental Protocols for Key Assays
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with a serial dilution of 4-(1-Azepanyl)-1-butanol (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This assay measures the effect of the compound on the production of amyloid-beta peptides.
Cell Culture: Culture a cell line that overexpresses the amyloid precursor protein (APP), such as SH-SY5Y-APP695 cells.
Compound Treatment: Treat the cells with various concentrations of 4-(1-Azepanyl)-1-butanol.
Incubation: Incubate for 24-48 hours.
Supernatant Collection: Collect the cell culture supernatant.
ELISA: Quantify the levels of Aβ40 and Aβ42 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis: Determine the effect of the compound on the production and ratio of Aβ42 to Aβ40.
While this is an in vivo model, it is a standard for assessing anticonvulsant activity and would be a logical next step following promising in vitro ion channel results.
Animal Dosing: Administer 4-(1-Azepanyl)-1-butanol or a vehicle control to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
Electroshock Application: At the time of predicted peak effect, apply a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at various doses to calculate the ED₅₀ (median effective dose).
Conclusion and Future Directions
4-(1-Azepanyl)-1-butanol represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its unique combination of a conformationally flexible azepane ring and a functionalizable butanol side chain provides a versatile platform for medicinal chemistry exploration. The hypothesized applications in oncology, neurodegenerative diseases, and epilepsy are grounded in the extensive and successful history of azepane-containing compounds in drug discovery.
The synthetic and in vitro testing protocols outlined in this guide provide a clear and actionable roadmap for researchers to begin to unlock the therapeutic potential of this intriguing molecule. Future work should focus on the synthesis of a focused library of derivatives, particularly through modification of the terminal hydroxyl group, to systematically explore the structure-activity relationships for the most promising biological activities identified in the initial screening cascade.
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A Comprehensive Technical Guide to the Safe Handling of 4-(1-Azepanyl)-1-butanol
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential safety and handling protocols for 4-(1-Azepanyl)-1-butanol (CAS No. 114960-98-4).
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling protocols for 4-(1-Azepanyl)-1-butanol (CAS No. 114960-98-4). As a specialized chemical intermediate, understanding its properties and potential hazards is paramount for ensuring a safe laboratory environment. This document synthesizes available data to offer field-proven insights and best practices for its use in research and development.
Section 1: Chemical Identity and Physical Properties
4-(1-Azepanyl)-1-butanol is a bifunctional organic molecule featuring a tertiary amine within a seven-membered azepane ring and a primary alcohol. These functional groups dictate its chemical reactivity and physical properties, which in turn influence its handling requirements.
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with 4-(1-Azepanyl)-1-butanol are its flammability and potential as a skin and eye irritant. The toxicological profile is informed by data on the compound itself and its constituent functional groups, namely the butanol and azepane moieties.
GHS Hazard Classification:
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[5]
Skin Sensitization: May cause an allergic skin reaction (H317)[3]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335)[8]
Toxicological Summary:
Acute Effects: Direct contact can cause skin and serious eye irritation.[3][8] Inhalation of vapors may lead to respiratory tract irritation.[8] While specific oral toxicity data is unavailable, n-butanol is harmful if swallowed, suggesting a similar precaution should be taken.[5][6]
Chronic Effects: Prolonged or repeated skin contact may lead to dermatitis or allergic sensitization.[3] No carcinogenicity or mutagenicity data is available for 4-(1-Azepanyl)-1-butanol.
Underlying Mechanisms: The butanol portion of the molecule can act as a defatting agent, leading to skin irritation with repeated contact. The azepane ring, being a cyclic amine, can also contribute to skin and eye irritation, potentially acting as a sensitizer. Azepane itself is described as corrosive to tissues.[4]
Section 3: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential for safely handling 4-(1-Azepanyl)-1-butanol.
Engineering Controls
Ventilation: Work with 4-(1-Azepanyl)-1-butanol should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9][10]
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn if there is a significant risk of splashing.[9][11]
Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile rubber, should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[9]
Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn. For larger quantities or tasks with a high splash potential, a protective suit may be necessary.[9]
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Caption: Personal Protective Equipment workflow for handling 4-(1-Azepanyl)-1-butanol.
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to mitigate the risks associated with 4-(1-Azepanyl)-1-butanol.
Incompatible materials to avoid include strong oxidizing agents, acid chlorides, and acid anhydrides.[10][13]
Caption: General workflow for the safe handling of 4-(1-Azepanyl)-1-butanol.
Section 5: Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
First Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical advice.[12][14]
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[14][15]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][14]
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]
Specific Hazards: The substance is a flammable liquid, and its vapors can form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.[5]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]
Accidental Release Measures
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE. Ensure adequate ventilation.[14]
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[14]
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, universal binder) and place it in a suitable container for disposal.[9]
Section 6: Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations.
Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not allow the product to reach the sewage system.[5]
Contaminated Packaging: Dispose of as unused product in a licensed disposal facility.
Section 7: Conclusion
4-(1-Azepanyl)-1-butanol is a valuable chemical intermediate that can be handled safely by adhering to the guidelines outlined in this document. A thorough understanding of its hazards, coupled with the consistent application of engineering controls, appropriate personal protective equipment, and safe work practices, is the foundation of a secure research environment. Always consult the most recent Safety Data Sheet (SDS) before use.
References
AK Scientific, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
Appchem. (n.d.). 4-(1-Azepanyl)-1-butanol. Retrieved from [Link]
An In-depth Technical Guide to the Solubility of 4-(1-Azepanyl)-1-butanol in Organic Solvents
Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that influences its development, formulation, and biological activity.[1] This g...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that influences its development, formulation, and biological activity.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 4-(1-Azepanyl)-1-butanol. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on predicting its solubility based on its molecular structure and first principles. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior in solution.
Introduction to 4-(1-Azepanyl)-1-butanol
4-(1-Azepanyl)-1-butanol is an organic molecule featuring a saturated seven-membered azepane ring (a tertiary amine) and a primary alcohol functional group, separated by a four-carbon alkyl chain. Its chemical structure is presented below.
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the tertiary amine) on a moderately sized, flexible hydrocarbon backbone suggests a nuanced solubility profile. Understanding this profile is essential for applications in synthetic chemistry, where it might be used as a reagent or building block, and in pharmaceutical sciences, where such structures can be part of larger, more complex APIs.[5]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[6]
For 4-(1-Azepanyl)-1-butanol, the key structural features influencing its solubility are:
The Hydroxyl (-OH) Group: This is a polar, protic group capable of donating and accepting hydrogen bonds. It strongly favors interaction with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).
The Tertiary Amine (Azepane Ring): The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and a Lewis base. This contributes to its solubility in polar solvents and allows for acid-base chemistry in protic solvents.
The Butyl Chain and Azepane Ring Carbons: These ten carbon atoms form a significant nonpolar hydrocarbon backbone. This lipophilic character will enhance solubility in solvents of low to intermediate polarity (e.g., dichloromethane, ethyl acetate) and nonpolar solvents (e.g., hexane, toluene).
The molecule's overall solubility in a given solvent will be determined by the balance between these polar and nonpolar characteristics.
While extensive experimental data is unavailable, we can predict the compound's behavior based on its structure and the properties of its functional groups.
Property
Predicted Characteristic
Rationale
Polarity
Amphiphilic (possessing both polar and nonpolar character)
The molecule contains a polar alcohol head and a tertiary amine, but also a substantial C10 hydrocarbon backbone.
Hydrogen Bonding
Acts as both a hydrogen bond donor (HBD) and acceptor (HBA)
The -OH group is a strong HBD and HBA. The tertiary amine nitrogen is an HBA.
Aqueous Solubility
Sparingly soluble to slightly soluble
The polar groups will aid water solubility, but the large nonpolar backbone will limit it. Solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the amine.
LogP (Partition Coefficient)
Moderately positive (predicted range: 1.0 - 2.5)
The LogP value, representing the ratio of solubility in octanol versus water, is expected to be positive, indicating a preference for lipophilic environments.[1]
Based on this analysis, the predicted solubility in common organic solvents is summarized below.
Solvent Class
Example Solvents
Predicted Solubility
Primary Intermolecular Forces in Solution
Polar Protic
Methanol, Ethanol, Isopropanol
High to Very High
Hydrogen bonding (solute-solvent), Dipole-dipole
Polar Aprotic
DMSO, DMF, Acetonitrile, Acetone
Moderate to High
Dipole-dipole, Hydrogen bonding (solute as donor)
Halogenated
Dichloromethane (DCM), Chloroform
Moderate to High
Dipole-dipole, London dispersion forces
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Moderate
Dipole-dipole, London dispersion forces
Esters
Ethyl Acetate
Moderate
Dipole-dipole, London dispersion forces
Aromatic Hydrocarbons
Toluene, Benzene
Low to Moderate
London dispersion forces, potential pi-stacking
Aliphatic Hydrocarbons
Hexane, Heptane
Very Low to Insoluble
London dispersion forces only
This table serves as a starting point for solvent selection in experimental settings. Accurate, quantitative data must be obtained through empirical measurement.
Experimental Protocol for Equilibrium Solubility Determination
To obtain reliable and reproducible solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[8]
Materials and Equipment
4-(1-Azepanyl)-1-butanol (solute) of known purity
Selected organic solvents (analytical grade or higher)
Analytical balance (±0.01 mg)
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
Syringe filters (0.22 µm, compatible with the solvent)
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, qNMR)
Step-by-Step Methodology
Preparation of Supersaturated Solution:
Add an excess amount of 4-(1-Azepanyl)-1-butanol to a vial. An amount that is visibly in excess of what will dissolve is crucial to ensure equilibrium with the solid phase is achieved.
Accurately add a known volume or mass of the chosen solvent to the vial.
Securely cap the vial to prevent solvent evaporation.
Equilibration:
Place the vials in the thermostatically controlled shaker.
Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period. A duration of 24 to 72 hours is typically sufficient to reach equilibrium.[8] A preliminary time-course study can be run to determine the exact time to equilibrium.
Phase Separation:
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess, undissolved solid to settle.
Visually inspect to confirm the presence of a solid phase.
Sample Collection and Preparation:
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended solid particles.
Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor must be recorded.
Quantification:
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).
Prepare a calibration curve using standards of 4-(1-Azepanyl)-1-butanol of known concentrations.
Determine the concentration of the solute in the diluted sample by interpolating from the calibration curve.
Calculation of Solubility:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility Measurements
Several factors can significantly impact the outcome of solubility experiments. Careful control of these variables is paramount for data accuracy.
Temperature: Solubility is highly temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, maintaining a constant and accurately reported temperature is critical.[8]
Purity of Solute and Solvent: Impurities in either the compound or the solvent can alter the measured solubility. Use of high-purity materials is essential.
pH (for aqueous or protic solvents): As 4-(1-Azepanyl)-1-butanol contains a basic amine group, its solubility in protic solvents like water or alcohols will be influenced by the pH of the medium. In acidic conditions, the amine will be protonated to form a more polar, and thus more soluble, salt.
Polymorphism: The crystalline form (polymorph) of the solute can have a different lattice energy, leading to different solubility values.[6] It is important to characterize the solid form used in the experiment.
Visualization of Intermolecular Interactions
The following diagram illustrates the key intermolecular forces that govern the dissolution of 4-(1-Azepanyl)-1-butanol in two different types of solvents.
Gala, F. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
Hosseini, M., & Jafari, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Available at: [Link]
Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
Vandavasi, V. K., et al. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]
Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. Available at: [Link]
Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. St. Olaf College. Available at: [Link]
Unknown Author. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. Available at: [Link]
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IPCC Task Group on Data and Scenario Support for Impact and Climate Analysis (TGICA). (2011). Notes for authors preparing technical guidelines. Available at: [Link]
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Appchem. (n.d.). 4-(1-Azepanyl)-1-butanol. Available at: [Link]
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Home Sunshine Pharma. (n.d.). 4-(Isopropylamino)Butan-1-ol CAS 42042-71-7. Available at: [Link]
Synthetic routes for derivatization of 4-(1-Azepanyl)-1-butanol
Application Notes and Protocols Topic: Synthetic Routes for Derivatization of 4-(1-Azepanyl)-1-butanol Audience: Researchers, scientists, and drug development professionals. Introduction: The Azepane Scaffold in Modern D...
Author: BenchChem Technical Support Team. Date: January 2026
Application Notes and Protocols
Topic: Synthetic Routes for Derivatization of 4-(1-Azepanyl)-1-butanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to present substituents in a variety of three-dimensional arrangements, making it a valuable component for probing interactions with biological targets.[1][2] Numerous FDA-approved drugs and clinical candidates, such as the antidiabetic agent Tolazamide and the antihistamine Azelastine, incorporate the azepane motif, highlighting its therapeutic significance.[1][3]
4-(1-Azepanyl)-1-butanol is a bifunctional building block featuring a primary alcohol and a tertiary amine. This unique combination of functionalities provides two distinct points for chemical modification, yet also presents a challenge in achieving chemoselectivity. The primary hydroxyl group is an excellent handle for introducing a wide range of functional groups through derivatization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed overview of robust synthetic strategies for the selective derivatization of the hydroxyl moiety of 4-(1-Azepanyl)-1-butanol, complete with field-tested experimental protocols.
Reactivity Profile: A Tale of Two Functional Groups
The synthetic utility of 4-(1-Azepanyl)-1-butanol is dictated by the interplay between its two functional groups:
The Primary Hydroxyl (-OH) Group: This group is a versatile nucleophile, readily participating in reactions such as esterification, etherification, and oxidation. Its reactivity is central to the derivatization strategies discussed herein.
The Tertiary Azepane Amine (-N=): The nitrogen atom is basic and can also be nucleophilic. In many reactions, it can compete with the hydroxyl group, leading to undesired side products like quaternary ammonium salts. The key to successful derivatization of the alcohol is to control or suppress the reactivity of this amine. A common and highly effective strategy is to perform reactions under acidic conditions, which protonates the nitrogen, rendering it non-nucleophilic.
Core Synthetic Strategies for Derivatization
The derivatization of 4-(1-Azepanyl)-1-butanol can be systematically approached through four primary pathways originating from the hydroxyl group.
Caption: Overview of major synthetic derivatization routes for 4-(1-Azepanyl)-1-butanol.
O-Acylation: Synthesis of Ester Derivatives
Esterification is one of the most direct methods for derivatizing the hydroxyl group. The primary challenge is to achieve O-acylation selectively in the presence of the nucleophilic tertiary amine.
Causality Behind Experimental Choices:
Direct acylation with acid chlorides or anhydrides under basic conditions (e.g., with triethylamine or pyridine) can lead to a mixture of O-acylated product and N-acylated quaternary ammonium salt. A superior and highly chemoselective method involves performing the reaction under acidic conditions.[4] The acid protonates the azepane nitrogen, forming an ammonium salt. This protonated amine is no longer nucleophilic, allowing the alcohol to react cleanly with the acylating agent. This approach is efficient, scalable, and often avoids the need for chromatographic purification.[4]
Caption: Reaction scheme for the chemoselective O-acylation of 4-(1-Azepanyl)-1-butanol.
Protocol 1: O-Acylation using Acid Chloride under Acidic Conditions
Objective: To synthesize 4-(1-azepanyl)butyl benzoate as a representative ester.
Materials:
4-(1-Azepanyl)-1-butanol
Benzoyl chloride
Dichloromethane (DCM), anhydrous
Hydrochloric acid (4M solution in dioxane)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(1-Azepanyl)-1-butanol (1.0 eq) in anhydrous DCM.
Amine Protonation: Cool the solution to 0 °C in an ice bath. Add 4M HCl in dioxane (1.1 eq) dropwise. A precipitate of the hydrochloride salt may form. Stir for 15 minutes.
Acylation: Slowly add benzoyl chloride (1.2 eq) to the stirred suspension.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is ~8-9.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Final Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Parameter
Condition
Rationale
Acylating Agent
Acid Chloride/Anhydride
Highly reactive electrophiles for efficient acylation.
Solvent
Dichloromethane (DCM)
Aprotic solvent, good solubility for reactants.
Additive
HCl in Dioxane
Protonates the tertiary amine, preventing N-acylation.[4]
Temperature
0 °C to Room Temp.
Controls initial reaction rate and ensures stability.
Work-up
NaHCO₃ (aq)
Neutralizes excess acid and acylating agent.
O-Alkylation: Synthesis of Ether Derivatives
The Williamson ether synthesis is a fundamental and reliable method for forming ethers.[5][6] This reaction involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[7]
Causality Behind Experimental Choices:
A strong, non-nucleophilic base such as sodium hydride (NaH) is required to fully deprotonate the alcohol, forming the sodium alkoxide. The tertiary amine in the substrate is generally unreactive towards NaH. However, the amine can compete with the desired Sₙ2 reaction by reacting with the alkyl halide to form a quaternary ammonium salt.[8] To favor O-alkylation, the reaction is typically run by first forming the alkoxide completely before adding the alkyl halide. Using a primary alkyl halide minimizes competing E2 elimination reactions.[6]
Caption: Two-step workflow for Williamson ether synthesis.
Protocol 2: Williamson Ether Synthesis
Objective: To synthesize 1-(4-butoxybutyl)azepane as a representative ether.
Materials:
4-(1-Azepanyl)-1-butanol
Sodium hydride (NaH, 60% dispersion in mineral oil)
Tetrahydrofuran (THF), anhydrous
1-Bromobutane
Saturated ammonium chloride (NH₄Cl) solution
Diethyl ether
Procedure:
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF. Wash the NaH (1.5 eq) with hexane to remove the mineral oil and carefully add it to the THF.
Alkoxide Formation: Cool the NaH suspension to 0 °C. Dissolve 4-(1-Azepanyl)-1-butanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
Reaction: After the addition is complete and hydrogen evolution has ceased (approx. 30-60 min), allow the mixture to warm to room temperature. Then, add 1-bromobutane (1.2 eq) dropwise.
Heating and Monitoring: Heat the reaction mixture to reflux (or 50-60 °C) and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.
Extraction: Extract the mixture three times with diethyl ether.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product should be purified by flash column chromatography to separate the desired ether from any unreacted starting material and potential quaternary ammonium byproducts.
Parameter
Condition
Rationale
Base
Sodium Hydride (NaH)
Strong, non-nucleophilic base ensures complete deprotonation of the alcohol.
Solvent
Tetrahydrofuran (THF)
Aprotic, polar solvent suitable for Sₙ2 reactions.
Provides energy to overcome the activation barrier for the Sₙ2 reaction.
Work-up
NH₄Cl (aq)
Safely quenches any unreacted NaH.
Oxidation: Accessing Aldehydes and Carboxylic Acids
Selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid provides key intermediates for further functionalization (e.g., reductive amination, amide coupling).
Causality Behind Experimental Choices:
The presence of the tertiary amine complicates many oxidation reactions that use heavy metal reagents (e.g., Cr, Mn), which can be coordinated by the nitrogen, leading to catalyst inhibition or side reactions.[9] Therefore, metal-free oxidation methods are often preferred.
To Aldehyde: Swern oxidation or Dess-Martin periodinane (DMP) are excellent choices for mild, high-yield conversion to the aldehyde.
To Carboxylic Acid: A two-step procedure (oxidation to aldehyde followed by oxidation to the acid, e.g., using the Pinnick oxidation) is reliable. More recently, oxoammonium-catalyzed oxidations have emerged as powerful methods for oxidizing N-substituted compounds directly, offering good functional group tolerance.[10][11]
Caption: Stepwise oxidation of the primary alcohol to an aldehyde and then a carboxylic acid.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation to Aldehyde
Objective: To synthesize 4-(1-azepanyl)butanal.
Materials:
4-(1-Azepanyl)-1-butanol
Dess-Martin Periodinane (DMP)
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate solution
10% Aqueous sodium thiosulfate solution
Procedure:
Reaction Setup: Dissolve 4-(1-Azepanyl)-1-butanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Addition of Oxidant: Add DMP (1.5 eq) to the solution in one portion at room temperature.
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC. The reaction is typically complete when the starting material spot has disappeared.
Work-up: Dilute the reaction mixture with DCM. Pour the mixture into a flask containing a stirred solution of saturated sodium bicarbonate and 10% aqueous sodium thiosulfate (1:1 ratio). Stir vigorously for 20-30 minutes until all solids have dissolved.
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate carefully under reduced pressure (aldehydes can be volatile). The crude aldehyde is often used in the next step without further purification.
Hydroxyl to Amine Conversion: The Mitsunobu Reaction
For advanced derivatization, the hydroxyl group can be replaced by a nitrogen nucleophile. The Mitsunobu reaction is an exceptionally powerful method for achieving this transformation.[12] It proceeds with a net inversion of stereochemistry at the carbon center (though not relevant for this achiral substrate) and is compatible with a wide range of nitrogen nucleophiles.[13][14]
Causality Behind Experimental Choices:
The reaction works by activating the alcohol in situ with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This creates a highly reactive oxyphosphonium intermediate, which is an excellent leaving group. A suitable nitrogen nucleophile, such as phthalimide or an azide, can then displace this group via an Sₙ2 reaction. Phthalimide is a common choice as it can be easily deprotected to reveal a primary amine.
Caption: Mitsunobu reaction workflow for converting the alcohol to a primary amine.
Protocol 4: Mitsunobu Reaction with Phthalimide
Objective: To synthesize 1-(4-aminobutyl)azepane.
Materials:
4-(1-Azepanyl)-1-butanol
Triphenylphosphine (PPh₃)
Phthalimide
Diisopropyl azodicarboxylate (DIAD)
Tetrahydrofuran (THF), anhydrous
Hydrazine hydrate
Ethanol (EtOH)
Procedure:Step A: Mitsunobu Reaction
Reaction Setup: In a flame-dried flask under nitrogen, dissolve 4-(1-Azepanyl)-1-butanol (1.0 eq), phthalimide (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
Reagent Addition: Cool the solution to 0 °C. Add DIAD (1.5 eq) dropwise over 20-30 minutes, keeping the internal temperature below 5 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
Work-up: Remove the solvent under reduced pressure. The resulting residue contains the product along with triphenylphosphine oxide and the reduced hydrazo-dicarboxylate. Purify by flash column chromatography to isolate the intermediate, 2-(4-(azepan-1-yl)butyl)isoindoline-1,3-dione.
Step B: Deprotection
Reaction Setup: Dissolve the purified phthalimide intermediate from Step A in ethanol.
Cleavage: Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 4 hours. A thick white precipitate will form.
Work-up: Cool the reaction to room temperature and filter off the precipitate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in DCM and wash with water. Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, and concentrate to yield the desired primary amine.
References
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Royal Society of Chemistry. (2015). Synthesis of unsymmetric tertiary amines via alcohol amination. RSC Publishing. Retrieved from [Link]
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American Chemical Society. (n.d.). The Mitsunobu reaction of some indan amino alcohols. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... ResearchGate. Retrieved from [Link]
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Thieme. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Retrieved from [Link]
ACS Publications. (n.d.). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. ACS Publications. Retrieved from [Link]
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Retrieved from [Link]
PubMed. (n.d.). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed. Retrieved from [Link]
PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. NIH. Retrieved from [Link]
NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. Wordpress. Retrieved from [Link]
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Retrieved from [Link]
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]
Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. Retrieved from [Link]
Pearson. (n.d.). Williamson Ether Synthesis. Pearson. Retrieved from [Link]
ResearchGate. (2025). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]
Google Patents. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office.
NIH. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. PMC. Retrieved from [Link]
University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. Retrieved from [Link]
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Organic Chemistry Portal. Retrieved from [Link]
Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Retrieved from [Link]
DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Utah State University. Retrieved from [Link]
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
Google Patents. (n.d.). Novel synthesis process for 4-phenyl-1-butanol.
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]
ResearchGate. (n.d.). Upgrading 1-butanol to unsaturated, carbonyl and aromatic compounds: a new synthesis approach to produce important. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of A-azepano-moradiol and Related Compounds from 28-oxo-allobetulone. ResearchGate. Retrieved from [Link]
NIH. (2022). Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane. PMC. Retrieved from [Link]
PubMed. (n.d.). Etherification of n-butanol to di-n-butyl ether over Keggin-, Wells-Dawson-, and Preyssler-type heteropolyacid catalysts. PubMed. Retrieved from [Link]
Using 4-(1-Azepanyl)-1-butanol in solid-phase organic synthesis
Application Note & Protocols Topic: Strategic Implementation of 4-(1-Azepanyl)-1-butanol in Solid-Phase Organic Synthesis for Scaffold-Based Library Development Audience: Researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocols
Topic: Strategic Implementation of 4-(1-Azepanyl)-1-butanol in Solid-Phase Organic Synthesis for Scaffold-Based Library Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Solid-Phase Organic Synthesis (SPOS) is a cornerstone technique in modern drug discovery, enabling the rapid synthesis and purification of large compound libraries.[1][2] The selection of appropriate building blocks is critical for introducing desirable physicochemical properties and structural diversity into these libraries. The azepane ring is a "privileged scaffold" in medicinal chemistry, found in over 20 FDA-approved drugs and numerous bioactive compounds, prized for its conformational flexibility and utility in targeting a wide range of diseases.[3][4][5] This document provides a comprehensive guide to the strategic use of 4-(1-azepanyl)-1-butanol, a bifunctional building block featuring a primary alcohol for covalent attachment to a solid support and a tertiary amine for modulating compound properties. We present a detailed, field-tested protocol for the efficient immobilization of this scaffold onto 2-chlorotrityl chloride resin, chosen for its exceptionally mild coupling and cleavage conditions, thereby maximizing compatibility with a broad array of subsequent chemical transformations.
Introduction: The Rationale for Azepane Scaffolds in SPOS
The efficiency of SPOS stems from anchoring a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing.[6][7] The success of any SPOS campaign hinges on three key elements: the solid support, the linker, and the building blocks.
4-(1-Azepanyl)-1-butanol is an exemplary building block for library synthesis. Its structure offers two key strategic advantages:
An Immobilization Handle: The primary alcohol provides a reliable nucleophile for attachment to various linker systems.
A Privileged Core: The saturated seven-membered azepane heterocycle imparts a three-dimensional character to molecules, a feature increasingly sought after in drug design to improve selectivity and pharmacological profiles.[4][8]
This guide focuses on a robust and versatile strategy for incorporating this scaffold, ensuring high loading efficiency and quantitative release of the final product under non-destructive conditions.
Linker Selection: A Critical Decision Point
The choice of linker dictates the conditions for both attachment and final cleavage, thereby defining the scope of chemistry that can be performed on the solid support. For immobilizing alcohols, several options exist, each with distinct advantages and disadvantages.
Linker Type
Attachment Conditions
Cleavage Conditions
Key Considerations
Merrifield Resin
Strong base (e.g., NaH, t-BuOK) to form alkoxide
Strong acid (e.g., HF, TFMSA)
Harsh attachment conditions can be incompatible with sensitive functional groups.[9]
Wang Resin
Carbodiimide coupling (e.g., DCC)
Moderate to strong acid (e.g., 50-95% TFA)
Prone to racemization for certain substrates; diketopiperazine formation can be an issue.
Silyl Linkers
Weak base (e.g., DIPEA, imidazole)
Fluoride source (e.g., TBAF) or acid
High yielding attachment but linkers can be moisture-sensitive.[9]
2-Chlorotrityl (2-CTC)
Weak, non-nucleophilic base (e.g., DIPEA)
Very mild acid (e.g., 1-5% TFA in DCM, HFIP)
Recommended. Exceptionally mild conditions preserve acid-sensitive groups. Cleavage is fast and clean due to the formation of a highly stabilized trityl cation.[9][10]
Causality Behind Our Selection: We have selected the 2-Chlorotrityl Chloride (2-CTC) resin for our primary protocol. Its ability to be loaded under mild basic conditions and cleaved with very dilute acid makes it supremely versatile. This orthogonality ensures that a wide range of protecting groups and synthetic transformations can be employed in subsequent steps without premature cleavage or degradation of the product.[11][12]
Experimental Workflows & Protocols
Workflow 1: Immobilization of the Azepane Scaffold
This workflow details the covalent attachment of 4-(1-azepanyl)-1-butanol to the 2-CTC resin. The process involves swelling the resin to expose reactive sites, followed by nucleophilic attack of the alcohol on the chlorotrityl linker, and finally, capping unreacted sites to prevent side reactions.
Caption: Workflow for immobilizing 4-(1-azepanyl)-1-butanol onto 2-CTC resin.
Protocol 1: Immobilization on 2-Chlorotrityl Chloride Resin
This protocol is designed for a 1 g scale using a resin with a loading capacity of ~1.2 mmol/g.
A. Materials & Reagents
Reagent
M.W.
Typical Amount
Equivalents
Purpose
2-Chlorotrityl Chloride Resin
-
1.0 g
1.0
Solid Support
4-(1-Azepanyl)-1-butanol
157.27
378 mg (0.24 mmol)
2.0
Building Block
DIPEA (Diisopropylethylamine)
129.24
625 µL (0.36 mmol)
3.0
Non-nucleophilic base
Dichloromethane (DCM), anhydrous
84.93
~50 mL
-
Solvent
Methanol (MeOH), anhydrous
32.04
1.5 mL
-
Capping Agent
Dimethylformamide (DMF)
73.09
~30 mL
-
Washing Solvent
B. Step-by-Step Procedure
Resin Swelling: Place the 2-CTC resin (1.0 g) into a fritted reaction vessel. Add anhydrous DCM (10 mL) and gently agitate for 30 minutes at room temperature. Drain the solvent.[13]
Causality: Swelling the polystyrene matrix is essential to ensure that the reactive chlorotrityl groups within the resin beads are accessible to the reagents in solution, maximizing loading efficiency.[6]
Coupling Reaction: In a separate flask, dissolve 4-(1-azepanyl)-1-butanol (378 mg) and DIPEA (625 µL) in anhydrous DCM (8 mL). Add this solution to the swollen resin.
Agitate the mixture at room temperature for 2-4 hours.
Initial Wash: Drain the reaction solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Causality: Thorough washing is the cornerstone of solid-phase synthesis. It removes all soluble reagents and byproducts, ensuring the purity of the resin-bound intermediate for the next step.
Capping: Prepare a capping solution of DCM/MeOH/DIPEA (80:15:5 v/v/v). Add 10 mL of this solution to the resin and agitate for 30 minutes.[13]
Causality: This step is critical for ensuring the fidelity of subsequent reactions. The methanol quenches any remaining reactive chlorotrityl sites, preventing them from reacting in later steps and generating impurities.
Final Wash & Drying: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (2 x 10 mL), DCM (3 x 10 mL), and finally MeOH (2 x 10 mL).
Dry the resin under high vacuum for at least 4 hours to obtain the free-flowing, loaded resin. The loading can be determined gravimetrically or by a test cleavage.
Workflow 2: Cleavage of the Final Product
The cleavage process utilizes a dilute acidic solution to break the acid-labile trityl ether bond, releasing the final product into solution while the polymer support remains as a solid.
Caption: Workflow for cleaving the final product from the 2-CTC resin.
Protocol 2: Cleavage from 2-Chlorotrityl Resin
This protocol describes the release of the molecule from the solid support.
A. Materials & Reagents
Reagent
Formula
Typical Amount
Purpose
Loaded Resin
-
~1.0 g
Starting Material
Dichloromethane (DCM)
CH₂Cl₂
~40 mL
Solvent
Trifluoroacetic Acid (TFA)
CF₃COOH
0.5 mL
Cleavage Agent
B. Step-by-Step Procedure
Resin Swelling: Place the dry, loaded resin into a reaction vessel. Add DCM (10 mL) and allow it to swell for 20 minutes.
Cleavage: Prepare the cleavage cocktail by adding TFA (0.5 mL) to DCM (9.5 mL) for a 5% solution. Drain the swelling solvent from the resin and add the cleavage cocktail.
Mechanistic Insight: The ether linkage is cleaved via an SN1-type mechanism.[14][15][16] The acid protonates the ether oxygen, creating a good leaving group (the resin-bound alcohol). This group departs, forming a highly resonance-stabilized trityl cation, which accounts for the reaction's speed and efficiency under very mild acidic conditions.[9][17]
Agitate the slurry for 30-60 minutes at room temperature.
Product Collection: Drain the cleavage solution through the frit into a clean collection flask.
Resin Wash: Wash the resin with fresh DCM (3 x 10 mL), collecting each washing in the same collection flask to ensure quantitative recovery of the product.
Isolation: Combine all filtrates and evaporate the solvent under reduced pressure. The remaining residue is the crude product, 4-(1-azepanyl)-1-butanol.
Note on Purity: The crude product is often of high purity. If residual TFA is a concern for subsequent steps, the crude material can be co-evaporated with toluene or subjected to a simple aqueous workup.
Conclusion
The strategic use of 4-(1-azepanyl)-1-butanol in solid-phase synthesis offers a reliable method for incorporating the valuable azepane scaffold into chemical libraries. The protocols detailed herein, centered on the versatile 2-chlorotrityl chloride resin, provide a robust and high-yielding pathway for immobilization and cleavage under exceptionally mild conditions. This approach ensures the integrity of the scaffold and maximizes compatibility with diverse synthetic transformations, making it an invaluable tool for researchers in medicinal chemistry and drug discovery.
References
Synthesis and development of novel silicon linkers for solid phase synthesis. ePrints Soton.
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. PubMed.
C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. SlideShare.
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed.
Recent Advances on the Synthesis of Azepane‐Based Compounds.
Fmoc SPPS Linkers. Sigma-Aldrich.
Ether cleavage. Wikipedia.
Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation.
Reactions of Ethers-Ether Cleavage. Chemistry Steps.
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central.
Cleavage Of Ethers With Acid. Master Organic Chemistry.
Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. PubMed.
SYNTHESIS NOTES. Aapptec Peptides.
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
Methods and protocols of modern solid phase peptide synthesis. Springer.
Application Note & Protocols: N-Alkylation Strategies Utilizing 4-(1-Azepanyl)-1-butanol
Abstract The introduction of N-alkyl substituents is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] This guide provides a...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The introduction of N-alkyl substituents is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth analysis of synthetic strategies for utilizing 4-(1-azepanyl)-1-butanol as a versatile four-carbon building block for the N-alkylation of primary and secondary amines. As a primary alcohol, this reagent is not a direct alkylating agent and requires specific activation methodologies. We present and compare three authoritative protocols—Catalytic Borrowing Hydrogen, Two-Step Reductive Amination, and the Mitsunobu Reaction—offering researchers a comprehensive toolkit to select the optimal pathway based on substrate scope, functional group tolerance, scalability, and green chemistry principles. Each protocol is accompanied by a detailed mechanistic rationale, step-by-step experimental procedures, and expert insights to ensure reliable and reproducible outcomes in a drug discovery setting.
Introduction: The Strategic Role of Alcohols in N-Alkylation
Direct N-alkylation via alkyl halides is a classic transformation but is often plagued by issues of over-alkylation, low atom economy, and the generation of stoichiometric salt waste.[2] The use of alcohols as alkylating agents represents a greener and more elegant alternative, producing water as the sole theoretical byproduct.[2][3] However, the hydroxyl group is a poor leaving group, necessitating its activation in situ.
4-(1-Azepanyl)-1-butanol is a valuable synthon, incorporating a saturated seven-membered azepane ring—a motif of growing interest in medicinal chemistry—connected to a linear C4-alcohol. The successful alkylation of a target amine (a primary or secondary amine, denoted as R¹R²NH) with this reagent yields a tertiary amine product incorporating the 4-(azepanyl)butyl moiety. This guide details the causal logic and practical execution of the most effective methods to achieve this transformation.
Core Reactants and Product
Compound
Structure
Role
4-(1-Azepanyl)-1-butanol
Alkylating Agent Precursor
Amine Substrate (R¹R²NH)
Nucleophile
| N-Alkylated Product | | Target Molecule |
Mechanistic Pathways & Strategy Selection
The choice of synthetic route is dictated by the specific requirements of the chemical target and available laboratory resources. Below is an analysis of three robust methods.
This is an elegant and atom-economical catalytic process. A transition metal catalyst (typically based on Ru, Ir, or Mn) temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde.[4][5] This aldehyde then condenses with the amine to form an iminium ion, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the final product and regenerate the catalyst.[3] The only byproduct is water.
Expertise & Experience: This method is ideal for green chemistry initiatives. Its primary limitation is the need for a specific catalyst and often higher reaction temperatures (>80 °C) to drive the catalytic cycle.[3][5] The chemoselectivity is generally excellent, tolerating a wide array of functional groups.[6]
Caption: Catalytic cycle of the Borrowing Hydrogen mechanism.
Method B: Two-Step Reductive Amination
Reductive amination is one of the most reliable and widely used methods for C-N bond formation.[7][8] This pathway conceptually involves two distinct operations:
Oxidation: The primary alcohol, 4-(1-azepanyl)-1-butanol, is first oxidized to its corresponding aldehyde, 4-(1-azepanyl)butanal, using a standard oxidant (e.g., PCC, Swern, or Dess-Martin periodinane).
Reductive Amination: The isolated or in situ generated aldehyde is then reacted with the amine substrate in the presence of a mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1] The reducing agent reduces the iminium intermediate formed between the amine and aldehyde.[7]
Expertise & Experience: This approach offers broad substrate compatibility and typically proceeds under mild conditions, avoiding the high temperatures of some catalytic methods. While not as atom-economical as borrowing hydrogen due to the use of stoichiometric reagents, its predictability and effectiveness make it a workhorse in drug discovery labs.[9]
Caption: Workflow for the Two-Step Reductive Amination pathway.
Method C: Mitsunobu Reaction
The Mitsunobu reaction activates the alcohol by forming an oxyphosphonium salt in situ using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This intermediate is then susceptible to Sₙ2 displacement by a suitable nucleophile. A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's carbon center, though this is not relevant for 4-(1-azepanyl)-1-butanol.
Expertise & Experience: This reaction is prized for its extremely mild conditions (often 0 °C to room temperature).[11] However, it has significant drawbacks. Firstly, the amine nucleophile must be sufficiently acidic (pKa < 13) to protonate the intermediate betaine, limiting its use with many basic aliphatic amines unless modified protocols are used.[10] Secondly, it generates stoichiometric quantities of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct, which can complicate purification significantly.[12] For these reasons, it is often reserved for precious substrates or when stereochemical inversion is paramount.
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 4-(1-Azepanyl)-1-butanol and its derivatives should be handled with care; consult the material safety data sheet (MSDS). Reagents like DEAD/DIAD are hazardous and should be handled with extreme caution.[12] Solvents like DMF and DCM are hazardous and require careful handling.[13]
Protocol A: N-Alkylation via Borrowing Hydrogen
Principle: A manganese-catalyzed reaction for the selective mono-alkylation of an aromatic amine with 4-(1-azepanyl)-1-butanol. This protocol is adapted from established procedures for non-noble metal catalysis.[5]
Schlenk tube or pressure-rated vial, magnetic stir bar
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
To a dry Schlenk tube under an inert atmosphere, add Mn(CO)₅Br, the PNP ligand, and a magnetic stir bar.
Add anhydrous toluene, followed by the aniline substrate and 4-(1-azepanyl)-1-butanol.
Finally, add the base, t-BuOK, to the suspension.
Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.
Stir the reaction mixture vigorously for 16-24 hours.
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
Quench the reaction by carefully adding water.
Extract the product with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the mixture and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate with 1% triethylamine) to afford the desired N-alkylated product.
Protocol B: N-Alkylation via Two-Step Reductive Amination
Principle: A reliable, two-step protocol involving the oxidation of the alcohol to an aldehyde, followed by its reaction with a secondary amine in the presence of a mild reducing agent.[1]
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) (10 mL)
Step-by-Step Procedure:
Oxidation: Dissolve 4-(1-azepanyl)-1-butanol in anhydrous DCM in a round-bottomed flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
Add Dess-Martin periodinane in portions over 10 minutes. The mixture may become cloudy.
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15 minutes until the layers are clear.
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude aldehyde. Note: The aldehyde may be unstable and is often used immediately without further purification.
Reductive Amination: Dissolve the crude aldehyde in anhydrous DCM. Add the secondary amine (e.g., morpholine) followed by a catalytic amount of acetic acid. Stir for 20-30 minutes at room temperature to allow for iminium ion formation.
Add sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. The reaction is often slightly exothermic.[1]
Stir at room temperature for 2-4 hours or until TLC/LC-MS indicates complete consumption of the intermediate.
Work-up and Purification:
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Extract the product with DCM (3 x 15 mL).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Protocol C: N-Alkylation via Mitsunobu Reaction
Principle: N-alkylation of an acidic N-H nucleophile (e.g., phthalimide) under mild, neutral conditions. The resulting phthalimide can then be cleaved to yield a primary amine, which can be further functionalized. This is a common workaround for amines that are poor Mitsunobu nucleophiles.
Materials & Reagents:
4-(1-Azepanyl)-1-butanol (1.0 equiv, 1.0 mmol)
Phthalimide (1.1 equiv)
Triphenylphosphine (PPh₃) (1.2 equiv)
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
Anhydrous Tetrahydrofuran (THF) (10 mL)
Round-bottomed flask, magnetic stir bar, inert atmosphere
Step-by-Step Procedure:
To a dry round-bottomed flask under a nitrogen atmosphere, dissolve 4-(1-azepanyl)-1-butanol, phthalimide, and triphenylphosphine in anhydrous THF.
Cool the stirred solution to 0 °C in an ice bath.
Add DIAD dropwise via syringe over 10-15 minutes. An exothermic reaction and color change (typically to a milky white or yellow suspension) may be observed.[10]
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the alcohol.
Work-up and Purification:
Remove the THF under reduced pressure.
The primary challenge is removing the TPPO and diisopropyl hydrazodicarboxylate byproducts. Trituration with a solvent like diethyl ether can often precipitate the TPPO, which can be removed by filtration.
Alternatively, dissolve the crude residue in a minimal amount of DCM and purify directly by silica gel column chromatography (e.g., hexane/ethyl acetate gradient).
References
BenchChem (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
BenchChem (2025). Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide.
Organic Chemistry Frontiers (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing.
National Institutes of Health (NIH) (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
ACS Publications (2023). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry.
RSC Publishing (2013). N-Alkylation of amines with alcohols over nanosized zeolite beta.
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ResearchGate (n.d.). N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst.
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Organic-Synthesis.org (n.d.). Mitsunobu reaction.
Organic Chemistry Portal (n.d.). Mitsunobu Reaction - Common Conditions.
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ResearchGate (n.d.). (NHC)Ir‐catalyzed N‐alkylation of amines using alcohol.
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PubMed Central (PMC) (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles.
PubMed (n.d.). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols.
ACS Green Chemistry Institute (n.d.). N alkylation at sp3 Carbon Reagent Guide.
Application of 4-(1-Azepanyl)-1-butanol in the Synthesis of Kinase Inhibitors: A Technical Guide
Introduction: The Strategic Role of Scaffolds in Kinase Inhibitor Design In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and imm...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Role of Scaffolds in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. The efficacy and selectivity of these inhibitors are often dictated by their molecular architecture, where specific structural motifs, or scaffolds, are strategically employed to engage with the kinase active site and exploit unique binding pockets. The azepane ring, a seven-membered saturated heterocycle, has garnered significant attention as a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in precise spatial orientations, enabling potent and selective interactions with target proteins.
This technical guide focuses on the application of a key azepane-containing building block, 4-(1-Azepanyl)-1-butanol , in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation into a clinically relevant kinase inhibitor, and discuss the broader implications for drug design and development.
The Azepane Moiety in Kinase Inhibition: A Case Study of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[3][4] Spebrutinib (also known as AVL-292 or CC-292), a potent and selective covalent BTK inhibitor, exemplifies the successful incorporation of an azepane-containing fragment to achieve high affinity and desirable pharmacokinetic properties.[3][4]
The chemical structure of spebrutinib features a 4-(azepan-1-yl)butoxy moiety appended to an aniline ring, which in turn is linked to the core pyrimidine scaffold. This extended side chain plays a critical role in occupying a specific region of the BTK active site, contributing to the overall binding affinity and selectivity of the inhibitor. The choice of the azepane ring and the butoxy linker is not arbitrary; it is the result of meticulous structure-activity relationship (SAR) studies aimed at optimizing interactions with the target kinase.
Synthetic Application: Incorporation of 4-(1-Azepanyl)-1-butanol into a Key Intermediate for Spebrutinib Synthesis
The synthesis of spebrutinib necessitates the preparation of a key intermediate, 4-(4-(azepan-1-yl)butoxy)aniline . This intermediate serves as the precursor for the aniline portion of the final drug molecule. 4-(1-Azepanyl)-1-butanol is a critical starting material for the synthesis of this intermediate, typically through a Williamson ether synthesis.
Conceptual Workflow for the Synthesis of 4-(4-(azepan-1-yl)butoxy)aniline
The overall synthetic strategy involves the activation of the hydroxyl group of 4-(1-Azepanyl)-1-butanol to create a good leaving group, followed by its reaction with a protected p-aminophenol derivative. A subsequent deprotection step then yields the desired aniline intermediate.
Caption: Synthetic workflow for 4-(4-(azepan-1-yl)butoxy)aniline.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the key intermediate, 4-(4-(azepan-1-yl)butoxy)aniline, starting from 4-(1-Azepanyl)-1-butanol. These protocols are based on established chemical principles, such as the Williamson ether synthesis.[5][6][7][8]
Protocol 1: Activation of 4-(1-Azepanyl)-1-butanol (Formation of 1-(4-bromobutyl)azepane)
Objective: To convert the hydroxyl group of 4-(1-Azepanyl)-1-butanol into a better leaving group (bromide) to facilitate the subsequent nucleophilic substitution.
Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (3 x volumes).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-(4-bromobutyl)azepane as an oil.
Expected Outcome: The product, 1-(4-bromobutyl)azepane, is typically obtained as a pale yellow to brown oil. The yield should be in the range of 80-90%.
Safety Precautions: Hydrobromic acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Protocol 2: Synthesis of N-(4-(4-(azepan-1-yl)butoxy)phenyl)acetamide
Objective: To couple the activated butanol derivative with a protected p-aminophenol via a Williamson ether synthesis. N-(4-hydroxyphenyl)acetamide (paracetamol) is a readily available and suitable starting material.
Materials:
1-(4-bromobutyl)azepane (from Protocol 1)
N-(4-hydroxyphenyl)acetamide
Potassium carbonate (anhydrous)
Dimethylformamide (DMF)
Ethyl acetate
Water
Round-bottom flask
Stir plate and stir bar
Heating mantle or oil bath
Procedure:
To a round-bottom flask, add N-(4-hydroxyphenyl)acetamide (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in anhydrous DMF.
Stir the mixture at room temperature for 30 minutes.
Add 1-(4-bromobutyl)azepane (1.1 equivalents) to the reaction mixture.
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and pour it into water.
Extract the aqueous mixture with ethyl acetate (3 x volumes).
Combine the organic layers, wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain N-(4-(4-(azepan-1-yl)butoxy)phenyl)acetamide.[9]
Expected Outcome: The product is typically a solid. Yields can vary but are generally in the range of 60-80%.
Protocol 3: Deprotection to Yield 4-(4-(azepan-1-yl)butoxy)aniline
Objective: To remove the acetyl protecting group from the aniline nitrogen to yield the final key intermediate.
Hydrochloric acid (concentrated or 6M) or Sodium hydroxide solution
Ethanol or Methanol
Sodium bicarbonate (saturated aqueous solution)
Ethyl acetate
Round-bottom flask
Reflux condenser
Procedure (Acidic Hydrolysis):
Dissolve N-(4-(4-(azepan-1-yl)butoxy)phenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to yield 4-(4-(azepan-1-yl)butoxy)aniline.[10]
Expected Outcome: The final product is typically an oil or a low-melting solid. The yield for the deprotection step is usually high (>90%).
Data Summary
Compound
Molecular Formula
Molecular Weight ( g/mol )
Typical Physical State
4-(1-Azepanyl)-1-butanol
C10H21NO
171.28
Liquid
1-(4-bromobutyl)azepane
C10H20BrN
234.18
Oil
N-(4-(4-(azepan-1-yl)butoxy)phenyl)acetamide
C20H32N2O2
348.48
Solid
4-(4-(azepan-1-yl)butoxy)aniline
C18H30N2O
290.44
Oil/Solid
Conclusion and Future Perspectives
The strategic use of 4-(1-Azepanyl)-1-butanol as a building block in the synthesis of the BTK inhibitor spebrutinib highlights the importance of tailored chemical scaffolds in modern drug discovery. The protocols detailed in this guide provide a practical framework for the incorporation of the 4-(azepan-1-yl)butoxy moiety, a key pharmacophore for achieving potent and selective kinase inhibition.
The versatility of the azepane scaffold suggests that 4-(1-Azepanyl)-1-butanol and its derivatives will continue to be valuable tools for medicinal chemists.[1][2] Further exploration of this building block in the design of inhibitors for other kinase targets, as well as in the development of novel therapeutic agents for a range of diseases, represents a promising avenue for future research. The principles of synthetic accessibility and rational design, as exemplified by the application of 4-(1-Azepanyl)-1-butanol, will undoubtedly remain central to the advancement of pharmaceutical sciences.
Master Organic Chemistry. The Williamson Ether Synthesis. October 24, 2014. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
Organic Syntheses Procedure. is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. [URL: https://www.orgsyn.org/demo.aspx?prep=cv3p0032]
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. 2023. [URL: https://www.francis-press.com/papers/3990]
ResearchGate. Selective alkylation of aminophenols. November 2025. [URL: https://www.researchgate.
Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [URL: https://asianpubs.org/index.php/ajchem/article/view/1257]
MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. December 11, 2023. [URL: https://www.mdpi.com/1420-3049/28/24/8037]
PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. January 15, 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/30469042/]
PMC - NIH. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9994803/]
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [URL: https://www.tsijournals.com/articles/synthesis-and-antimicrobial-study-of-n42-piperidine1ylethoxy-phenyl-acetamide-analogues.pdf]
Google Patents. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. [URL: https://patents.google.
Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [URL: https://www.rsc.
Experimental procedure for the esterification of 4-(1-Azepanyl)-1-butanol
An In-Depth Guide to the Synthesis of 4-(1-Azepanyl)-1-butanol Esters Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Esterification 4-(1...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Synthesis of 4-(1-Azepanyl)-1-butanol Esters
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Esterification
4-(1-Azepanyl)-1-butanol is a bifunctional molecule featuring a tertiary amine (the azepane ring) and a primary alcohol. This structure serves as a valuable scaffold in medicinal chemistry and materials science. The esterification of its primary alcohol functional group is a critical transformation, enabling the synthesis of a diverse library of ester derivatives.[1] These derivatives are often developed to modulate the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are key parameters in drug design.[1] Furthermore, the resulting esters can act as prodrugs, designed to release the active parent alcohol in vivo.
This document provides a comprehensive guide to the esterification of 4-(1-Azepanyl)-1-butanol, focusing on a robust and mild protocol that accommodates the molecule's acid-sensitive tertiary amine. We will delve into the mechanistic underpinnings of the chosen method, provide a detailed, step-by-step protocol, and discuss critical safety and analytical considerations.
Strategic Selection of an Esterification Method
The presence of the basic azepane nitrogen complicates traditional acid-catalyzed esterification methods like the Fischer-Speier reaction.[2][3] In a Fischer esterification, the strong acid catalyst (e.g., H₂SO₄) would protonate the carbonyl oxygen of the carboxylic acid and, unavoidably, the much more basic azepane nitrogen.[4][5][6] This protonation would render the starting material highly polar, potentially causing solubility issues and impeding the desired reaction.
Therefore, a milder, more selective method is required. The Steglich esterification emerges as the superior strategy.[7][8] This reaction proceeds under neutral, room-temperature conditions, utilizing a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] Its mild nature ensures the integrity of the acid-labile tertiary amine, making it the method of choice for this particular substrate.[9]
The Mechanism of Steglich Esterification
The Steglich esterification is a powerful dehydration reaction. The mechanism, which circumvents the need for strong acid, proceeds through several key steps:
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of dicyclohexylcarbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[9]
Catalysis by DMAP: While the alcohol can directly attack the O-acylisourea, this pathway is often slow and can be compromised by a side reaction where the intermediate rearranges to a stable N-acylurea.[9] DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form a reactive acylpyridinium salt.[7] This intermediate is highly electrophilic and does not undergo the undesirable rearrangement.
Nucleophilic Attack: The primary alcohol of 4-(1-Azepanyl)-1-butanol attacks the activated acylpyridinium intermediate.
Product Formation and Byproduct Precipitation: The tetrahedral intermediate collapses to form the desired ester and regenerates the DMAP catalyst. The protonated DCC byproduct accepts a proton to form dicyclohexylurea (DCU), a stable urea compound that is insoluble in most common organic solvents and precipitates out of the reaction mixture.[7] This precipitation helps drive the reaction to completion.
Caption: Mechanism of the Steglich Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of an exemplary ester, 4-(1-Azepanyl)-1-butyl benzoate, from 4-(1-Azepanyl)-1-butanol and benzoic acid. The quantities can be adapted for other carboxylic acids by adjusting for molecular weight.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Molar Eq.
Amount (10 mmol scale)
Notes
4-(1-Azepanyl)-1-butanol
171.28
1.0
1.71 g
Starting alcohol
Benzoic Acid
122.12
1.2
1.47 g
Carboxylic acid
Dicyclohexylcarbodiimide (DCC)
206.33
1.2
2.48 g
Coupling agent. Caution: Potent allergen
4-Dimethylaminopyridine (DMAP)
122.17
0.1
122 mg
Catalyst. Toxic.
Dichloromethane (DCM), anhydrous
-
-
~100 mL
Reaction solvent
1 M Hydrochloric Acid (HCl)
-
-
~50 mL
For aqueous work-up
Saturated Sodium Bicarbonate (NaHCO₃)
-
-
~50 mL
For aqueous work-up
Brine (Saturated NaCl)
-
-
~50 mL
For aqueous work-up
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
~5 g
Drying agent
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Büchner funnel and filter paper
Rotary evaporator
Glassware for column chromatography
Step-by-Step Methodology
Caption: Experimental workflow for Steglich esterification.
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1-Azepanyl)-1-butanol (1.71 g, 10 mmol), benzoic acid (1.47 g, 12 mmol), and 4-dimethylaminopyridine (122 mg, 1 mmol). Dissolve the solids in 80 mL of anhydrous dichloromethane (DCM).
Addition of Coupling Agent: Cool the flask in an ice bath with stirring for 15 minutes. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (2.48 g, 12 mmol) in 20 mL of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (DCU) should begin to form.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up - Part 1 (Filtration): Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of cold DCM (~10-20 mL) to recover any trapped product.
Work-up - Part 2 (Aqueous Extraction): Transfer the filtrate to a separatory funnel.
Wash the organic layer with 1 M HCl (2 x 25 mL) to remove residual DMAP and any unreacted 4-(1-Azepanyl)-1-butanol.
Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove residual benzoic acid and neutralize any remaining HCl.
Wash with brine (1 x 50 mL) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: The crude ester should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate), is typically effective for separating the product from non-polar impurities.
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic skin reactions upon contact.[7] Always handle DCC in a fume hood while wearing gloves and safety glasses. Avoid inhalation of the powder.
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.
4-Dimethylaminopyridine (DMAP): DMAP is toxic and should be handled with care.
General Precautions: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, must be worn at all times.
References
Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? Retrieved from [Link]
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. Retrieved from [Link]
ResearchGate. (2025). Kinetics for the Esterification Reaction of n-Butanol with Acetic Acid Catalyzed by Noncorrosive Brønsted Acidic Ionic Liquids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
RSC Publishing. (n.d.). Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. Retrieved from [Link]
MDPI. (n.d.). Rapeseed Oil Transesterification Using 1-Butanol and Eggshell as a Catalyst. Retrieved from [Link]
National Institutes of Health. (2024). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Retrieved from [Link]
MDPI. (n.d.). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Retrieved from [Link]
euonym.us. (n.d.). CHM 102 Synthesis of Fragrant Esters. Retrieved from [Link]
ResearchGate. (n.d.). Trans-esterification reaction for biodiesel production. Retrieved from [Link]
PubMed Central. (n.d.). Renewable fatty acid ester production in Clostridium. Retrieved from [Link]
MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]
MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]
Application Notes and Protocols for the Scale-up Synthesis of 4-(1-Azepanyl)-1-butanol Derivatives
Abstract This comprehensive guide provides a detailed technical overview and scalable protocols for the synthesis of 4-(1-Azepanyl)-1-butanol and its derivatives. These compounds are significant scaffolds in medicinal ch...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This comprehensive guide provides a detailed technical overview and scalable protocols for the synthesis of 4-(1-Azepanyl)-1-butanol and its derivatives. These compounds are significant scaffolds in medicinal chemistry and drug discovery, particularly as intermediates for various therapeutic agents. This document outlines robust synthetic strategies, focusing on reductive amination as a key scalable method. Detailed experimental procedures, process optimization, troubleshooting, and characterization data are presented to support researchers, scientists, and drug development professionals in the successful scale-up of these valuable molecules.
Introduction: The Significance of the Azepane Moiety in Drug Discovery
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows for optimal binding to a variety of biological targets. Consequently, azepane derivatives have found applications in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The 4-(1-Azepanyl)-1-butanol framework, in particular, serves as a versatile building block, offering a hydroxyl group for further functionalization and a tertiary amine for modulating physicochemical properties such as solubility and basicity. The development of robust and scalable synthetic routes to this class of compounds is therefore of paramount importance for advancing drug discovery programs.
Strategic Approach to Synthesis: Reductive Amination as a Scalable Method
Several synthetic routes can be envisioned for the construction of 4-(1-Azepanyl)-1-butanol and its derivatives. Among these, reductive amination stands out as a highly efficient and scalable method. This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of the parent compound, two primary reductive amination strategies are considered:
Strategy A: Reductive amination of a 4-aminobutanol derivative with a C6 dielectrophile.
Strategy B: Reductive amination of a C4 carbonyl compound with azepane.
This guide will focus on a practical and scalable approach analogous to Strategy B, utilizing a readily available starting material.
Reaction Workflow and Mechanism
The synthesis of 4-(1-Azepanyl)-1-butanol can be efficiently achieved through the reductive amination of γ-butyrolactone with azepane. This process involves the in-situ formation of an amide intermediate followed by its reduction.
Caption: Reductive amination workflow for the synthesis of 4-(1-Azepanyl)-1-butanol.
The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF). The choice of reducing agent is critical for the successful conversion of the amide intermediate to the final product. A common and effective reducing system is sodium borohydride in the presence of iodine, which in situ generates diborane, a powerful reducing agent for amides.
Detailed Experimental Protocols
Scale-up Synthesis of 4-(1-Azepanyl)-1-butanol
This protocol describes a scalable procedure for the synthesis of the parent compound.
Materials:
γ-Butyrolactone
Azepane
Sodium borohydride (NaBH₄)
Iodine (I₂)
Tetrahydrofuran (THF), anhydrous
Sodium hydroxide (NaOH)
Dichloromethane (DCM)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
Large-volume, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere.
Heating mantle with temperature control.
Apparatus for vacuum distillation.
Procedure:
Reaction Setup: In a clean, dry, three-necked flask, dissolve azepane (1.0 eq) in anhydrous THF.
Addition of γ-Butyrolactone: To the stirred solution, add γ-butyrolactone (1.1 eq) dropwise via the dropping funnel at room temperature.
Preparation of Reducing Agent: In a separate flask, prepare a solution of sodium borohydride (2.5 eq) in anhydrous THF.
Addition of Reducing Agent: Cool the reaction mixture to 0-5 °C using an ice bath. Add the sodium borohydride solution dropwise, maintaining the internal temperature below 10 °C.
Addition of Iodine: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0-5 °C. A vigorous reaction with hydrogen evolution may occur. Ensure adequate ventilation and control the addition rate to maintain the temperature.
Reaction Progression: After the addition of iodine is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
Quenching: After the reaction is complete, cool the mixture to 0-5 °C and cautiously quench by the slow, dropwise addition of water, followed by a 2M aqueous solution of sodium hydroxide until the mixture is basic (pH > 12).
Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by vacuum distillation to yield 4-(1-Azepanyl)-1-butanol as a colorless to pale yellow oil.
Synthesis of 4-(1-Azepanyl)-1-butanol Derivatives
The synthesis of derivatives can be achieved by utilizing substituted γ-butyrolactones or by further functionalization of the parent molecule.
Example: Synthesis of 2-Methyl-4-(1-azepanyl)-1-butanol
This can be synthesized by following the protocol in section 4.1, substituting γ-butyrolactone with γ-valerolactone.
Data Presentation: Synthesis of 4-(1-Azepanyl)-1-butanol and Derivatives
Increase reflux time. Ensure anhydrous conditions. Check the quality of the reducing agent.
Product loss during work-up.
Optimize extraction solvent and pH. Ensure complete phase separation.
Impurity Formation
Incomplete reduction of the amide intermediate.
Increase the amount of reducing agent. Ensure efficient stirring.
Formation of by-products from side reactions.
Control the temperature during the addition of reagents. Use high-purity starting materials.
Difficult Purification
Co-distillation of impurities.
Use a more efficient distillation column (e.g., Vigreux or packed column). Consider flash chromatography for smaller scales.
Safety and Handling
Azepane: Corrosive and flammable. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.
Iodine: Toxic and corrosive. Avoid inhalation of vapors and contact with skin.
Diborane (generated in situ): Highly toxic and flammable gas. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Conclusion
The reductive amination of γ-butyrolactone derivatives with azepane provides a robust and scalable route for the synthesis of 4-(1-Azepanyl)-1-butanol and its analogues. The detailed protocols and troubleshooting guide presented herein are intended to facilitate the efficient and safe production of these important building blocks for drug discovery and development. Careful control of reaction parameters and adherence to safety guidelines are essential for successful scale-up.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 24(11), 2135. [Link][1]
Recent Advances on the Synthesis of Azepane-Based Compounds. Letters in Organic Chemistry, 17(10), 734-747. [Link]
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 24(23), 4291. [Link][2]
Application Note: High-Throughput Library Synthesis Utilizing 4-(1-Azepanyl)-1-butanol on Automated Platforms
Introduction: The Strategic Value of the Azepane Moiety in Drug Discovery The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] I...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of the Azepane Moiety in Drug Discovery
The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its seven-membered saturated nitrogen heterocycle provides a flexible three-dimensional framework that can effectively explore chemical space and engage with biological targets. The building block 4-(1-Azepanyl)-1-butanol presents a unique opportunity for generating diverse chemical libraries. Possessing two distinct points for chemical elaboration—a secondary amine within the azepane ring and a primary alcohol—it enables the creation of arrays of compounds with varied physicochemical properties, all while retaining the core azepane motif.
The advent of automated synthesis platforms, including robotic liquid handlers and parallel reactors, has revolutionized the Design-Make-Test-Analyze (DMTA) cycle in drug discovery.[3] These systems offer unprecedented efficiency, precision, and throughput, allowing for the rapid generation of compound libraries that would be infeasible through manual synthesis.[4][5] This application note provides detailed protocols for the utilization of 4-(1-Azepanyl)-1-butanol as a versatile building block in automated synthesis workflows, focusing on parallel derivatization of its amine and alcohol functionalities.
Core Principles for Integrating 4-(1-Azepanyl)-1-butanol in Automated Synthesis
Successful implementation of any building block in an automated workflow hinges on a clear understanding of its physical and chemical properties. For 4-(1-Azepanyl)-1-butanol, the following considerations are paramount:
1. Solubility and Stock Solution Preparation:
Reliable liquid handling requires that all reactants remain fully dissolved throughout the process. While comprehensive quantitative solubility data for 4-(1-Azepanyl)-1-butanol is not widely published, its structure—containing a polar alcohol, a moderately polar amine, and a significant hydrocarbon backbone—suggests solubility in a range of common organic solvents.
Recommended Solvents: For reactions involving polar reactants and reagents, such as amide couplings, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices. For less polar reaction systems, Dichloromethane (DCM) and Tetrahydrofuran (THF) are suitable.
Expert Recommendation: Before initiating a large-scale library synthesis, it is crucial to experimentally determine the solubility of 4-(1-Azepanyl)-1-butanol in the chosen solvent system to prepare a high-concentration, stable stock solution. A general protocol for this is provided below.
Protocol: Determination of Optimal Stock Solution Concentration
Objective: To determine the maximum soluble concentration of 4-(1-Azepanyl)-1-butanol in a chosen solvent for automated synthesis.
Materials:
4-(1-Azepanyl)-1-butanol
Candidate solvents (e.g., DMF, DMSO, DCM, THF)
Analytical balance
Vortex mixer
Automated liquid handler or manual multichannel pipette
96-well microplate (polypropylene for solvent resistance)
Methodology:
Prepare a Serial Dilution:
Dispense a known volume of solvent into multiple wells of a 96-well plate.
Create a serial dilution of a concentrated slurry of 4-(1-Azepanyl)-1-butanol in the same solvent.
Equilibration:
Seal the plate and agitate at a constant temperature (e.g., 25°C) for 1-2 hours to ensure equilibrium.
Visual Inspection:
Visually inspect each well for the presence of undissolved solid. The highest concentration well with no visible solid provides an estimate of the solubility limit.
Confirmation (Optional):
For a more precise measurement, centrifuge the plate to pellet any undissolved solid.
Transfer a known volume of the supernatant to a tared container, evaporate the solvent, and weigh the residue.
2. Chemical Reactivity and Selectivity:
The bifunctional nature of 4-(1-Azepanyl)-1-butanol requires careful consideration of reaction conditions to achieve selective derivatization.
Amine Derivatization: The secondary amine of the azepane ring is a good nucleophile and readily participates in reactions such as amide bond formation and reductive amination. These reactions are typically performed under conditions that do not affect the primary alcohol.
Alcohol Derivatization: The primary alcohol can be derivatized through reactions like etherification (e.g., Williamson ether synthesis) and esterification. Williamson ether synthesis, requiring a strong base to deprotonate the alcohol, is generally compatible with the secondary amine, which is less acidic. However, esterification with highly reactive acylating agents could potentially lead to side reactions with the amine if it is not protonated.
This protocol describes the high-throughput synthesis of an amide library by coupling 4-(1-Azepanyl)-1-butanol with a diverse set of carboxylic acids in a 96-well plate format.
Application Note: A Robust LC-MS Method for the Analysis of Reactions Involving 4-(1-Azepanyl)-1-butanol
Abstract This application note presents a detailed and robust liquid chromatography-mass spectrometry (LC-MS) method for the analysis of 4-(1-Azepanyl)-1-butanol and its related reaction products. 4-(1-Azepanyl)-1-butano...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note presents a detailed and robust liquid chromatography-mass spectrometry (LC-MS) method for the analysis of 4-(1-Azepanyl)-1-butanol and its related reaction products. 4-(1-Azepanyl)-1-butanol, a bifunctional molecule containing a tertiary amine within a saturated azepane ring and a primary alcohol, is a versatile building block in synthetic and medicinal chemistry. Monitoring its reactions requires a sensitive and specific analytical method capable of separating polar, basic compounds from complex matrices. This guide provides a comprehensive protocol, from first principles of method development to detailed experimental procedures and data interpretation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
4-(1-Azepanyl)-1-butanol (Figure 1) is a key intermediate in the synthesis of a variety of chemical entities. Its structure features a polar alcohol group and a basic azepane ring, which endows it with unique reactivity but also presents specific analytical challenges. The analysis of reaction mixtures containing this compound necessitates an LC-MS method that can effectively handle its polar and basic nature, which often leads to poor retention on traditional reversed-phase columns and problematic peak shapes[1]. Furthermore, the potential for a wide range of reactants and products with varying polarities requires a versatile and robust separation technique.
Figure 1: Chemical Structure of 4-(1-Azepanyl)-1-butanol
This guide will walk through the logical development of an LC-MS method, starting with the physicochemical properties of the analyte, leading to the selection of the appropriate chromatographic and mass spectrometric conditions.
Physicochemical Properties and Method Development Strategy
A successful LC-MS method is built upon a solid understanding of the analyte's physicochemical properties. For 4-(1-Azepanyl)-1-butanol, the most critical parameters are its pKa and LogP.
Property
Predicted Value
Implication for LC-MS Method Development
pKa
~9.5 - 10.5
The azepane nitrogen is basic. To achieve good retention and peak shape on a reversed-phase column, the mobile phase pH should be adjusted. Operating at a pH 2-3 units below the pKa will ensure the amine is protonated, which can lead to poor retention. Conversely, a high pH mobile phase (e.g., pH 9-10) will keep the amine in its neutral, more retentive form[4].
LogP
~1.5 - 2.0
The predicted LogP suggests that 4-(1-Azepanyl)-1-butanol has moderate hydrophobicity. This makes it a suitable candidate for reversed-phase chromatography, although its polarity may still lead to early elution on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative for retaining very polar reaction products[5][6].
Based on these properties, a reversed-phase LC method with a high pH mobile phase was selected as the primary approach to achieve optimal retention and peak shape for the parent compound and its likely reaction products.
Caption: Logical workflow for LC-MS method development.
Potential Reactions of 4-(1-Azepanyl)-1-butanol
To develop a comprehensive analytical method, it is crucial to anticipate the potential products and byproducts of reactions involving 4-(1-Azepanyl)-1-butanol. The two primary reactive sites are the primary alcohol and the tertiary amine.
Reactions at the Alcohol Group: The butanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be subject to nucleophilic substitution reactions, for example, with halogenating agents like SOCl₂ or HBr, to replace the hydroxyl group[7][8].
Reactions at the Amine Group: The tertiary amine of the azepane ring can be quaternized with alkylating agents.
An effective LC-MS method must be able to separate the starting material from these potential polar and nonpolar products.
Experimental Protocols
Sample Preparation
For the analysis of reaction mixtures, a simple dilution is often sufficient.
Reaction Quenching: If necessary, quench the reaction with an appropriate reagent.
Dilution: Pipette a small aliquot (e.g., 10 µL) of the reaction mixture into a clean vial.
Solvent Addition: Add a suitable solvent (e.g., 990 µL of a 50:50 mixture of mobile phase A and B) to achieve a 1:100 dilution. The final solvent composition should be compatible with the initial LC mobile phase to ensure good peak shape[9].
Vortex and Filter: Vortex the sample to ensure homogeneity and filter through a 0.22 µm syringe filter to remove any particulate matter before injection.
Caption: Sample preparation workflow for reaction monitoring.
LC-MS Instrumentation and Conditions
Instrumentation:
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
A standard C18 column provides good hydrophobic retention. The shorter length allows for faster analysis times.
Mobile Phase A
10 mM Ammonium Bicarbonate in Water, pH 9.5
The high pH ensures that the basic amine is in its neutral, more retentive form, leading to better peak shape and retention[4]. Ammonium bicarbonate is a volatile buffer compatible with MS detection[10].
Mobile Phase B
Acetonitrile
A common organic solvent for reversed-phase chromatography.
Gradient
5% to 95% B over 5 minutes
A generic gradient to elute compounds with a wide range of polarities.
Flow Rate
0.4 mL/min
A typical flow rate for a 2.1 mm ID column.
Column Temperature
40 °C
Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume
2 µL
A small injection volume to prevent column overloading.
Mass Spectrometry Conditions:
Parameter
Recommended Setting
Rationale
Ionization Mode
ESI Positive
The basic nitrogen atom is readily protonated, making positive ion mode the most sensitive detection method.
Capillary Voltage
3.5 kV
A standard voltage for ESI.
Cone Voltage
30 V
This should be optimized to maximize the signal of the precursor ion while minimizing in-source fragmentation.
Source Temperature
150 °C
To aid in desolvation.
Desolvation Gas Flow
800 L/hr
To efficiently remove solvent from the ESI droplets.
Scan Mode
Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) / Selected Reaction Monitoring (SRM)
Full scan is useful for identifying unknown products. SIM or SRM provides higher sensitivity and selectivity for target analytes.
Expected Mass Spectral Fragmentation
In positive ion ESI-MS, 4-(1-Azepanyl)-1-butanol is expected to be detected as the protonated molecule [M+H]⁺ at m/z 172.2. For structural confirmation and quantification using tandem MS (MS/MS), understanding the fragmentation pattern is crucial. The primary fragmentation pathway for cyclic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom[4][5].
Predicted Fragmentation for [M+H]⁺ of 4-(1-Azepanyl)-1-butanol (m/z 172.2):
Loss of the butanol side chain: α-cleavage at the C-N bond of the butanol substituent would lead to a fragment corresponding to the azepane ring.
Ring opening: Cleavage of the C-C bonds within the azepane ring adjacent to the nitrogen can also occur.
A common fragment for N-alkyl cyclic amines is the iminium ion formed by cleavage of the bond beta to the nitrogen in the alkyl chain.
Caption: Predicted fragmentation pathways for protonated 4-(1-Azepanyl)-1-butanol.
Data Analysis and Interpretation
The acquired LC-MS data can be used to monitor the progress of a reaction by observing the decrease in the peak area of the starting material, 4-(1-Azepanyl)-1-butanol, and the increase in the peak areas of the products over time. The identity of the products can be tentatively assigned based on their mass-to-charge ratios and confirmed by their fragmentation patterns in MS/MS experiments.
Troubleshooting
Issue
Potential Cause
Suggested Solution
Poor Peak Shape (Tailing)
Secondary interactions with residual silanols on the column.
Ensure the mobile phase pH is sufficiently high (pH > 9). Consider a column with a modern bonding chemistry designed for basic compounds.
Low Sensitivity
Suboptimal ionization or fragmentation.
Optimize cone voltage and collision energy. Ensure the mobile phase is MS-friendly (volatile buffers).
No or Poor Retention
Analyte is too polar for the column/mobile phase combination.
Consider using a HILIC column. Ensure the mobile phase has a high enough aqueous content in the initial conditions.
Carryover
The analyte is adsorbing to surfaces in the LC system.
Use a stronger needle wash solution containing a higher percentage of organic solvent and/or a small amount of acid or base.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS method for the analysis of reactions involving 4-(1-Azepanyl)-1-butanol. By understanding the physicochemical properties of the analyte and its potential reaction products, a robust reversed-phase method using a high pH mobile phase has been developed. The detailed protocols for sample preparation, LC-MS conditions, and data interpretation, along with troubleshooting guidance, will enable researchers to effectively monitor their chemical reactions and gain valuable insights into their synthetic processes.
References
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]
Filo. (2023). Write equations for the reaction of 1-butanol with each reagent. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Retrieved from [Link]
Omni Calculator. (n.d.). pKa Calculator. Retrieved from [Link]
ResearchGate. (n.d.). Development and validation of a rapid and simple HILIC-MS/MS method for the determination of biogenic amines in tuna fish. Retrieved from [Link]
IvyPanda. (2024). Nucleophilic Substitution Reactions of Alcohols. Retrieved from [Link]
ResearchGate. (n.d.). Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]
Semantic Scholar. (n.d.). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Retrieved from [Link]
Ahmad Free Tools. (n.d.). LogP and logD Calculator. Retrieved from [Link]
Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
Excellence in Analytical Chemistry. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
ResearchGate. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
Chemistry For Everyone. (2025). How Do You Prepare A Sample For LC-MS Analysis?. Retrieved from [Link]
ResearchGate. (n.d.). Advanced sample preparation techniques prior to LC-MS. Retrieved from [Link]
ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]
ResearchGate. (n.d.). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Retrieved from [Link]
PubMed. (2012). LC-MS metabolomics of polar compounds. Retrieved from [Link]
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]
Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
Yeast Metabolome Database. (n.d.). 1-Butanol (YMDB01386). Retrieved from [Link]
Office of Justice Programs. (2021). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]
National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
SciELO. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
PubMed. (2004). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Retrieved from [Link]
Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of 4-(1-Azepanyl)-1-butanol
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Navigating the Synthetic Challenges of a Bifunctional Molecule In the landscape of pharmaceutical d...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Navigating the Synthetic Challenges of a Bifunctional Molecule
In the landscape of pharmaceutical development and complex organic synthesis, molecules bearing multiple functional groups present unique challenges. 4-(1-Azepanyl)-1-butanol, a molecule featuring a primary hydroxyl group and a tertiary amine incorporated within a seven-membered azepane ring, is a prime example. The hydroxyl group's nucleophilicity and the amine's basicity and nucleophilicity can lead to undesired side reactions, necessitating a robust protecting group strategy to achieve selective transformations at other sites of the molecule.[1]
This guide provides a comprehensive overview of protecting group strategies for the hydroxyl group of 4-(1-azepanyl)-1-butanol. It moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, enabling researchers to make informed decisions for their specific synthetic needs. The choice of a protecting group is not a one-size-fits-all solution; it is a strategic decision that impacts yield, purity, and the overall efficiency of a synthetic route.[1][2]
The Strategic Imperative for Hydroxyl Protection
The primary alcohol in 4-(1-azepanyl)-1-butanol is a versatile functional group, capable of undergoing oxidation, esterification, and etherification, among other reactions. However, the presence of the azepanyl nitrogen introduces a layer of complexity. The lone pair on the nitrogen atom can act as a base, interfering with acid-catalyzed reactions, or as a nucleophile, competing with the hydroxyl group in reactions with electrophiles. Protecting the hydroxyl group temporarily masks its reactivity, allowing for chemical modifications elsewhere in the molecule without interference.[1][3][4]
A successful protecting group strategy hinges on several key factors:[1][2]
Ease of Installation and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups.[1][2]
Stability: The protected hydroxyl group must be stable to the reaction conditions planned for subsequent steps.
Orthogonality: In molecules with multiple protecting groups, it is crucial to be able to remove one group selectively without affecting the others.[2][5]
Chemoselectivity: The protecting group should react selectively with the hydroxyl group in the presence of the tertiary amine.[6][7]
Core Protecting Group Strategies for 4-(1-Azepanyl)-1-butanol
We will explore three major classes of protecting groups for the hydroxyl function of 4-(1-azepanyl)-1-butanol: silyl ethers, benzyl ethers, and esters. Each strategy offers a unique set of advantages and disadvantages, and the optimal choice will depend on the specific synthetic context.
Silyl Ethers: The Versatile Workhorse
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[3][8][9] For 4-(1-azepanyl)-1-butanol, the formation of a silyl ether is generally straightforward.
Mechanism of Protection: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of a silyl halide (e.g., R₃SiCl), typically in the presence of a non-nucleophilic base to neutralize the generated HCl.[10][11]
Caption: Silyl ether protection of an alcohol.
Key Considerations for 4-(1-Azepanyl)-1-butanol:
The tertiary amine in 4-(1-azepanyl)-1-butanol can act as a base. However, for the formation of sterically hindered silyl ethers like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS), a stronger, non-nucleophilic base like imidazole is often preferred to ensure complete and rapid reaction.[8]
Deprotection Strategies: A major advantage of silyl ethers is the variety of mild deprotection methods available. The most common method involves the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which selectively cleaves the strong Si-F bond.[3][10][12] Acidic conditions can also be used, with the stability of the silyl ether being highly dependent on steric hindrance around the silicon atom (TMS < TES < TBS < TIPS < TBDPS).[8][13]
Caption: Fluoride-mediated deprotection of a silyl ether.
Experimental Protocols: Silyl Ether Protection and Deprotection
Protocol 1: Protection of 4-(1-Azepanyl)-1-butanol as a tert-Butyldimethylsilyl (TBS) Ether
Materials:
4-(1-Azepanyl)-1-butanol (1.0 eq)
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)
Imidazole (2.5 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
Dissolve 4-(1-azepanyl)-1-butanol and imidazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add TBSCl portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the product with DCM (3 x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the TBS Ether
Materials:
TBS-protected 4-(1-azepanyl)-1-butanol (1.0 eq)
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)
Tetrahydrofuran (THF)
Procedure:
Dissolve the TBS-protected alcohol in THF.
Add the TBAF solution dropwise at room temperature.
Stir the reaction for 1-4 hours, monitoring by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Purify the residue by flash column chromatography to afford the deprotected alcohol.
Benzyl Ethers: Robust Protection for Harsh Conditions
Benzyl ethers are a more robust protecting group for alcohols compared to silyl ethers, offering stability to a wider range of acidic and basic conditions, as well as to many oxidizing and reducing agents.[14][15] This makes them an excellent choice when subsequent reaction steps are harsh.
Mechanism of Protection: The most common method for forming benzyl ethers is the Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from benzyl bromide or chloride.[14][16]
Caption: Williamson ether synthesis for benzyl protection.
Key Considerations for 4-(1-Azepanyl)-1-butanol:
The use of a strong base like NaH requires careful consideration due to the presence of the tertiary amine. While the N-H proton of a secondary amine would be deprotonated, the tertiary amine in 4-(1-azepanyl)-1-butanol is not acidic. However, the basicity of the amine could potentially influence the reaction. Using a less reactive base or carefully controlling the stoichiometry might be necessary in some cases.
Deprotection Strategies: The hallmark of the benzyl protecting group is its cleavage by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[14][17][18] This method is generally mild and high-yielding. Alternative deprotection methods include dissolving metal reductions (e.g., Na/NH₃) and treatment with strong Lewis acids, though these are less common and may not be compatible with all substrates.[14]
Experimental Protocols: Benzyl Ether Protection and Deprotection
Protocol 3: Protection of 4-(1-Azepanyl)-1-butanol as a Benzyl Ether
Materials:
4-(1-Azepanyl)-1-butanol (1.0 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
Benzyl bromide (BnBr) (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Suspend NaH in anhydrous THF under an inert atmosphere.
Cool the suspension to 0 °C.
Add a solution of 4-(1-azepanyl)-1-butanol in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
Cool the reaction back to 0 °C and add benzyl bromide dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Carefully quench the reaction by the slow addition of water.
Extract the product with ethyl acetate (3 x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of the Benzyl Ether by Hydrogenolysis
Dissolve the benzyl ether in MeOH or EtOH in a flask suitable for hydrogenation.
Carefully add Pd/C to the solution.
Evacuate the flask and backfill with hydrogen gas (this should be done multiple times to ensure an inert atmosphere).
Stir the reaction under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
Monitor the reaction by TLC.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
Concentrate the filtrate to obtain the deprotected alcohol.
Esters: A Strategy for Mild Deprotection
Ester protecting groups are another valuable option, particularly when mild basic or acidic hydrolysis is a desirable deprotection method.[19][20] Common ester protecting groups include acetate and benzoate.
Mechanism of Protection: Esterification is typically achieved by reacting the alcohol with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.[20]
Key Considerations for 4-(1-Azepanyl)-1-butanol:
The tertiary amine in 4-(1-azepanyl)-1-butanol can act as a base to facilitate the esterification. However, it can also be acylated to form a quaternary ammonium salt, although this is generally less favorable than O-acylation of the primary alcohol. Using a non-nucleophilic base or carefully controlling the reaction conditions can help to favor the desired O-acylation.
Deprotection Strategies: Esters are readily cleaved by hydrolysis under either acidic or basic conditions.[21] Saponification, using a base like sodium hydroxide or potassium carbonate in a protic solvent, is a common and efficient method.[21]
It's important to note that the tertiary amine in 4-(1-azepanyl)-1-butanol can catalyze the hydrolysis of the ester group through intramolecular general base catalysis, which could be a factor in the stability of the protected compound.[22][23]
Experimental Protocols: Ester Protection and Deprotection
Protocol 5: Protection of 4-(1-Azepanyl)-1-butanol as an Acetate Ester
Materials:
4-(1-Azepanyl)-1-butanol (1.0 eq)
Acetic anhydride (1.5 eq)
Triethylamine (Et₃N) (2.0 eq)
Dichloromethane (DCM)
Procedure:
Dissolve 4-(1-azepanyl)-1-butanol in DCM.
Add triethylamine to the solution.
Cool the mixture to 0 °C and add acetic anhydride dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC.
Quench the reaction with water.
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify by flash column chromatography if necessary.
Protocol 6: Deprotection of the Acetate Ester by Saponification
Dissolve the acetate ester in a mixture of methanol and water.
Add potassium carbonate and stir the mixture at room temperature.
Monitor the reaction by TLC.
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
Remove the methanol under reduced pressure.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic extracts, filter, and concentrate to yield the deprotected alcohol.
Comparative Summary of Protecting Group Strategies
Protecting Group
Protection Conditions
Deprotection Conditions
Stability
Key Advantages
Potential Issues for 4-(1-Azepanyl)-1-butanol
Silyl Ethers (e.g., TBS)
R₃SiCl, Base (Imidazole)
F⁻ (TBAF) or H⁺
Moderate to high
Mild deprotection, tunable stability
Amine may act as a base
Benzyl Ether (Bn)
Strong Base (NaH), BnBr
H₂/Pd/C
High
Very robust, stable to many reagents
Requires strong base for protection, hydrogenation may affect other functional groups
Ester (e.g., Acetate)
Acyl Chloride/Anhydride, Base
H⁺ or OH⁻ (hydrolysis)
Low to moderate
Mild deprotection, economical
Potential for N-acylation, intramolecular catalysis of hydrolysis by the amine
Conclusion: A Strategic Approach to Synthesis
The successful synthesis of complex molecules like 4-(1-azepanyl)-1-butanol relies on a thoughtful and strategic approach to protecting group chemistry. There is no single "best" protecting group; the optimal choice is dictated by the specific demands of the synthetic route. By understanding the mechanisms, advantages, and potential pitfalls of silyl ethers, benzyl ethers, and esters, researchers can navigate the challenges posed by this bifunctional molecule and achieve their synthetic goals with greater efficiency and success. This guide serves as a foundational resource, empowering scientists to design and execute robust and reliable synthetic strategies.
References
Protection Reactions of Alcohols - MCAT Content - MedLife Mastery.
VI Protecting Groups and Orthogonal Protection Strategies.
Silyl ether - Wikipedia.
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine and a Carboxylate | The Journal of Organic Chemistry - ACS Publications.
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF - ResearchGate.
Recent Advances in Silyl Protection of Alcohols | Request PDF - ResearchGate.
Hydrolysis of an Ester (Section 18.4C) Esters are hydrolyzed only in the presence of.
17.8: Protection of Alcohols - Chemistry LibreTexts.
Protecting Groups For Alcohols - Master Organic Chemistry.
Silyl Protective Groups | Chem-Station Int. Ed.
Benzyl Protection - Common Organic Chemistry.
Deprotection of Silyl Ethers - Gelest Technical Library.
17.3: Reactions of Carboxylic Acids - Ester and Amide Formation - Chemistry LibreTexts.
Alcohol Protecting Groups.
A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates - Benchchem.
Protecting Groups in Peptide Synthesis | Springer Nature Experiments.
Protection of Alcohol by Ether - SynArchive.
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH.
Protecting group - Wikipedia.
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech.
Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps.
Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds - ResearchGate.
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters - ACS Publications.
Benzyl Deprotection of Alcohols - J&K Scientific LLC.
Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating | Request PDF - ResearchGate.
(PDF) Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs - ResearchGate.
Selective protection and deprotection of alcohols and amines.
15.10: Protection of Hydroxyl Groups - Chemistry LibreTexts.
Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC - NIH.
Protective Groups - Organic Chemistry Portal.
Amino Acid Derivatives for Peptide Synthesis.
Protecting Groups.
Selecting Orthogonal Building Blocks - Sigma-Aldrich.
Technical Support Center: Synthesis of 4-(1-Azepanyl)-1-butanol
Welcome to the technical support center for the synthesis of 4-(1-Azepanyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-(1-Azepanyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable amino alcohol intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthesis.
Introduction to the Synthesis
The synthesis of 4-(1-Azepanyl)-1-butanol is most commonly achieved through the reductive amination of a four-carbon aldehyde precursor, such as 4-hydroxybutanal or its stable cyclic hemiacetal form, with hexamethyleneimine (azepane). This method is favored for its efficiency and control over the formation of the target secondary amine.[1][2] An alternative, though often less efficient, route is the direct N-alkylation of hexamethyleneimine with a 4-halobutanol.[3][4] This guide will primarily focus on troubleshooting the reductive amination pathway, as it is the more prevalent and generally higher-yielding method.
Visualizing the Primary Synthetic Route: Reductive Amination
Caption: General workflow for the synthesis of 4-(1-Azepanyl)-1-butanol via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 4-(1-Azepanyl)-1-butanol?
A1: The most widely employed and generally highest-yielding method is the reductive amination of 4-hydroxybutanal (or its more stable cyclic hemiacetal, 2-hydroxytetrahydrofuran) with hexamethyleneimine.[1][2] This "one-pot" reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.[1]
Q2: Which reducing agent is best suited for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[5] It is mild, selective for the reduction of the iminium ion over the starting aldehyde, and does not require strict pH control.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and requires careful pH management to avoid the release of hydrogen cyanide gas.[2][6]
Q3: Can I use 4-chlorobutanol and hexamethyleneimine directly?
A3: Yes, this N-alkylation approach is a possible synthetic route. However, it is often plagued by issues of over-alkylation, where the product, 4-(1-Azepanyl)-1-butanol, reacts further with 4-chlorobutanol to form a quaternary ammonium salt.[3][4] This leads to a mixture of products and can significantly lower the yield of the desired compound. Reductive amination avoids this issue by forming the C-N bond in a more controlled manner.[2]
Q4: My starting material is γ-butyrolactone. Can I use it directly?
A4: While not a direct precursor for reductive amination, γ-butyrolactone can be used to synthesize intermediates for the synthesis of 4-(1-Azepanyl)-1-butanol. For instance, it can be reacted with a halogenating agent to form a 4-halobutyrate, which can then be reduced to the corresponding 4-halobutanol. Alternatively, it can be opened with an amine under harsh conditions, but this is generally a low-yielding process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-(1-Azepanyl)-1-butanol via reductive amination.
Problem 1: Low or No Product Formation
Potential Cause
Explanation
Recommended Solution
Poor Quality Starting Materials
The aldehyde precursor, 4-hydroxybutanal, is prone to polymerization. Hexamethyleneimine can be hygroscopic and absorb CO₂ from the air, reducing its nucleophilicity.
Use freshly distilled hexamethyleneimine. If using 4-hydroxybutanal, consider generating it in situ from a more stable precursor like 2-hydroxytetrahydrofuran or using a commercially available stabilized solution.
Inefficient Imine/Iminium Ion Formation
The condensation reaction to form the imine is an equilibrium process.[1] The presence of water can shift the equilibrium back towards the starting materials.
Conduct the reaction in a dry solvent (e.g., anhydrous dichloromethane or 1,2-dichloroethane). Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can also be beneficial.
Incorrect pH
For reducing agents like NaBH₃CN, the reaction is pH-sensitive. If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the reduction rate will be slow.
For NaBH₃CN, maintain a pH of around 6-7.[7] For NaBH(OAc)₃, a small amount of acetic acid is often used as a catalyst, and the reaction is less sensitive to pH.[5]
Inactive Reducing Agent
Hydride reducing agents can decompose upon prolonged exposure to moisture or air.
Use a fresh bottle of the reducing agent or test the activity of an older bottle on a known reaction.
Problem 2: Presence of Significant Side Products
Side Product
Identification (e.g., by GC-MS, NMR)
Formation Mechanism
Mitigation Strategy
1,4-Butanediol
Mass peak corresponding to the diol; characteristic NMR signals for the diol.
Reduction of the starting 4-hydroxybutanal by the hydride reagent. This is more common with stronger reducing agents like NaBH₄.[8]
Use a milder, more selective reducing agent like NaBH(OAc)₃, which preferentially reduces the iminium ion over the aldehyde.[5] Add the reducing agent after allowing sufficient time for imine formation.
N,N-Dialkylated Impurity (Tertiary Amine)
A higher molecular weight peak in the mass spectrum.
This is less common in reductive amination than in direct alkylation but can occur if the product amine reacts with another molecule of the aldehyde and is subsequently reduced.
Use a slight excess of the amine (hexamethyleneimine) to favor the formation of the desired secondary amine.
Tetrahydrofuran (THF)
A low-boiling point impurity, easily detectable by GC.
Intramolecular cyclization of 4-hydroxybutanal or 4-halobutanol precursors, especially under acidic or basic conditions.[9][10]
Maintain neutral or slightly acidic conditions. Avoid high temperatures during the reaction and workup.
Problem 3: Difficulties in Product Purification
Issue
Explanation
Recommended Protocol
Emulsion during Aqueous Workup
The amino alcohol product can act as a surfactant, leading to the formation of stable emulsions between the organic and aqueous layers.
Add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength and "salt out" the organic product. Alternatively, filter the mixture through a pad of celite.
Co-distillation with Solvent
The product has a relatively high boiling point, but it can be challenging to separate from high-boiling point solvents.
After the reaction, perform an acid-base extraction. Extract the product into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product with a low-boiling point organic solvent like dichloromethane or ethyl acetate. The solvent can then be easily removed under reduced pressure.
Product is an oil that is difficult to handle
Amino alcohols can be viscous liquids.
Consider converting the final product to its hydrochloride salt by treating a solution of the purified amine with HCl in a suitable solvent (e.g., ether or isopropanol). The salt is often a crystalline solid that is easier to handle, store, and purify by recrystallization.
Technical Support Center: Purification of 4-(1-Azepanyl)-1-butanol
Welcome to the technical support center for the purification of 4-(1-Azepanyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 4-(1-Azepanyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile amino alcohol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical expertise.
I. Understanding the Molecule: Key Physicochemical Properties
4-(1-Azepanyl)-1-butanol is a bifunctional molecule featuring a tertiary amine (azepane ring) and a primary alcohol. This structure presents unique purification challenges due to its polarity, basicity, and potential for hydrogen bonding. Understanding these properties is crucial for selecting the appropriate purification strategy.
Property
Value/Description
Implication for Purification
Molecular Formula
C₁₀H₂₁NO
Molecular Weight
171.28 g/mol
Boiling Point
High (estimated >200 °C at atm. pressure)
Requires vacuum distillation to prevent decomposition.
Polarity
High
Influences choice of chromatographic stationary and mobile phases.
Basicity (pKa)
Estimated 9-10 (typical for tertiary amines)
Can cause peak tailing on silica gel; may require mobile phase modifiers.
Solubility
Soluble in water and polar organic solvents.
Affects solvent selection for extraction and chromatography.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 4-(1-Azepanyl)-1-butanol.
A. Distillation Challenges
Question: I am trying to purify 4-(1-Azepanyl)-1-butanol by distillation, but I am observing decomposition (darkening of the product) and low recovery. What is going wrong?
Answer:
This is a common issue when distilling high-boiling amino alcohols. The combination of high temperature and atmospheric oxygen can lead to decomposition.
Probable Causes:
Atmospheric Distillation: The high boiling point of 4-(1-Azepanyl)-1-butanol means that distillation at atmospheric pressure requires temperatures that can cause thermal degradation.
Presence of Oxygen: Trace amounts of oxygen at high temperatures can lead to oxidation of the amino alcohol.
Non-Volatile Impurities: The presence of high-boiling point impurities or starting materials can interfere with the distillation.
Solutions:
Vacuum Distillation: This is the most critical adjustment. By reducing the pressure, you lower the boiling point of the compound, allowing for distillation at a lower, less destructive temperature. A vacuum level of 1-10 mmHg is a good starting point.[1]
Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon to remove oxygen. Maintain a gentle flow of the inert gas throughout the distillation.
Fractional Distillation: If you suspect closely boiling impurities, a fractional distillation setup with a Vigreux or packed column can improve separation.[2]
Pre-Purification: If the crude product is very impure, consider a preliminary purification step like a liquid-liquid extraction to remove baseline impurities before distillation.
B. Chromatography Hurdles
Question: I am using flash column chromatography on silica gel to purify my compound, but I am getting severe peak tailing and poor separation. How can I improve this?
Answer:
The basic nature of the tertiary amine in 4-(1-Azepanyl)-1-butanol is the primary cause of these issues on standard silica gel. The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to tailing.[2]
Probable Causes:
Strong Amine-Silica Interaction: The lone pair of electrons on the nitrogen atom of the azepane ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.
Inappropriate Solvent System: A purely neutral solvent system will not be sufficient to elute the basic compound effectively.
Solutions:
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the silica.[2]
Triethylamine (TEA): Add 0.1-2% (v/v) triethylamine to your eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane).[3]
Ammonia in Methanol: A solution of 1-2% ammonia in methanol can also be used as the polar component of your mobile phase.
Alternative Stationary Phases:
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[4]
Amine-Functionalized Silica: Pre-packed columns with an aminopropyl-bonded silica phase are commercially available and are designed specifically for the purification of basic compounds without the need for mobile phase modifiers.[3]
Reversed-Phase Chromatography: If the compound and its impurities have different hydrophobicities, reversed-phase flash chromatography using a C18-functionalized silica gel can be an excellent alternative. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol. For basic compounds, adding a modifier like triethylamine to the mobile phase can improve peak shape.[5]
Technical Support Center: Synthesis of 4-(1-Azepanyl)-1-butanol Derivatives
Welcome to the technical support guide for the synthesis of 4-(1-Azepanyl)-1-butanol and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are utilizing this imp...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 4-(1-Azepanyl)-1-butanol and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic building block. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Overview of the Core Synthesis
The most common and direct route to 4-(1-Azepanyl)-1-butanol is the N-alkylation of azepane (hexamethyleneimine) with 4-chloro-1-butanol. This reaction is a classic bimolecular nucleophilic substitution (SN2), where the secondary amine acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom. A base is typically required to neutralize the hydrochloric acid generated during the reaction.
Primary Reaction Pathway
The intended transformation follows the SN2 mechanism, where the lone pair of electrons on the azepane nitrogen attacks the primary alkyl chloride.
Caption: Desired SN2 reaction for synthesizing 4-(1-Azepanyl)-1-butanol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental issues.
Problem / Observation
Probable Cause(s)
Recommended Solutions & Scientific Rationale
Q1: My yield is very low, and I've isolated a significant amount of Tetrahydrofuran (THF). What's happening?
Intramolecular Cyclization of 4-Chloro-1-butanol. The base deprotonates the hydroxyl group of 4-chloro-1-butanol, forming an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the chloride to form the stable five-membered ring, THF.[1][2] This reaction is often faster than the desired intermolecular N-alkylation.
1. Control Base Addition: Instead of adding the base to the mixture of amine and alkyl halide, try adding 4-chloro-1-butanol slowly to a pre-mixed solution of azepane and the base. This ensures the amine is the primary nucleophile present.2. Use a Weaker, Non-Nucleophilic Base: Strong bases like NaOH or KOH aggressively deprotonate the alcohol.[1] Consider using a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).3. Temperature Management: Keep the reaction temperature moderate (e.g., 50-70 °C). Higher temperatures can accelerate this side reaction.
Q2: After workup, I have a water-soluble impurity with a high molecular weight that won't extract into my organic solvent. What is it?
Over-alkylation (Quaternization). The product, 4-(1-Azepanyl)-1-butanol, is a tertiary amine and remains nucleophilic. It can react with another molecule of 4-chloro-1-butanol to form a quaternary ammonium salt.[3][4] These salts are ionic and highly water-soluble.
1. Adjust Stoichiometry: Use a molar excess of azepane (e.g., 1.5 to 2 equivalents). This statistically favors the reaction of 4-chloro-1-butanol with the more abundant starting amine.2. Slow Addition of Alkylating Agent: Add the 4-chloro-1-butanol dropwise to the reaction mixture over an extended period. This keeps its instantaneous concentration low, minimizing the chance of it reacting with the product.[5]3. Monitor Reaction Progress: Use TLC or GC-MS to monitor the formation of the product and the disappearance of starting material. Stop the reaction once the 4-chloro-1-butanol is consumed to prevent further reaction.
Q3: My reaction is clean, but the conversion is incomplete even after prolonged heating. Why?
Insufficient Base or Inappropriate Base/Solvent System. The reaction generates one equivalent of HCl, which protonates the azepane, rendering it non-nucleophilic. If the base is not strong enough or is insoluble in the reaction medium, it cannot effectively neutralize the acid, thus stalling the reaction.
1. Ensure Sufficient Base: Use at least one full equivalent of base relative to the 4-chloro-1-butanol. For bases like K₂CO₃, which can react twice, 0.5-1.0 equivalents is common.2. Add a Phase-Transfer Catalyst (PTC): If using an inorganic base (like K₂CO₃) in an organic solvent (like acetonitrile), a PTC such as tetrabutylammonium bromide (TBAB) can shuttle the base into the organic phase to facilitate the reaction.3. Optimize Solvent: Choose a polar aprotic solvent like DMF or acetonitrile to ensure all reactants are well-solvated.
Q4: I see several unidentified spots on my TLC plate and the NMR spectrum is complex.
Multiple Side Reactions. This could be a combination of issues, including elimination reactions to form unsaturated alcohols or intermolecular ether formation (Williamson ether synthesis) between two molecules of 4-chloro-1-butanol or between the product and the starting material.[5][6][7]
1. Re-evaluate Reaction Conditions: This outcome often points to conditions that are too harsh. Lower the reaction temperature and consider using a milder base.2. Confirm Reagent Purity: Ensure your 4-chloro-1-butanol is free from impurities like 1,4-dichlorobutane, which could lead to cross-linking and other byproducts.[8]3. Simplify Purification: If the mixture is complex, consider converting the product to its hydrochloride salt to facilitate purification through crystallization, then liberating the free base.
Visualizing the Competing Pathways
Understanding the interplay between the desired reaction and the major side reactions is crucial for troubleshooting.
Caption: Key competing reactions in the synthesis of 4-(1-Azepanyl)-1-butanol.
Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry for this reaction?
A: To suppress the formation of the quaternary ammonium salt, it is highly recommended to use a molar excess of azepane.[4] A ratio of 1.5 to 2.0 equivalents of azepane to 1.0 equivalent of 4-chloro-1-butanol is a good starting point.
Q: Can I use 4-bromobutanol or 4-iodobutanol instead?
A: Yes. The reactivity for SN2 reactions follows the trend I > Br > Cl. Using 4-bromobutanol or 4-iodobutanol would allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times), which can help suppress side reactions like THF formation. However, these reagents are typically more expensive.
Q: What are the best practices for purifying the final product?
A: The product is a polar alcohol and a basic amine, which can make purification challenging.
Aqueous Workup: After the reaction, perform an acidic wash (e.g., 1M HCl) to move the amine product into the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) to a high pH and extract the product back into an organic solvent like dichloromethane or ethyl acetate.
Chromatography: Column chromatography on silica gel can be effective, but the basicity of the amine can cause tailing. It is often beneficial to pre-treat the silica with a solvent system containing a small amount of triethylamine (~1%) or use basic alumina.
Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.
Recommended Experimental Protocol
This protocol is a robust starting point designed to minimize common side reactions.
Round-bottom flask with a reflux condenser and magnetic stirrer
Dropping funnel
Inert atmosphere setup (Nitrogen or Argon)
Heating mantle with temperature control
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere, add azepane (2.0 eq), potassium carbonate (1.5 eq), TBAB (0.05 eq, if used), and anhydrous acetonitrile.
Heating: Begin stirring the suspension and heat to 60-70 °C.
Slow Addition: Dissolve 4-chloro-1-butanol (1.0 eq) in a small amount of anhydrous acetonitrile and add it to the dropping funnel. Add the solution dropwise to the heated, stirring suspension over 2-3 hours. The slow addition is critical to minimize side reactions.[5]
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 60-70 °C. Monitor the reaction's progress by TLC or GC-MS every 2-4 hours until the 4-chloro-1-butanol is consumed.
Workup:
Cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
Perform an acid-base extraction as described in the FAQ section for optimal purity.
Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purification: Purify the crude material by vacuum distillation or column chromatography.
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues in your synthesis.
Caption: A step-by-step workflow for troubleshooting synthesis outcomes.
References
Chemistry Stack Exchange. (2024). Product of 4-chlorobutan-1-ol treated with KOH in alcohol. [Link]
RSC Publishing. (n.d.). CpCo(iii)-catalyzed N-alkylation of amines with secondary alcohols*. [Link]
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
ResearchGate. (2011). Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. [Link]
National Institutes of Health. (2016). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. [Link]
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
ResearchGate. (2017). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. [Link]
ResearchGate. (2017). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. [Link]
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
ThinkIR. (n.d.). A study of the synthesis of 4-chlorobutanal. [Link]
YouTube. (2023). [Chemistry] When 4 -chloro-1-butanol is treated with a strong base such as sodium hydride, tetrah. [Link]
ResearchGate. (2018). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
MDPI. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]
National Institutes of Health. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
Google Patents. (n.d.). GB2040920A - Synthesis of 4 - chlorobutanol.
National Institutes of Health. (2013). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]
Technical Support Center: Optimizing Coupling Reactions with 4-(1-Azepanyl)-1-butanol
Welcome to the technical support center for optimizing coupling reactions involving 4-(1-azepanyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for optimizing coupling reactions involving 4-(1-azepanyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the coupling of 4-(1-azepanyl)-1-butanol, a molecule possessing both a nucleophilic secondary amine (within the azepane ring) and a primary alcohol. The troubleshooting guide is presented in a question-and-answer format to directly tackle specific experimental issues.
Issue 1: Low or No Product Yield
Question: I am attempting a coupling reaction with 4-(1-azepanyl)-1-butanol, but I am observing very low to no formation of my desired product. What are the likely causes and how can I improve my yield?
Answer: Low or non-existent product yield in coupling reactions with this substrate can stem from several factors, primarily related to the bifunctional nature of the molecule and the specific reaction type you are employing. Let's break down the possibilities based on the intended reaction site:
Scenario A: Targeting the Alcohol Group (e.g., Williamson Ether Synthesis, Esterification)
Cause 1: Competing N-Alkylation/Acylation. The azepane nitrogen is a potent nucleophile and can compete with the primary alcohol for your electrophile. This is especially true under basic conditions where the alcohol is deprotonated to an alkoxide.
Troubleshooting Strategy 1: Protection of the Amine. The most robust solution is to protect the azepane nitrogen before the coupling reaction. A common and effective protecting group for secondary amines is the tert-butyloxycarbonyl (Boc) group.
Protocol: Boc Protection of 4-(1-Azepanyl)-1-butanol
Dissolve 4-(1-azepanyl)-1-butanol in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
Upon completion, perform an aqueous workup and purify the Boc-protected product by column chromatography.
Cause 2: Incomplete Deprotonation of the Alcohol (for Williamson Ether Synthesis). Primary alcohols have a pKa of around 16-18.[1] A sufficiently strong base is required for complete deprotonation to the more nucleophilic alkoxide.[1]
Troubleshooting Strategy 2: Stronger Base and Anhydrous Conditions.
Use a strong base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF.[2]
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the alkoxide by moisture.
Cause 3: Steric Hindrance at the Electrophile. For SN2 reactions like the Williamson ether synthesis, sterically hindered electrophiles (secondary or tertiary alkyl halides) will favor elimination over substitution.[2][3]
Troubleshooting Strategy 3: Re-evaluate Your Synthetic Strategy. If possible, choose a synthetic route where the less sterically hindered partner is the electrophile.[4]
Cause 1: Catalyst Inactivation. In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the catalyst can be sensitive to various factors.[5][6][7]
Troubleshooting Strategy 1: Optimize Catalyst System and Conditions.
Ligand Choice: Bulky, electron-rich phosphine ligands are often crucial for successful C-N bond formation.[6] Consider ligands like XPhos, SPhos, or t-BuXPhos.[8]
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[9]
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are frequently used.[8]
Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are generally preferred.[7]
Cause 2: Inefficient Imine/Iminium Ion Formation (for Reductive Amination). Reductive amination proceeds via an imine or iminium ion intermediate.[10][11][12] The formation of this intermediate can be slow or incomplete.
Troubleshooting Strategy 2: Control of pH and Reducing Agent.
The reaction is typically performed under mildly acidic conditions (pH 5-6) to facilitate carbonyl protonation and subsequent water elimination.[11]
Use a reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[12][13]
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of side products that are difficult to separate. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge, particularly with a bifunctional starting material.
Side Product 1: Dialkylated/Diacylated Product. If your electrophile is highly reactive or used in large excess, you may see reaction at both the nitrogen and oxygen atoms.
Minimization Strategy:
Protect one of the functional groups as described in Issue 1.
Use a stoichiometric amount (or a slight excess) of the electrophile and add it slowly to the reaction mixture to control the concentration.
Side Product 2: Elimination Products. In Williamson ether synthesis, if you are using a secondary or tertiary alkyl halide, E2 elimination will compete with the desired SN2 reaction, forming an alkene.[2][3]
Minimization Strategy: Whenever possible, design your synthesis so that the primary alkyl group comes from the halide and the alkoxide is formed from the more sterically hindered alcohol.[4]
Side Product 3: Hydrodehalogenation in Buchwald-Hartwig Reactions. This side reaction involves the replacement of the halide on your aryl halide with a hydrogen atom.
Minimization Strategy: This can sometimes be mitigated by careful selection of the ligand and base, as well as ensuring anhydrous conditions.
Side Product 4: Over-reduction in Reductive Amination. Strong reducing agents like NaBH₄ can reduce the starting aldehyde or ketone in addition to the imine/iminium ion.[12]
Minimization Strategy: Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[12]
Issue 3: Difficulty in Product Purification
Question: I've successfully formed my product, but I'm having trouble purifying it away from the starting material and/or reagents. What are some effective purification strategies?
Answer: The polar nature of both the starting material and many of the potential products can make purification challenging.
Challenge 1: Separating the Product from Unreacted 4-(1-Azepanyl)-1-butanol. Both the starting material and product are likely to be basic and polar.
Purification Strategy 1: Acid-Base Extraction.
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your amine-containing compounds will move to the aqueous layer as their hydrochloride salts.
Wash the organic layer again to remove any non-basic impurities.
Basify the aqueous layer with a base like 1M NaOH to a pH > 10.
Extract your purified amine product back into an organic solvent.
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.
Purification Strategy 2: Chromatography on Amine-Functionalized Silica. Standard silica gel is acidic and can cause poor separation of basic compounds.[14] Using an amine-functionalized silica gel can significantly improve purification.[14][15]
Challenge 2: Removing Reagent-Derived Impurities (e.g., Triphenylphosphine Oxide from Mitsunobu Reactions). The Mitsunobu reaction is a powerful way to form esters and other derivatives from alcohols, but it generates triphenylphosphine oxide and a reduced azodicarboxylate as byproducts, which can be difficult to remove.[16][17][18]
Purification Strategy: Chromatography. Careful column chromatography is often the most effective method. Sometimes, precipitating the triphenylphosphine oxide from a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can be effective before chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with 4-(1-azepanyl)-1-butanol?
A1: Given its structure, 4-(1-azepanyl)-1-butanol is a versatile building block. The most common coupling reactions target either the primary alcohol or the secondary amine within the azepane ring. These include:
Reactions at the Alcohol:
Williamson Ether Synthesis: To form ethers via an SN2 reaction between the corresponding alkoxide and an alkyl halide.[1][2][4]
Esterification: Including Fischer esterification (acid-catalyzed reaction with a carboxylic acid) and coupling with acyl chlorides or acid anhydrides.
Mitsunobu Reaction: For the formation of esters with inversion of configuration if a chiral center were present, or for coupling with other nucleophiles.[16][17][18][19]
Reactions at the Amine:
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form N-aryl or N-heteroaryl bonds.[5][6][7][20]
Reductive Amination: To form a new C-N bond by reacting with an aldehyde or ketone in the presence of a reducing agent.[10][11][12][21]
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Q2: Which functional group is more reactive, the alcohol or the amine?
A2: The azepane nitrogen is generally more nucleophilic than the primary alcohol. Therefore, in a competitive reaction with an electrophile (like an alkyl halide or acyl chloride) without any protecting groups, the amine is likely to react preferentially. However, reaction conditions can be tuned to favor one over the other. For example, under strongly basic conditions that deprotonate the alcohol, the resulting alkoxide becomes a much stronger nucleophile.
Q3: What are the key parameters to consider when setting up a Buchwald-Hartwig amination with 4-(1-azepanyl)-1-butanol?
A3: For a successful Buchwald-Hartwig amination, consider the following:
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial.[6]
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[8]
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[7]
Temperature: Reactions are often heated, typically in the range of 80-110 °C.
Inert Atmosphere: The reaction must be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.
Q4: Can I perform an intramolecular reaction with a derivative of 4-(1-azepanyl)-1-butanol?
A4: Yes, intramolecular reactions are certainly possible and can be a powerful way to form cyclic structures. For example, if the end of the butyl chain is modified to contain a good leaving group, an intramolecular Williamson ether synthesis could be used to form a bicyclic ether.[1][2] The success of such reactions often depends on the size of the ring being formed, with 5- and 6-membered rings being the most favorable.[2]
Section 3: Methodologies and Data
Table 1: Recommended Conditions for Common Coupling Reactions
Reaction Type
Target Functional Group
Key Reagents
Solvent
Typical Temperature
Key Considerations
Williamson Ether Synthesis
Alcohol
NaH, Alkyl Halide
Anhydrous THF or DMF
0 °C to RT
Amine protection recommended; use primary alkyl halides.[2][3]
Mitsunobu Reaction
Alcohol
PPh₃, DIAD/DEAD, Nucleophile
THF or Dichloromethane
0 °C to RT
Amine protection recommended; results in inversion of configuration.[16][18]
Buchwald-Hartwig Amination
Amine
Pd₂(dba)₃, XPhos, NaOtBu, Aryl Halide
Toluene or Dioxane
80-110 °C
Requires inert atmosphere; ligand choice is critical.[6][8]
Reductive Amination
Amine
Aldehyde/Ketone, NaBH(OAc)₃
Dichloroethane (DCE) or THF
Room Temperature
Mildly acidic conditions can improve reaction rates.[11][12]
Experimental Protocol: Buchwald-Hartwig Amination of 4-(1-Azepanyl)-1-butanol with an Aryl Bromide
This protocol provides a general procedure for the N-arylation of 4-(1-azepanyl)-1-butanol.
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by 4-(1-azepanyl)-1-butanol (1.2 mmol).
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Section 4: Visualizing Key Concepts
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting a failing coupling reaction with 4-(1-azepanyl)-1-butanol.
Caption: Troubleshooting workflow for coupling reactions.
Diagram 2: Selective Coupling Strategy
This diagram illustrates the strategic decision of using a protecting group to achieve selective coupling.
Caption: Strategy for achieving selective O-coupling.
References
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
Zahoor, A. F., Parveen, S., & Naqvi, S. A. R. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4947.
ChemSpider. (n.d.). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia.
Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry.
Macdonald, S. J. F., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1952-1959.
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18218-18227.
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
Organic Chemistry Portal. (n.d.).
Buchwald, S. L., & Martin, R. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols.
Technical Support Center: Reactions Involving Sterically Hindered Azepane Rings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common synthetic challenges encountered when working with sterical...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common synthetic challenges encountered when working with sterically hindered azepane rings. The bulky, seven-membered azepane scaffold is a valuable motif in medicinal chemistry, but its steric profile often necessitates non-standard reaction protocols. This guide is structured in a question-and-answer format to directly address the issues you may be facing at the bench.
Cross-coupling reactions are fundamental for creating aryl- or heteroaryl-azepane linkages. However, the steric bulk of the azepane ring can significantly impede the crucial reductive elimination step in traditional palladium-catalyzed couplings.
FAQ 1: My Buchwald-Hartwig amination of a sterically hindered azepane with an aryl halide is giving low to no yield. What are the likely causes and how can I fix it?
Low yields in these reactions are typically due to the catalyst's inability to accommodate both bulky coupling partners. The primary troubleshooting areas are the ligand, base, and catalyst system.
Possible Cause 1: Inappropriate Ligand Selection. Standard phosphine ligands like PPh₃ or even bidentate ligands like BINAP may not be sufficiently bulky or electron-rich to promote the reaction with a hindered amine.[1]
Troubleshooting Steps:
Switch to Bulky, Electron-Rich Monophosphine Ligands: These "Buchwald-type" ligands are designed to facilitate reactions with hindered substrates.[2] They create a more open coordination sphere around the palladium center, allowing the hindered azepane to bind more effectively.
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and can be highly effective in challenging coupling reactions.[3]
Table 1: Ligand Selection for Hindered C-N Coupling
Ligand Type
Examples
Recommended for
Key Feature
Bulky Monophosphines
RuPhos, BrettPhos
Hindered primary and secondary amines
Promotes reductive elimination
N-Heterocyclic Carbenes (NHCs)
IPr, SPhos
Electron-deficient anilines and hindered amines
Strong electron donation to the metal center
Example Protocol: Buchwald-Hartwig Amination with a Bulky Ligand
To an oven-dried flask, add the aryl halide (1.0 equiv), the sterically hindered azepane (1.2 equiv), a bulky phosphine ligand (e.g., RuPhos, 2-4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
Add a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ (1.5-2.0 equiv).[2]
Add a dry, aprotic solvent (e.g., toluene, dioxane).
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitor by TLC or LC-MS). Higher temperatures may be required for particularly challenging substrates.[2]
Possible Cause 2: Ineffective Base. The choice of base is critical for deprotonating the amine without causing unwanted side reactions.[4]
Troubleshooting Steps:
Use a Stronger, Hindered Base: For sterically hindered couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[2]
Solvent Compatibility: In nonpolar solvents like toluene, an anionic base is needed to deprotonate the neutral palladium-amine complex.[4]
FAQ 2: I am observing significant side products, such as hydrodehalogenation of my aryl halide. How can I minimize this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can be exacerbated by the choice of ligand and reaction conditions.
Troubleshooting Steps:
Optimize Ligand Choice: The correct ligand can minimize reductive dehalogenation. Experiment with different bulky phosphine ligands.[5]
Lower Reaction Temperature: If the desired coupling is proceeding, albeit slowly, try reducing the temperature to disfavor the dehalogenation pathway.
Use a Well-Defined Pre-catalyst: Using a pre-catalyst can sometimes provide more consistent results and reduce side reactions compared to generating the catalyst in-situ.[2]
Diagram 1: Troubleshooting C-N Coupling Reactions
Caption: Decision tree for troubleshooting low-yielding C-N coupling reactions.
Section 2: Amide Bond Formation
The nucleophilicity of the nitrogen in a sterically hindered azepane is often diminished, making amide bond formation challenging with standard coupling reagents.
FAQ 3: My standard amide coupling (e.g., HATU, DIC) between a carboxylic acid and a hindered azepane is failing. What alternative coupling strategies should I try?
Standard peptide coupling reagents may not be reactive enough to overcome the steric barrier. The key is to form a more reactive carboxylic acid intermediate.
Troubleshooting Steps:
In Situ Acyl Fluoride Formation: Convert the carboxylic acid to a highly reactive acyl fluoride in situ. Acyl fluorides are small and highly electrophilic, minimizing steric clash during the nucleophilic attack by the azepane.[6]
Use of Stronger Coupling Reagents: Reagents like T3P® (Propylphosphonic Anhydride) are powerful dehydrating agents that can drive the reaction to completion.
Two-Step Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by the addition of the hindered azepane. This is a classic but highly effective method for difficult couplings.
Table 2: Alternative Amide Coupling Strategies
Method
Reagents
Key Advantages
Considerations
Acyl Fluoride
TFFH, XtalFluor-E
Highly reactive, small intermediate
Reagents can be moisture-sensitive
Phosphonium/Uronium
PyBOP, HBTU
Generally high yielding
Can be expensive
Carbodiimide + Additive
EDC, HOBt/Oxyma
Common, wide range of conditions
May not be sufficient for very hindered substrates
Acyl Chloride
(COCl)₂, SOCl₂
Very reactive
Harsh conditions, may not be suitable for sensitive substrates
T3P®
Propylphosphonic Anhydride
High reactivity, byproducts are water-soluble
Requires a base (e.g., pyridine, DIPEA)
Example Protocol: Amide Coupling via Acyl Fluoride
Dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile or DCM).
Add a fluorinating agent such as TFFH (1.0 equiv) and a hindered base like diisopropylethylamine (DIPEA, 2.0 equiv).[7]
Stir at room temperature for 15-30 minutes to allow for the formation of the acyl fluoride.
Add the sterically hindered azepane (1.1 equiv) to the reaction mixture.
If the reaction is sluggish at room temperature, it can be gently heated.[6]
Monitor the reaction by TLC or LC-MS until completion.
Diagram 2: Workflow for Hindered Amide Coupling
Caption: Alternative activation strategies for amide coupling with hindered amines.
Section 3: N-Alkylation and Nucleophilic Substitution
Direct alkylation of a hindered azepane can be slow due to the steric shielding of the nitrogen lone pair.
FAQ 4: My N-alkylation of a hindered azepane with an alkyl halide is sluggish and gives low yields. What are my options?
This is a classic Sₙ2 reaction, which is highly sensitive to steric hindrance.
Troubleshooting Steps:
Increase Reactivity of the Electrophile: Switch from an alkyl chloride or bromide to a more reactive alkyl iodide or, even better, an alkyl triflate. Triflates are excellent leaving groups and can significantly accelerate the reaction.[8]
Increase Reaction Temperature: Warming the reaction provides the necessary activation energy to overcome the steric barrier. Microwave irradiation can also be effective for accelerating sluggish reactions.[9][10]
Alternative Strategy: Reductive Amination: If direct alkylation fails, reductive amination is a powerful alternative. This involves reacting the azepane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This approach is often less sensitive to steric hindrance than direct alkylation.[11]
Example Protocol: Reductive Amination
Dissolve the sterically hindered azepane (1.0 equiv) and the desired aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., methanol, DCM, or dichloroethane).
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv).
Stir the reaction at room temperature until the starting materials are consumed.
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.
Section 4: Protecting Group Strategies
For complex molecules, protecting the azepane nitrogen may be necessary. The choice of protecting group can influence the steric environment of subsequent reactions.
FAQ 5: Should I use a protecting group on my hindered azepane, and which one should I choose?
Protecting groups can prevent unwanted side reactions and can also be used strategically to influence the outcome of a reaction.[12]
Considerations for Protecting Group Selection:
Steric Bulk: A bulky protecting group (e.g., Boc) can further increase steric hindrance around the azepane ring. This might be desirable to direct a reaction to another part of the molecule, or it could be detrimental.
Electronic Effects: Electron-withdrawing protecting groups (e.g., Cbz, Fmoc) can decrease the nucleophilicity of the nitrogen.
Stability: Choose a protecting group that is stable to the reaction conditions you plan to employ. For example, a Boc group is acid-labile, while a Cbz group is removed by hydrogenolysis.[13]
Table 3: Common Nitrogen Protecting Groups
Protecting Group
Abbreviation
Cleavage Conditions
Key Features
tert-Butoxycarbonyl
Boc
Acidic (e.g., TFA)
Bulky, stable to many conditions
Carboxybenzyl
Cbz
Hydrogenolysis (H₂, Pd/C)
Stable to acidic and basic conditions
9-Fluorenylmethoxycarbonyl
Fmoc
Basic (e.g., piperidine)
Base-labile, useful in peptide synthesis
References
Cook, A. M., & Schrock, A. K. (2018). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 20(15), 4534–4538. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(28), 6214-6235. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11503. [Link]
Reddit. (2021). Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? [Link]
Cossu, S., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5768–5773. [Link]
Technical Support Center: Purification of 4-(1-Azepanyl)-1-butanol
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 4-(1-Azepanyl)-1-butanol. This guide is designed for researchers, medicinal chemists, and process development scienti...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-(1-Azepanyl)-1-butanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate and require high-purity material for their work. We understand that impurities, even at trace levels, can have significant impacts on downstream applications, from catalytic activity to biological assays.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during and after the synthesis of 4-(1-Azepanyl)-1-butanol. Our approach is rooted in explaining the causal mechanisms behind impurity formation and providing validated, step-by-step protocols for their removal.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the purity and handling of 4-(1-Azepanyl)-1-butanol.
Q1: What are the most likely impurities in a synthesis of 4-(1-Azepanyl)-1-butanol?
A1: Impurities are almost always related to the synthetic route. The most common synthesis involves the reaction of 1,4-butanediol with hexamethyleneimine (azepane). Therefore, the primary impurities you will encounter are unreacted starting materials:
1,4-Butanediol: A polar diol with a high boiling point.
Hexamethyleneimine (Azepane): A volatile secondary amine.
Additionally, depending on reaction conditions, you may encounter side-products from the reagents used in reductive amination processes or residual solvents from the workup.[1][2]
Q2: How can I perform a quick purity assessment of my crude product?
A2: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.
TLC: Use a silica plate with a mobile phase like Dichloromethane/Methanol/Ammonium Hydroxide (90:9:1). Stain with potassium permanganate. Your product is a polar tertiary amine, while 1,4-butanediol is also very polar, and hexamethyleneimine is less polar. This can give you a rapid qualitative picture.
GC-MS: This is the ideal method for identifying volatile impurities like residual hexamethyleneimine and confirming the mass of your product.
Q3: My product is streaking badly on my standard silica gel column. What's happening and how do I fix it?
A3: This is a classic issue when purifying amines on standard silica gel. The acidic nature of silica's silanol groups strongly interacts with the basic amine, leading to poor peak shape and streaking.[3] To resolve this, you can:
Modify the Mobile Phase: Add a small amount of a competing amine, such as 0.5-2% triethylamine or ammonium hydroxide, to your eluent. This will occupy the acidic sites on the silica, allowing your product to elute cleanly.
Use a Different Stationary Phase: Employ amine-functionalized silica gel cartridges, which are specifically designed to minimize these strong interactions and provide excellent separation for basic compounds.[3]
Q4: What is the single most effective, scalable method for removing both major starting material impurities?
A4: Acid-base extraction is exceptionally effective and scalable for separating the tertiary amine product from the neutral diol (1,4-butanediol) and the more volatile secondary amine (hexamethyleneimine). It leverages the basicity of your product. A detailed protocol is provided in the troubleshooting section below. This approach is a cornerstone of amine purification.[4][5]
Q5: How should I store purified 4-(1-Azepanyl)-1-butanol to prevent degradation?
A5: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, at 2-8°C. This minimizes exposure to atmospheric carbon dioxide (which can form carbonate salts with the amine) and moisture.
Part 2: Troubleshooting Guides for Impurity Removal
This section provides detailed, step-by-step protocols for addressing specific, identified impurities.
Issue 1: Significant Contamination with 1,4-Butanediol
Scenario: NMR or GC analysis shows a significant presence of 1,4-butanediol in your crude product.
Root Cause: Incomplete reaction due to insufficient heating, short reaction time, or incorrect stoichiometry.
Solution Overview: The large difference in basicity between the tertiary amine product and the neutral diol makes liquid-liquid extraction the ideal purification method.
This protocol efficiently separates basic amines from neutral or acidic compounds.[5]
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 volumes).
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl) (3 x 5 volumes). The basic 4-(1-Azepanyl)-1-butanol will be protonated and move into the aqueous layer. The neutral 1,4-butanediol will remain in the organic layer.
Separation: Combine the aqueous layers. The original organic layer, now containing the 1,4-butanediol, can be discarded. Optional Check: You can concentrate this organic layer to recover the unreacted diol.
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 5M sodium hydroxide (NaOH), with stirring until the pH is >12. This deprotonates your product, making it water-insoluble.
Re-extraction: Extract the now-basic aqueous layer with fresh DCM or EtOAc (3 x 5 volumes). Your purified product will move back into the organic layer.
Final Wash & Dry: Combine the organic layers, wash once with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified 4-(1-Azepanyl)-1-butanol.
Scenario: GC-MS or a characteristic amine smell indicates the presence of unreacted hexamethyleneimine.
Root Cause: Use of excess hexamethyleneimine to drive the reaction to completion.
Solution Overview: The significant difference in boiling points between hexamethyleneimine and the product makes fractional distillation under vacuum an excellent choice. Alternatively, for smaller scales, filtration through an adsorbent can be effective.
Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glass joints are properly sealed with vacuum grease. Use a short, insulated fractionating column (e.g., a Vigreux column).
Charge the Flask: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
Apply Vacuum: Slowly and carefully apply vacuum to the system.
Heating: Gently heat the distillation flask using a heating mantle.
Collect Fractions:
Forerun: Hexamethyleneimine will distill first. Collect this initial low-boiling fraction in a separate receiving flask and discard it.
Product Fraction: As the temperature at the distillation head stabilizes near the boiling point of your product, switch to a clean receiving flask. Collect the pure 4-(1-Azepanyl)-1-butanol.
Shutdown: Once the product has been collected, remove the heat source first, then allow the system to cool before slowly releasing the vacuum.
Note: Estimated boiling points are based on structurally similar compounds and general chemical principles.
Issue 3: Multiple Minor Impurities or Complex Mixture
Scenario: The crude product shows several small, unidentified peaks in the chromatogram.
Root Cause: Complex side reactions, degradation, or impurities in starting materials.
Solution Overview: When simple extraction or distillation is insufficient, flash column chromatography using a modified system is the method of choice for high-resolution purification.
Select Stationary Phase: Use either standard silica gel or, for better results, an amine-functionalized silica gel.[3]
Choose Mobile Phase:
For Standard Silica: Use a non-polar/polar solvent system like Hexane/Ethyl Acetate or DCM/Methanol. Crucially, add 1-2% triethylamine or ammonium hydroxide to the mobile phase to prevent streaking.[3]
For Amine-Silica: A simple gradient of Hexane/Ethyl Acetate is often sufficient, without the need for a basic additive.[3]
Slurry Preparation: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like DCM), add silica gel until a free-flowing powder is formed, and then evaporate the solvent completely. This ensures a tight band is loaded onto the column.
Packing and Loading: Pack the column with your chosen stationary phase and eluent. Carefully load the silica-adsorbed sample onto the top of the column bed.
Elution: Run the column using a solvent gradient, starting with a low polarity and gradually increasing it. Collect fractions and monitor them by TLC.
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the final product.
Part 3: Visualization of Purification Logic
Understanding the reaction and purification pathways is key to effective troubleshooting.
Caption: Formation of the crude product from starting materials.
Caption: Decision workflow for selecting the appropriate purification method.
References
US4255356A - Purification of tertiary amines using an adsorbent.
EP0007983A1 - Process for the purification of tertiary amines.
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
Request PDF: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.
Is there an easy way to purify organic amines? (2023, January 19). Biotage.
How to remove excess starting material Pyrenecarboxyaldehyde? (2020, December 29). ResearchGate.
Workup: Amines. University of Rochester, Department of Chemistry.
US2377511A - Purification of amine reaction mixtures.
Adverse events, including death, associated with the use of 1,4-butanediol. PubMed.
1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases? (2015, October 14). ResearchGate.
4-(1-Azepanyl)-1-butanol. Matrix Scientific.
US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
1,4-Butanediol. Australian Industrial Chemicals Introduction Scheme (AICIS).
1.4 Butanediol AKA 1.4 BDO. Scribd.
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012, April 10). PubMed.
CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.
What are the difficulties associated with reductive amination? How to control byproduct formation? (2012, October 11). ResearchGate.
BDO (1,4-BUTANEDIOL). Ataman Kimya.
Adsorptive separations for the recovery and purification of biobutanol. ResearchGate.
Reductive amination with zinc powder in aqueous media. Beilstein Journals.
(PDF) Impurity profile: Significance in Active Pharmaceutical Ingredient. ResearchGate.
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
4-(1-AZEPANYL)-1-BUTANOL. ChemicalBook.
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Stability issues of 4-(1-Azepanyl)-1-butanol under acidic or basic conditions
Welcome to the technical support center for 4-(1-Azepanyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 4-(1-Azepanyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation under acidic or basic conditions. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your results.
Introduction to the Stability of 4-(1-Azepanyl)-1-butanol
4-(1-Azepanyl)-1-butanol is a bifunctional organic molecule featuring a tertiary amine within a saturated seven-membered azepane ring and a primary alcohol at the terminus of a butyl chain. The reactivity and, consequently, the stability of this compound are dictated by the interplay of these two functional groups, particularly in environments with non-neutral pH. Understanding its behavior under acidic and basic conditions is critical for its proper handling, storage, and application in multi-step syntheses or as a final product.
This guide will explore the fundamental chemical principles governing its stability and provide practical advice for your experimental workflows.
Section 1: Stability and Handling in Acidic Conditions
Question 1: What is the expected behavior of 4-(1-Azepanyl)-1-butanol when dissolved in an acidic solution?
Answer:
Upon dissolution in an acidic medium, the lone pair of electrons on the nitrogen atom of the azepane ring will be protonated.[1][2][3][4] This acid-base reaction forms a positively charged azepanyl-1-butanol ammonium salt.
Impact on Solubility: This protonation event significantly increases the polarity of the molecule, generally leading to enhanced solubility in aqueous acidic solutions compared to neutral water or organic solvents.[1][2]
Chemical Stability: While protonation is a reversible equilibrium, prolonged exposure to strong acids, especially at elevated temperatures, can promote degradation pathways.
Question 2: I observe the formation of unexpected byproducts when using 4-(1-Azepanyl)-1-butanol in a strongly acidic reaction. What could be happening?
Answer:
Under harsh acidic conditions (e.g., concentrated sulfuric or hydrochloric acid) and with heating, the primary alcohol functional group is susceptible to acid-catalyzed dehydration .[5][6][7][8][9] This elimination reaction would result in the formation of an alkene. The likely major product would be 4-(1-azepanyl)but-1-ene, with potential isomerization to other butene derivatives.
Another possibility, though less common for primary alcohols unless a suitable nucleophile is present, is cleavage of the C-O bond.[10][11][12][13]
Troubleshooting Guide: Acidic Conditions
Observed Issue
Potential Cause
Recommended Action
Compound crashes out of solution upon pH adjustment.
Protonation of the amine increases aqueous solubility, but the counter-ion of the acid can form a salt with limited solubility in certain solvent systems.
- Use a different acid with a more soluble counter-ion. - Increase the volume of the solvent. - Consider a buffered solution to maintain a specific pH.
Low yield of desired product in an acid-catalyzed reaction.
Degradation of 4-(1-Azepanyl)-1-butanol via dehydration of the alcohol.
- Lower the reaction temperature. - Use a milder acid catalyst. - Reduce the reaction time. - Protect the alcohol functional group prior to the acidic step.
Appearance of new, less polar spots on TLC/LC-MS.
Formation of alkene byproducts from dehydration.
- Confirm the identity of byproducts using analytical techniques (e.g., MS, NMR). - Follow the recommendations for preventing degradation.
Visualizing Potential Degradation in Acid:
Below is a diagram illustrating the primary degradation pathway for 4-(1-Azepanyl)-1-butanol under strong acidic conditions.
Caption: Workflow for assessing the pH stability of a compound.
Discuss the mechanism of acid-catalyzed dehydration of 2-butanol to form butene. Filo. Available at: [Link]
What kind of linkage—ether or ester—is more stable at low pH and high temperatures? Brainly. Available at: [Link]
Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]
Acid catalysed dehydration of t-butanol is faster than that of n-butanol because. Allen. Available at: [Link]
Hofmann elimination. Wikipedia. Available at: [Link]
22.4 Hofmann Elimination and Cope Elimination. Chad's Prep. Available at: [Link]
Acid-Catalyzed Dehydration of Alcohols to Alkenes. Moodle. Available at: [Link]
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Tandem Hofmann Elimination of Cyclic Amines. YouTube. Available at: [Link]
F. The Dehydration of Butan-2-ol. Chemistry LibreTexts. Available at: [Link]
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Reaction of amines with nitrous acid| Amines | Class 12 | Chemistry | Khan Academy. Khan Academy. Available at: [Link]
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Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]
(A) An example of protonation of a tertiary amine group in a low pH medium. ResearchGate. Available at: [Link]
Base-Free Oxidation of Alcohols to Esters at Room Temperature and Atmospheric Conditions using Nanoscale Co-Based Catalysts. ACS Catalysis - ACS Publications. Available at: [Link]
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]
5.1: Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]
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Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available at: [Link]
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A protocol for testing the stability of biochemical analytes. Technical document. PubMed. Available at: [Link]
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Technical Support Center: Navigating the Synthesis with 4-(1-Azepanyl)-1-butanol
Welcome to the technical support center for 4-(1-Azepanyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing unwanted oxidation durin...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 4-(1-Azepanyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing unwanted oxidation during its use in chemical reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your synthetic routes.
Introduction: The Dual Reactivity of 4-(1-Azepanyl)-1-butanol
4-(1-Azepanyl)-1-butanol is a valuable bifunctional molecule featuring a primary alcohol and a tertiary amine. This unique structure, however, presents a significant challenge: the susceptibility of both functional groups to oxidation under various reaction conditions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the tertiary amine is prone to oxidation to an amine N-oxide. These side reactions can lead to complex product mixtures, reduced yields, and purification difficulties. This guide provides strategies to mitigate these challenges.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 4-(1-Azepanyl)-1-butanol.
Issue 1: Low Yield of Desired Product and Formation of a Highly Polar Impurity
Question: I am performing a reaction to modify a different part of my molecule, but I'm observing a significant loss of my starting material containing the 4-(1-Azepanyl)-1-butanol moiety and the formation of a highly polar byproduct that streaks on my TLC plate. What is likely happening and how can I fix it?
Answer:
This is a classic sign of N-oxidation of the tertiary azepane nitrogen. Tertiary amines are readily oxidized to N-oxides, especially in the presence of common oxidants like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even air under certain conditions.[1][2] N-oxides are highly polar and often exhibit poor chromatographic behavior.
Root Cause Analysis and Solutions:
Probable Cause
Explanation
Recommended Solution
Presence of Oxidizing Agents
Your reaction conditions may inadvertently contain or generate oxidizing species.[3][4][5][6]
1. Scrutinize Reagents: Ensure all reagents and solvents are free from peroxide impurities. Test for peroxides in ethers like THF and diethyl ether. 2. Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent aerial oxidation.[7] 3. Add Antioxidants: If compatible with your reaction, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added, though this should be used with caution as it can interfere with some reactions.[7]
Inherent Instability
The tertiary amine may be inherently unstable to the reaction conditions (e.g., elevated temperatures).
1. Lower Reaction Temperature: If possible, run your reaction at a lower temperature. 2. Reduce Reaction Time: Minimize the duration of the reaction to reduce the time the compound is exposed to potentially oxidizing conditions.
N-Oxide Reduction (Post-Reaction)
If N-oxide formation is unavoidable, it can sometimes be reversed.
1. Reduction: Treat the crude reaction mixture with a mild reducing agent to convert the N-oxide back to the tertiary amine. Common reagents for this include PPh₃ or PCl₃.[8] However, the compatibility of these reagents with other functional groups in your molecule must be considered.
Issue 2: Unintended Formation of Aldehyde or Carboxylic Acid Byproducts
Question: My reaction is targeting the azepane ring, but I am isolating byproducts corresponding to the aldehyde or carboxylic acid of 4-(1-Azepanyl)-1-butanol. How can I prevent the oxidation of the primary alcohol?
Answer:
The primary alcohol in 4-(1-Azepanyl)-1-butanol is susceptible to oxidation to an aldehyde and, with stronger oxidants or prolonged reaction times, to a carboxylic acid.[9][10] This is a common issue when using reagents that are not chemoselective.
Root Cause Analysis and Solutions:
Probable Cause
Explanation
Recommended Solution
Non-Selective Reagents
The reagents used in your reaction are strong enough to oxidize the primary alcohol.[11]
1. Use Milder Reagents: If possible, switch to milder and more selective reagents that will not affect the alcohol. 2. Protect the Alcohol: The most robust solution is to protect the primary alcohol before carrying out the intended reaction.[12][13]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable way to prevent oxidation of both the alcohol and the amine?
The most effective strategy is to use protecting groups .[12][14] A protecting group temporarily masks a functional group, rendering it inert to certain reaction conditions. After the desired reaction is complete, the protecting group is removed to restore the original functionality.
Q2: How do I selectively protect the primary alcohol in the presence of the tertiary amine?
The primary alcohol can be selectively protected over the tertiary amine due to the difference in their nucleophilicity and the types of protecting groups they react with. Silyl ethers are excellent protecting groups for alcohols and are generally compatible with tertiary amines.[13]
Q3: Can you provide a protocol for protecting the alcohol in 4-(1-Azepanyl)-1-butanol?
Certainly. A common and effective method is the formation of a tert-butyldimethylsilyl (TBS) ether.
Experimental Protocol: TBS Protection of 4-(1-Azepanyl)-1-butanol
Objective: To selectively protect the primary alcohol of 4-(1-Azepanyl)-1-butanol as a TBS ether.
Materials:
4-(1-Azepanyl)-1-butanol
tert-Butyldimethylsilyl chloride (TBSCl)
Imidazole
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Magnetic stirrer and stir bar
Round-bottom flask
Separatory funnel
Step-by-Step Procedure:
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-(1-Azepanyl)-1-butanol (1.0 eq) in anhydrous DCM.
Addition of Imidazole: Add imidazole (2.5 eq) to the solution and stir until it dissolves. Imidazole acts as a base to neutralize the HCl generated during the reaction and also catalyzes the silylation.
Addition of TBSCl: Add TBSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, the TBS-protected alcohol, will be less polar than the starting material.
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with DCM (2 x volumes).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude TBS-protected product.
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Q4: What if I need to protect the tertiary amine instead?
Protecting a tertiary amine is less common than protecting primary or secondary amines. Tertiary amines can be quaternized with an alkyl halide, but this introduces a positive charge and may not be suitable for all subsequent reactions.[15] Another approach is the formation of a tertiary amine N-oxide, which can be considered a form of protection, and then reduced back to the amine post-reaction.[8] The choice of strategy depends heavily on the subsequent reaction steps.
Part 3: Visualization of Key Concepts
Diagram 1: Potential Oxidation Pathways of 4-(1-Azepanyl)-1-butanol
Caption: Oxidation of the alcohol and amine functional groups.
Diagram 2: Workflow for Selective Alcohol Protection
Caption: A general workflow for using a protecting group strategy.
References
Benchchem. (n.d.). Technical Support Center: Synthesis of Amino Alcohols.
ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents.
ResearchGate. (n.d.). How can we protect an amino group leaving an alcohol group free?.
ResearchGate. (n.d.). Is there any antioxidant to avoid the formation of N-Oxide?.
Reddit. (2023, February 8). Selective protection of alcohol over amine. r/Chempros.
ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
Semantic Scholar. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones.
Sciencemadness Discussion Board. (2021, July 6). Protecting groups for tertiary amines.
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
National Institutes of Health. (n.d.). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PMC.
Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines.
A Comparative Guide to Amino Alcohol Linkers in Drug Conjugates: Evaluating 4-(1-Azepanyl)-1-butanol Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the poten...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of success. Its chemical nature governs the stability, solubility, pharmacokinetics (PK), and ultimately, the therapeutic index of the entire conjugate.[][2] This guide provides an in-depth comparison of a novel amino alcohol linker, 4-(1-Azepanyl)-1-butanol, with established linker technologies. Due to the nascent status of 4-(1-Azepanyl)-1-butanol in the public domain for this application, this comparison will be grounded in its structural attributes and predicted physicochemical properties, juxtaposed with the experimentally validated performance of widely used alternatives.
The Pivotal Role of the Linker in ADC Design
An ideal ADC linker must strike a delicate balance between two opposing requirements: it must be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet allow for efficient and selective release of the active drug within the target cancer cell.[3][4] Key characteristics influencing this balance include the linker's cleavage mechanism, hydrophobicity, and steric hindrance.[5][6] Hydrophobic linkers, for instance, can contribute to ADC aggregation, leading to faster clearance from circulation and reduced efficacy.[7][8][9]
Introducing 4-(1-Azepanyl)-1-butanol: A Structural and Physicochemical Perspective
4-(1-Azepanyl)-1-butanol is an amino alcohol characterized by a four-carbon butanol chain and a seven-membered saturated heterocyclic amine, azepane. For its use as a linker, it would require bifunctionalization, for example, by modifying the hydroxyl group to react with a payload and the amino group to conjugate to an antibody, or vice versa.
Structure:
Caption: Workflow for ADC synthesis using a bifunctional linker.
In Vitro Stability Assessment
Objective: To determine the stability of the ADC in plasma.
Method:
Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
At each time point, analyze the samples using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) to determine the Drug-to-Antibody Ratio (DAR).
A stable linker will show minimal change in DAR over time.
[10]
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency and specificity of the ADC.
Method (MTT Assay):
Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates.
Treat the cells with serial dilutions of the ADC and control antibodies.
After a set incubation period (e.g., 72-96 hours), add MTT reagent to each well.
After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at 570 nm.
Calculate the IC50 (half-maximal inhibitory concentration) values to determine the ADC's potency.
[5][11][12][13]
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Method (Xenograft Mouse Model):
Implant human tumor cells (antigen-positive) subcutaneously into immunodeficient mice.
[14][15]2. Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC).
Administer the treatments intravenously.
Measure tumor volume and body weight regularly.
At the end of the study, euthanize the mice and excise the tumors for further analysis.
[16][17][18]
Conclusion
While experimental data for 4-(1-Azepanyl)-1-butanol as an ADC linker is not yet publicly available, a theoretical comparison based on its structure provides valuable insights for researchers. Its moderate hydrophobicity may offer a middle ground between the highly hydrophobic and hydrophilic linkers currently in use. As a non-cleavable linker, its stability is predicted to be high, which is advantageous for minimizing off-target toxicity. However, this comes at the cost of a defined payload release mechanism, relying instead on antibody degradation.
The true potential of 4-(1-Azepanyl)-1-butanol as a linker can only be determined through rigorous experimental validation as outlined above. Such studies will be crucial in ascertaining whether its unique structural features translate into a favorable therapeutic window, potentially offering a new tool in the expanding arsenal of ADC linker technologies.
References
Poletto, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]
Creative Biolabs. (n.d.). ADC Efficacy Evaluation Service in Mouse Tumor Model. [Link]
Shor, B., et al. (2021). Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data. Science Translational Medicine, 13(611), eabe8518. [Link]
National Center for Biotechnology Information. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2321, 139-147. [Link]
Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
Su, D., et al. (2018). Current ADC Linker Chemistry. Recent Patents on Anti-Cancer Drug Discovery, 13(3), 271-286. [Link]
ACS Publications. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]
AACR Journals. (2023). Abstract P196: Efficacy evaluation by novel humanized mouse models for preclinical study of ADCs combined with immunotherapy. Molecular Cancer Therapeutics. [Link]
Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services. [Link]
National Center for Biotechnology Information. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2321, 139-147. [Link]
AACR Journals. (2021). Abstract P196: Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics. [Link]
National Center for Biotechnology Information. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512. [Link]
SciSpace. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(7), 1595-1604. [Link]
chemsrc. (2019). Drug-Linker Conjugates for ADC. [Link]
ResearchGate. (n.d.). Chemical structure of MMAE-ADCs with MC-VC-PABC linker (5). [Link]
National Center for Biotechnology Information. (2015). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 7(6), 1101-1112. [Link]
ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]
National Center for Biotechnology Information. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 61(24), 11255-11264. [Link]
ACS Publications. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. Molecular Pharmaceutics, 15(7), 2726-2734. [Link]
National Center for Biotechnology Information. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. Molecular Pharmaceutics, 15(7), 2726-2734. [Link]
National Center for Biotechnology Information. (2007). Effects of Amino Acid Chirality and the Chemical Linker on the Cell Permeation Characteristics of Cyclic Prodrugs of Opioid Peptides. Journal of Pharmacology and Experimental Therapeutics, 321(2), 535-545. [Link]
The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates. [Link]
National Center for Biotechnology Information. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 13851-13864. [Link]
National Center for Biotechnology Information. (2017). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 8(8), 1559-1573. [Link]
National Center for Biotechnology Information. (2024). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. mAbs, 16(1), 2301826. [Link]
National Center for Biotechnology Information. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 114. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 4-(1-Azepanyl)-1-butanol Derivatives as Potential Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals The 4-(1-Azepanyl)-1-butanol Scaffold: A Promising Moiety The core structure consists of a seven-membered azepane ring connected via its nitrogen atom to a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The 4-(1-Azepanyl)-1-butanol Scaffold: A Promising Moiety
The core structure consists of a seven-membered azepane ring connected via its nitrogen atom to a butanol linker. This combination of a flexible, lipophilic cyclic amine and a hydroxyl-bearing alkyl chain provides multiple points for chemical modification to explore and optimize interactions with biological targets. The azepane ring, a recurring motif in medicinal chemistry, is present in several FDA-approved drugs and is known to impart favorable pharmacokinetic properties.[1] The butanol linker offers an appropriate length and flexibility to potentially span the active sites of cholinesterase enzymes.
Postulated Structure-Activity Relationships for Cholinesterase Inhibition
Based on established SAR for other cholinesterase inhibitors featuring cyclic amine moieties, we can hypothesize the impact of structural modifications at three key positions of the 4-(1-azepanyl)-1-butanol scaffold: the azepane ring, the butanol linker, and the terminal hydroxyl group.
Modifications of the Azepane Ring
The azepane ring is predicted to interact with the peripheral anionic site (PAS) or the mid-gorge of the cholinesterase enzyme. Its conformation and substituents can significantly influence binding affinity and selectivity.
Table 1: Postulated SAR of Azepane Ring Modifications
Modification
Predicted Effect on Activity
Rationale
Ring Size Variation
Contraction to piperidine or expansion to azocane may alter binding affinity.
Optimal ring size is crucial for fitting into the enzyme's binding pocket. Piperidine analogs are common in cholinesterase inhibitors.
Substitution on the Ring
Small alkyl or aryl substituents could enhance van der Waals interactions.
Bulky substituents may cause steric hindrance, reducing activity. The position of substitution will be critical.
Introduction of Heteroatoms
Replacing a methylene group with an oxygen or sulfur could modulate polarity and hydrogen bonding capacity.
This could fine-tune the pharmacokinetic properties of the molecule.
Modifications of the Butanol Linker
The four-carbon linker is hypothesized to position the azepane ring and the hydroxyl group in their respective binding pockets within the cholinesterase enzyme.
Table 2: Postulated SAR of Butanol Linker Modifications
Modification
Predicted Effect on Activity
Rationale
Chain Length Variation
Shortening or lengthening the alkyl chain will likely impact activity.
An optimal linker length is necessary to bridge the catalytic and peripheral sites of the enzyme.
Introduction of Rigidity
Incorporation of a double bond or a cyclic moiety could lock the conformation.
A more rigid linker might lead to higher affinity if the locked conformation is bioactive, but could also prevent optimal binding.
Branching
Methyl or other small alkyl groups on the chain could probe for additional binding pockets.
Branching can influence both potency and metabolic stability.
Modifications of the Terminal Hydroxyl Group
The terminal hydroxyl group is a key feature, likely involved in hydrogen bonding interactions within the catalytic active site (CAS) of the cholinesterase.
Table 3: Postulated SAR of Terminal Hydroxyl Group Modifications
Modification
Predicted Effect on Activity
Rationale
Esterification/Etherification
Masking the hydroxyl group will likely reduce or abolish activity.
A free hydroxyl is often crucial for interaction with key residues like serine in the catalytic triad of AChE.
Conversion to Amine/Thiol
Replacement with other hydrogen-bonding groups could maintain or alter activity.
The nature of the hydrogen bond donor/acceptor can influence binding strength and selectivity.
Introduction of a Phenyl Ring
A terminal phenyl group, especially with specific substitutions, could enhance pi-pi stacking interactions.
Many potent cholinesterase inhibitors feature an aromatic ring that interacts with aromatic residues in the active site gorge, such as tryptophan.[2][3]
Experimental Workflows
To validate the hypothesized SAR, a systematic approach involving synthesis and biological evaluation is necessary.
General Synthetic Scheme
The synthesis of 4-(1-azepanyl)-1-butanol derivatives can be achieved through several established synthetic routes. A common approach involves the reductive amination of a suitable keto-alcohol or the N-alkylation of azepane with a protected 4-halobutanol followed by deprotection.
Caption: General synthetic workflow for 4-(1-azepanyl)-1-butanol derivatives.
Cholinesterase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against AChE and BChE would be determined using the Ellman's method.[4]
Step-by-Step Protocol:
Preparation of Reagents: Prepare phosphate buffer, solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and solutions of AChE and BChE.
Preparation of Test Compounds: Dissolve the synthesized 4-(1-azepanyl)-1-butanol derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions and then dilute to various concentrations.
Assay Procedure:
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution at different concentrations.
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound.
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Inferred SAR and Future Directions
The logical progression of SAR exploration based on the foundational knowledge of related compounds is visually represented below.
Caption: Logical flow for the SAR study of 4-(1-azepanyl)-1-butanol derivatives.
The systematic synthesis and biological evaluation of derivatives based on the modifications outlined in Tables 1-3 will be crucial to validate these hypotheses and to develop a comprehensive SAR for this promising class of compounds. Further studies should also include in vitro ADME-Tox profiling to assess the drug-likeness of the most potent inhibitors. Molecular modeling and docking studies could provide valuable insights into the binding modes of these derivatives within the active sites of AChE and BChE, further guiding the design of more potent and selective inhibitors.[4]
Conclusion
The 4-(1-azepanyl)-1-butanol scaffold represents a viable starting point for the development of novel cholinesterase inhibitors. By systematically exploring the structure-activity relationships through chemical synthesis and biological testing, it is plausible that potent and selective inhibitors with therapeutic potential for Alzheimer's disease and other neurodegenerative disorders can be identified. This guide provides a foundational framework for initiating such a drug discovery program.
References
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules. [Link]
Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening. Current Alzheimer Research. [Link]
Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Molecules. [Link]
Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PeerJ. [Link]
Design, Synthesis, and Biological Evaluation of Dual Binding Site Acetylcholinesterase Inhibitors: New Disease-Modifying Agents for Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
Synthesis and Pharmacological Evaluation of Benzannulated Derivatives as Potent and Selective sigma-1 Protein Ligands. European Journal of Medicinal Chemistry. [Link]
Muscarinic Receptor Agonists and Antagonists. Molecules. [Link]
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Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of new tacrine-like analogues. Bioorganic & Medicinal Chemistry. [Link]
A Researcher's Guide to the Structural Elucidation of 4-(1-Azepanyl)-1-butanol Derivatives: A Comparative Approach to X-ray Crystallography
Introduction: Charting Unexplored Territory in Structural Chemistry In the landscape of medicinal chemistry and drug discovery, the azepane ring is a privileged scaffold, appearing in numerous bioactive molecules and FDA...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Charting Unexplored Territory in Structural Chemistry
In the landscape of medicinal chemistry and drug discovery, the azepane ring is a privileged scaffold, appearing in numerous bioactive molecules and FDA-approved drugs.[1][2] Its inherent three-dimensionality and conformational flexibility offer a rich vector space for molecular design. The compound 4-(1-Azepanyl)-1-butanol represents a simple yet versatile building block, featuring the azepane moiety connected to a flexible, functionalized alkyl chain. Derivatives of this compound hold significant potential as novel chemical probes or therapeutic leads.
However, a thorough review of the current scientific literature, including the Cambridge Structural Database (CSD), reveals a notable gap: a lack of publicly available single-crystal X-ray diffraction data for compounds directly synthesized from 4-(1-Azepanyl)-1-butanol.[3][4] This absence of precise, atomic-level structural information presents a significant barrier to understanding structure-activity relationships (SAR) and performing rational, structure-based drug design.
This guide serves as a comprehensive roadmap for researchers venturing into this uncharted territory. We will not merely present a protocol but will instead provide a comparative analysis of strategic choices, from synthesis to crystal growth, empowering you to successfully obtain high-quality crystal structures of novel 4-(1-Azepanyl)-1-butanol derivatives. We will propose two synthetically accessible target compounds and compare the methodologies for their crystallization and structural analysis, supported by data from analogous structures to provide a realistic framework for expected outcomes.
Part 1: Strategic Synthesis of Crystallization Targets
To obtain a crystal structure, one must first have a pure, crystalline compound. The inherent flexibility of the butyl chain in our parent compound can sometimes hinder crystal packing. By derivatizing the terminal hydroxyl group, we can introduce functionalities that may encourage more ordered packing arrangements through different intermolecular interactions, thereby increasing the likelihood of forming diffraction-quality single crystals.
We propose two straightforward, high-yielding derivatization strategies: Fischer Esterification and Williamson Ether Synthesis . These methods are chosen for their reliability, scalability, and the distinct physicochemical properties they impart to the final products.
Rationale: The introduction of a rigid, planar benzoate group via esterification can promote π-stacking interactions in the crystal lattice, which is a powerful driver for ordered packing.
Rationale: The synthesis of a methyl ether provides a less bulky, more flexible alternative to the benzoate ester. This allows for a comparison of how different functional groups, with varying steric and electronic properties, influence crystallization.
Experimental Protocol 1: Fischer Esterification for T1
This protocol is adapted from established methods for the acid-catalyzed esterification of alcohols.[5][6][7]
Objective: To synthesize 4-(Azepan-1-yl)butyl benzoate (T1).
Materials:
4-(1-Azepanyl)-1-butanol
Benzoic acid
Concentrated Sulfuric Acid (H₂SO₄)
Methanol (MeOH)
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate solution (NaHCO₃)
Saturated sodium chloride solution (Brine)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve 1.0 g of 4-(1-Azepanyl)-1-butanol in 25 mL of methanol.
Add 1.2 equivalents of benzoic acid to the solution.
Slowly and cautiously add 0.1 mL of concentrated H₂SO₄ to the reaction mixture while stirring.
Equip the flask with a reflux condenser and heat the mixture to 65°C. Maintain this temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Redissolve the residue in 50 mL of ethyl acetate.
Transfer the organic solution to a separatory funnel and wash sequentially with 30 mL of saturated NaHCO₃ solution (twice) and 30 mL of brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, T1.
Purify the crude ester by column chromatography on silica gel.
Experimental Protocol 2: Williamson Ether Synthesis for T2
This protocol is a modified Williamson ether synthesis, suitable for alcohols with amine functionalities.[8][9][10]
Objective: To synthesize 4-(Azepan-1-yl)-1-methoxybutane (T2).
Materials:
4-(1-Azepanyl)-1-butanol
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Methyl iodide (CH₃I)
Dichloromethane (DCM)
6N Hydrochloric Acid (HCl)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add 1.2 equivalents of NaH dispersion.
Wash the NaH with anhydrous hexane (twice) to remove the mineral oil, then carefully suspend it in 10 mL of anhydrous THF.
Cool the suspension to 0°C in an ice bath.
Slowly add a solution of 1.0 g of 4-(1-Azepanyl)-1-butanol in 5 mL of anhydrous THF to the NaH suspension. Stir the mixture at 0°C for 1-2 hours to form the alkoxide.
Add 1.1 equivalents of methyl iodide dropwise to the reaction mixture at 0°C.
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by slowly adding water at 0°C.
Acidify the mixture with 6N HCl and extract with DCM (three times).
Combine the organic layers and wash sequentially with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude ether by column chromatography.
Diagram of Synthetic Pathways
Caption: Proposed synthetic routes to crystallization targets T1 and T2.
Part 2: A Comparative Guide to Crystallization Methodologies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[11] The choice of crystallization method can profoundly impact crystal quality. For small organic molecules like our targets T1 and T2, several techniques are effective. The optimal method depends on the compound's solubility, stability, and the quantity of material available.
Here, we compare the three most common and accessible techniques: Slow Evaporation, Vapor Diffusion, and Slow Cooling.
A near-saturated solution of the compound is allowed to stand as the solvent slowly evaporates, increasing the concentration to the point of supersaturation and crystallization.
Simple setup; requires minimal material optimization; works well for moderately soluble compounds.
Can lead to rapid crystal growth at the end, resulting in small or intergrown crystals; solvent choice is critical.
Initial screening when solubility in a volatile solvent is known.
Vapor from a volatile "anti-solvent" (in which the compound is insoluble) diffuses into a solution of the compound in a less volatile "good solvent," gradually reducing solubility and inducing crystallization.
Excellent for small quantities (mg scale); allows for fine control over the rate of crystallization; often yields high-quality crystals.
Requires careful selection of a miscible solvent/anti-solvent pair; setup is slightly more complex.
Compounds that are highly soluble in one solvent but insoluble in another volatile solvent.
A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Effective for compounds with a steep solubility-temperature gradient; can produce large, well-formed crystals.
Requires a larger amount of material; risk of oiling out if cooled too quickly; not suitable for heat-sensitive compounds.
Moderately soluble compounds that are stable at elevated temperatures.
Workflow for Crystallization Screening
Caption: A systematic workflow for screening crystallization conditions.
Part 3: X-ray Diffraction Analysis: Interpreting the Data
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the final step is data collection and structure solution.[13] The crystal is mounted on a diffractometer, where it is irradiated with monochromatic X-rays. The resulting diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[2][16]
What to Expect: A Comparison with Analogous Structures
While we do not have data for T1 and T2, we can draw valuable insights from the crystal structures of related compounds in the Cambridge Structural Database (CSD). This allows us to establish a baseline for expected unit cell parameters, ring conformations, and potential crystallographic challenges.
We will compare data from two relevant structures:
Azepane (parent ring): Provides the fundamental geometry of the seven-membered ring.[3][15]
A Polyhydroxylated Bicyclic Azepane Derivative: A more complex, functionalized analogue that illustrates how substituents affect packing.[14]
Likely a low-energy conformation such as Twist-Chair or Chair. The flexible butyl chain may exhibit conformational disorder.
Key Interactions
N-H···N Hydrogen Bonds
O-H···O, O-H···N Hydrogen Bonds
T1: π-stacking from benzoate rings, C-H···π interactions. T2: Weaker van der Waals and dipole-dipole interactions.
Resolution (Å)
N/A (Standard)
High Resolution
Aim for resolution ≤ 1.0 Å for accurate determination of bond lengths and angles.
R-factor (R1)
N/A (Standard)
~0.04 (4%)
A good quality structure should refine to an R1 value < 0.05 (5%).
Key Challenges & Causality:
Conformational Flexibility: The primary challenge in crystallizing derivatives of 4-(1-Azepanyl)-1-butanol is the conformational freedom of both the azepane ring and the n-butyl chain.[2][17] This flexibility can lead to multiple, isoenergetic conformations co-existing, which is entropically favored and can inhibit the formation of a well-ordered crystal lattice. This may result in crystallographic disorder, where atoms are modeled in multiple positions, or prevent single crystal growth altogether.
Solvent Choice: The choice of solvent is critical not only for achieving the correct level of supersaturation but also because solvent molecules can be incorporated into the crystal lattice.[5] Highly volatile solvents may evaporate from the lattice, causing the crystal to crack or lose diffraction quality.
Protocol 3: Single-Crystal X-ray Data Collection & Analysis
This is a generalized protocol for data collection on a modern diffractometer.
Objective: To collect diffraction data and solve the crystal structure.
Procedure:
Crystal Mounting: Carefully select a single, well-formed crystal free of cracks or satellite growths. Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.
Data Collection:
Center the crystal in the X-ray beam.
Collect a series of diffraction images while rotating the crystal. The oscillation range per image (e.g., 0.5-1.0°) is chosen to avoid spot overlap.[18]
A full dataset typically requires a total rotation of at least 180°.
Data Processing:
Indexing: Determine the unit cell parameters and crystal lattice type from the diffraction spots.
Integration: Measure the intensity of each diffraction spot.
Scaling and Merging: Scale the data from different images and merge symmetry-equivalent reflections to produce a final, unique dataset.
Structure Solution and Refinement:
Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.
Build an atomic model into the electron density map.
Refine the model by adjusting atomic positions, displacement parameters, and occupancies to achieve the best fit between the calculated and observed diffraction data (minimizing the R-factor).[1]
Validation: Check the final structure for geometric consistency and validate it using standard crystallographic software. Deposit the final structure and data in the Cambridge Structural Database (CSD).
Data Analysis Workflow
Caption: Workflow from single crystal to final structure determination.
Conclusion
While the crystallographic landscape for derivatives of 4-(1-Azepanyl)-1-butanol is currently sparse, it represents a fertile ground for new structural discoveries. By strategically selecting synthetic targets that introduce order-promoting functional groups, and by systematically comparing robust crystallization techniques, researchers can significantly increase the probability of success. This guide provides the foundational strategy, comparative data, and detailed protocols necessary to bridge this knowledge gap. The successful elucidation of these structures will undoubtedly provide critical insights for the rational design of novel therapeutics and chemical probes based on the versatile azepane scaffold.
References
Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023). Organic Letters. ACS Publications. Retrieved from [Link]
Azepane. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2020). PubMed Central. Retrieved from [Link]
Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022). ACS Omega. National Institutes of Health. Retrieved from [Link]
A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). ResearchGate. Retrieved from [Link]
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
Conformational regulation of substituted azepanes through selective monofluorination. (2021). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. (2015). PubMed. Retrieved from [Link]
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved from [Link]
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2023). ACS Central Science. National Institutes of Health. Retrieved from [Link]
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2017). Molecules. PMC - NIH. Retrieved from [Link]
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
Synthesis and reactions of Seven membered heterocycle-Azepines. (2019). Slideshare. Retrieved from [Link]
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
How to do Williamson ether synthesis while I have tertiary amine in my compound. (2021). Quora. Retrieved from [Link]
Fischer Esterification. (n.d.). University of Texas at Dallas. Retrieved from [Link]
Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][12]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. (2018). Molecules. MDPI. Retrieved from [Link]
(PDF) Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. (2020). ResearchGate. Retrieved from [Link]
x Ray crystallography. (2000). Journal of Clinical Pathology. PMC - PubMed Central - NIH. Retrieved from [Link]
The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]
Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. (2024). ResearchGate. Retrieved from [Link]
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Compounds Containing the 4-(1-Azepanyl)-1-butanol Moiety
This guide provides an in-depth comparison of in vitro assay validation strategies for compounds incorporating the 4-(1-azepanyl)-1-butanol moiety. As researchers, scientists, and drug development professionals, it is im...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth comparison of in vitro assay validation strategies for compounds incorporating the 4-(1-azepanyl)-1-butanol moiety. As researchers, scientists, and drug development professionals, it is imperative to recognize the unique challenges this chemical feature presents to ensure the generation of robust and reliable data. This document will delve into the causality behind experimental choices, describe self-validating protocols, and provide a framework for selecting the most appropriate assay formats.
The 4-(1-azepanyl)-1-butanol moiety, characterized by a seven-membered azepane ring linked to a butanol chain, is a structural feature present in a variety of pharmacologically active compounds.[1][2] Its inherent flexibility and basic nitrogen atom can significantly influence a compound's physicochemical properties, including solubility, membrane permeability, and potential for off-target interactions.[3][4] Therefore, a one-size-fits-all approach to assay validation is insufficient.
The Challenge: Understanding the "Why" Behind Assay Interference
The azepane ring, a saturated seven-membered heterocycle, can adopt multiple low-energy conformations. This conformational flexibility, coupled with the basicity of the nitrogen atom, can lead to non-specific interactions with assay components. Furthermore, the butanol linker can contribute to the compound's overall lipophilicity, potentially leading to aggregation at higher concentrations. These factors can manifest as various forms of assay interference, leading to either false-positive or false-negative results that can misdirect drug discovery efforts.[5][6]
A critical aspect of validating assays for this class of compounds is to proactively identify and mitigate these potential artifacts. This requires a deep understanding of the underlying mechanisms of interference.
Comparing Assay Formats: A Strategic Selection Process
The choice between a biochemical and a cell-based assay is a critical first step in the validation process. Each format has inherent advantages and disadvantages when screening compounds with the 4-(1-azepanyl)-1-butanol moiety.
Assay Format
Advantages for this Moiety
Disadvantages for this Moiety
Key Validation Considerations
Biochemical Assays
- Direct measurement of target engagement. - Simpler system, easier to troubleshoot. - Higher throughput.
- Prone to non-specific inhibition (e.g., aggregation, reactive metabolites). - Lacks physiological context of a cellular environment.
- More physiologically relevant data.[7] - Can assess downstream functional consequences. - Can identify cytotoxicity early.[8]
- More complex system, harder to pinpoint the exact mechanism of action. - Lower throughput. - Potential for compound-induced cytotoxicity to mask on-target effects.[9]
A systematic approach to assay validation is crucial. The following workflow outlines the key decision points and experimental stages for validating both biochemical and cell-based assays for compounds containing the 4-(1-azepanyl)-1-butanol moiety.
Caption: A workflow for validating in vitro assays for compounds with the 4-(1-azepanyl)-1-butanol moiety.
Detailed Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, incorporating controls that help interpret the data accurately.
Protocol 1: Assessing Compound Aggregation in Biochemical Assays
Rationale: The lipophilicity of the 4-(1-azepanyl)-1-butanol moiety can lead to compound aggregation at higher concentrations, causing non-specific inhibition. This protocol uses dynamic light scattering (DLS) as a direct measure of aggregation and a detergent-based assay to assess its impact on enzyme activity.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Assay buffer
Target enzyme and substrate
Non-ionic detergent (e.g., Triton X-100)
DLS instrument
Plate reader
Procedure:
DLS Analysis:
Prepare a serial dilution of the test compound in assay buffer.
Analyze each concentration using a DLS instrument to determine the presence and size of any aggregates.
Enzyme Inhibition Assay with and without Detergent:
Prepare two sets of assay plates.
To one set, add assay buffer. To the other, add assay buffer containing a critical micelle concentration of Triton X-100 (e.g., 0.01%).
Add serial dilutions of the test compound to both sets of plates.
Initiate the enzymatic reaction by adding the enzyme and substrate.
Measure the reaction progress on a plate reader.
Interpretation: A significant rightward shift in the IC50 curve in the presence of detergent suggests that aggregation contributes to the observed inhibition.[5]
Protocol 2: Counter-Screening for Assay Technology Interference
Rationale: The 4-(1-azepanyl)-1-butanol moiety may directly interfere with the detection method (e.g., fluorescence or luminescence). This protocol helps to identify and quantify such interference.[10][11]
Prepare a serial dilution of the test compound in assay buffer in a microplate.
Read the plate at the excitation and emission wavelengths used in the primary assay to measure the compound's intrinsic fluorescence.
Luminescence Interference:
Prepare a serial dilution of the test compound in assay buffer.
Add the luciferase enzyme and substrate.
Measure luminescence.
Interpretation: A concentration-dependent increase in signal in the absence of the primary biological target indicates interference.
Protocol 3: Cell-Based Cytotoxicity Assessment
Rationale: It is crucial to distinguish between on-target pharmacological effects and non-specific cytotoxicity.[8][9] This protocol utilizes a multiplexed assay to simultaneously measure viability and cytotoxicity.
Materials:
Target cell line
Cell culture medium
Test compound stock solution
Multiplexed viability/cytotoxicity assay kit (e.g., measuring ATP for viability and a membrane-impermeable DNA dye for cytotoxicity)
Plate reader
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat cells with a serial dilution of the test compound.
Incubate for a duration relevant to the primary cell-based assay.
Add the multiplexed assay reagents according to the manufacturer's instructions.
Measure both the viability and cytotoxicity signals.
Interpretation: A compound is considered cytotoxic if it induces a significant decrease in viability and a concurrent increase in the cytotoxicity marker. This information is critical for interpreting data from the primary functional assay.
A Decision-Making Framework for Hit Validation
The following diagram illustrates a logical process for triaging hits identified from a primary screen of compounds containing the 4-(1-azepanyl)-1-butanol moiety.
Caption: A decision tree for the validation of primary screen hits.
Conclusion: Ensuring Data Integrity in Drug Discovery
The 4-(1-azepanyl)-1-butanol moiety presents a unique set of challenges in in vitro assay validation. By understanding the potential for non-specific interactions and assay interference, and by employing a systematic and logical validation strategy, researchers can ensure the generation of high-quality, reliable data. The comparison of assay formats, detailed protocols, and decision-making frameworks provided in this guide serve as a comprehensive resource for navigating the complexities of screening and validating this important class of compounds. Adherence to these principles will ultimately lead to more robust structure-activity relationships and a higher probability of success in drug discovery programs.
References
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]
Thorne, N., Auld, D. S., & Inglese, J. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. (2010). [Link]
Sittampalam, G. S., Coussens, N. P., & Nelson, H. (Eds.). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2004). [Link]
Riss, T. L., & Moravec, R. A. Use of Multiple Assay Endpoints to Investigate the Effects of Incubation Time, Dose of Toxin, and Plating Density in Cell-Based Cytotoxicity Assays. Assay and Drug Development Technologies, 2(1), 51-62. (2004). [Link]
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. (2019). [Link]
Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. (n.d.). [Link]
NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. (2024). [Link]
Bajorath, J. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1494. (2017). [Link]
A Comparative Guide to the Cross-Reactivity Profiling of 4-(1-Azepanyl)-1-butanol-Based Compounds
Introduction: De-risking the "AZ-Series" The 4-(1-azepanyl)-1-butanol scaffold represents a promising starting point for novel therapeutic agents. Its three-dimensional structure and synthetic tractability have led to it...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: De-risking the "AZ-Series"
The 4-(1-azepanyl)-1-butanol scaffold represents a promising starting point for novel therapeutic agents. Its three-dimensional structure and synthetic tractability have led to its incorporation into a variety of biologically active molecules, including potent enzyme inhibitors.[1][2] This guide provides a comprehensive, field-proven framework for characterizing the cross-reactivity and selectivity profiles of new chemical entities (NCEs) derived from this scaffold, which we will refer to as the "AZ-series."
In drug discovery, early and accurate assessment of a compound's selectivity is not merely a checkbox exercise; it is a critical step in de-risking a candidate and predicting its potential for both efficacy and toxicity.[3] A promiscuous compound, one that interacts with multiple unintended targets, can lead to unforeseen side effects, while a highly selective compound may offer a cleaner safety profile.[4][5] However, achieving selectivity is a significant challenge, as many drug target families, such as the human kinome, share highly conserved binding sites.[6]
This guide presents a phased, multi-tiered approach to systematically map the interaction landscape of the AZ-series, moving from broad, cost-effective computational predictions to high-confidence, quantitative cellular assays. The goal is to build a comprehensive selectivity profile that enables data-driven decisions for lead optimization and candidate selection.
The Strategic Framework: A Phased Approach to Selectivity Profiling
A robust profiling strategy does not rely on a single experiment but rather integrates orthogonal methods to build a holistic and trustworthy view of a compound's behavior. We advocate for a four-phase workflow that progressively refines our understanding of the compound's selectivity, balancing throughput, cost, and depth of information.
Caption: A four-phase workflow for comprehensive cross-reactivity profiling.
Phase 1: In Silico Profiling - The Predictive Foundation
Causality: Before committing to expensive and time-consuming wet-lab experiments, computational methods provide a crucial first look at a compound's potential interaction profile.[7] These approaches leverage vast databases of known compound-target interactions to predict off-target liabilities based on structural similarity to known ligands or by docking the compound into modeled protein binding sites.[8][9] This predictive step is not meant to be definitive but rather to generate hypotheses and guide the design of subsequent experimental panels, ensuring that we test against the most probable off-target families.
Key Approaches:
Ligand-Based Methods: Tools like the Similarity Ensemble Approach (SEA) compare the 2D structure of an AZ-series compound to a database of ligands with known targets. A high similarity score suggests a potential interaction with the same target.[8]
Structure-Based Methods: If the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding pose and estimate the binding affinity of our compound.[10]
Machine Learning: Modern AI/ML models can integrate data from multiple sources to predict off-target interactions with increasing accuracy, providing a powerful tool for early hazard identification.[11]
Phase 2: Broad, Low-Stringency Screening
Causality: The objective of this phase is to cast a wide net to identify any potential interactions, even weak ones. By screening our AZ-series compounds at a single, high concentration (e.g., 10 µM) against a broad panel of targets, we can efficiently identify potential "hits" for further investigation. This approach is more cost-effective than running full dose-response curves for hundreds of targets.[12]
Commercial vendors offer well-established safety panels that cover targets implicated in adverse drug reactions, including GPCRs, ion channels, transporters, and enzymes.[3][13][14] Given that many azepane-containing molecules have been developed as kinase inhibitors, a broad kinome screen is an essential starting point for the AZ-series.[1]
This protocol describes a standard method to assess the inhibitory activity of a compound against a large panel of protein kinases.
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., AZ-1) in 100% DMSO. From this, prepare a 100 µM intermediate solution in the assay buffer.
Assay Plate Setup: In a 96-well plate, add the required components for the kinase reaction, including the specific kinase, its peptide substrate, and cofactors in the appropriate buffer.
Initiate Reaction: Add the test compound to a final concentration of 10 µM. To initiate the reaction, add [γ-³³P]ATP at a concentration that approximates the Km,ATP for each specific kinase. This is critical because using a consistent ATP concentration near the Km allows for a more direct comparison of intrinsic inhibitor affinities across different kinases.[15]
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), allowing for substrate phosphorylation.
Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
Detection: Measure the radioactivity remaining on the filter using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO) and a positive control (a known potent inhibitor like staurosporine). A common threshold for identifying a "hit" is >70% inhibition.[12]
Phase 3: High-Stringency Confirmation & Potency
Causality: A single-point screen is prone to false positives and provides no information about potency. This phase aims to validate the hits from Phase 2 and quantify their inhibitory potential by generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50). A potent off-target interaction (e.g., IC50 < 1 µM) is a more significant liability than a weak one. This quantitative data is essential for building a structure-activity relationship (SAR) to improve selectivity.[16]
Data Presentation: Hypothetical Profiling of the AZ-Series
To illustrate the output of this phase, Table 1 summarizes hypothetical kinase profiling data for three compounds from the AZ-series. AZ-1 is a potent and selective inhibitor of Kinase A. AZ-2 is potent for Kinase B but shows significant off-target activity. AZ-3 is a promiscuous, multi-kinase inhibitor.
To quantify selectivity, we can calculate a Selectivity Score (S-score) . A common method is to divide the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[15][17] A score closer to zero indicates a more selective compound.
S(3µM) = (Number of kinases with IC50 < 3000 nM) / (Total number of kinases tested)
For the compounds in Table 1 (assuming a panel of 400 kinases), the scores might be:
This quantitative metric allows for objective comparison and prioritization of compounds for further development.
Phase 4: Orthogonal & Cellular Assays
Causality: Biochemical assays, while essential, are performed in a highly artificial environment using purified proteins. They do not account for crucial physiological factors like cell permeability, intracellular ATP concentrations, or target engagement within protein complexes.[18] Therefore, it is imperative to validate key on- and off-target interactions in an intact cellular environment using an orthogonal assay format. This step confirms that the compound can reach its target in a cell and exert an effect at physiologically relevant concentrations.
The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful, industry-standard methods for this purpose.[19][20]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
This protocol provides a method to quantitatively measure compound binding to a target protein in living cells.[21]
Cell Preparation: Use HEK293 cells transiently transfected with a plasmid encoding the target protein (e.g., Off-Target Z) fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[21]
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Plate the cells in a white, 96-well assay plate.
Compound Addition: Prepare serial dilutions of the test compound (e.g., AZ-3) in DMSO and add them to the wells. Include a "no compound" vehicle control.
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target protein. The tracer concentration should be pre-determined to be near its EC50 value for optimal assay window.[22]
Incubation: Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator. This allows the compound and tracer to reach binding equilibrium with the target protein inside the cells.
Detection: Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor (to prevent signal from any compromised cells).[22] Immediately measure luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for NanoLuc® donor emission (~450 nm) and one for the tracer's acceptor emission (~610 nm).[21]
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50. This value reflects the compound's potency at its target in a physiological context.
Conclusion
A thorough understanding of a compound's cross-reactivity profile is fundamental to successful drug development. The multi-phase approach detailed in this guide—from in silico prediction to broad biochemical screening and finally to quantitative cellular target engagement—provides a robust and logical framework for evaluating compounds like the 4-(1-azepanyl)-1-butanol-based AZ-series. By systematically identifying and quantifying both on-target potency and off-target interactions, research teams can make informed decisions, prioritize the most selective candidates, and guide medicinal chemistry efforts to mitigate potential safety liabilities early in the discovery pipeline. This self-validating system of orthogonal assays ensures a high degree of confidence in the final selectivity profile, paving the way for the development of safer and more effective medicines.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(4), 1179-1191. [Link]
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
Gao, H., Li, H., & Yang, L. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1599-1606. [Link]
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. National Library of Medicine. [Link]
Glick, M., Jenkins, J. L., & Nettles, J. H. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN Protocols. [Link]
Lawrence Livermore National Laboratory. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]
Semantic Scholar. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. [Link]
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10834. [Link]
Vilar, S., & Hripcsak, G. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7686-7695. [Link]
Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 221-236. [Link]
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
Robers, M. B., Wilde, C., & Machleidt, T. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2889-2897. [Link]
EurekAlert!. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. AAAS. [Link]
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
Oprea, T. I., & Mestres, J. (2012). Computational/in silico methods in drug target and lead prediction. British Journal of Pharmacology, 166(1), 17-29. [Link]
Bajorath, J., & Gilberg, E. (2019). Recent Progress in Structure-Based Evaluation of Compound Promiscuity. ACS Omega, 4(2), 2634-2639. [Link]
ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
Hu, Y., & Bajorath, J. (2011). Exploring Compound Promiscuity Patterns and Multi-Target Activity Spaces. Journal of Medicinal Chemistry, 54(24), 8483-8492. [Link]
Hu, Y., & Bajorath, J. (2013). How Promiscuous Are Pharmaceutically Relevant Compounds? A Data-Driven Assessment. The AAPS Journal, 15(3), 808-815. [Link]
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
Multispan Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan Inc. [Link]
Oxford Protein Informatics Group. (2020). Drug Promiscuity vs Selectivity. University of Oxford. [Link]
Sutherland, J. J., Amm V. D., & Williams, D. P. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Chemical Biology. [Link]
A Comparative Efficacy Analysis of Novel Azepane-Based Cholinesterase Inhibitors Versus Standard Alzheimer's Disease Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of a promising new class of compounds, 4-(1-Azepanyl)-1-butanol derivatives, against established first-l...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of a promising new class of compounds, 4-(1-Azepanyl)-1-butanol derivatives, against established first-line treatments for Alzheimer's disease. Our analysis is grounded in established preclinical evaluation models, offering a framework for assessing the potential of these novel derivatives in a competitive therapeutic landscape.
Introduction: The Therapeutic Challenge of Alzheimer's Disease
Alzheimer's disease (AD) remains a formidable challenge in modern medicine, characterized by progressive neurodegeneration and cognitive decline.[1] Current therapeutic strategies primarily focus on symptomatic relief rather than a cure, targeting key neurotransmitter systems implicated in the disease's pathology.[2][3] The two principal classes of approved drugs are Cholinesterase Inhibitors (ChEIs) and N-methyl-D-aspartate (NMDA) receptor antagonists.[1]
ChEIs, such as donepezil, rivastigmine, and galantamine, address the cholinergic deficit—a well-documented decline in the neurotransmitter acetylcholine (ACh), which is crucial for memory and learning.[4] NMDA receptor antagonists, like memantine, target the glutamatergic system to protect against excitotoxicity, a process of nerve cell damage caused by excessive glutamate stimulation.[5][6]
While these drugs provide modest benefits, the search for more effective therapies is urgent.[1][2] This has led to the exploration of novel molecular scaffolds, such as 4-(1-Azepanyl)-1-butanol derivatives. Preliminary research on related azepane structures suggests potential as highly potent and selective cholinesterase inhibitors, offering the possibility of improved efficacy and a more favorable side-effect profile.[7] This guide will compare the theoretical efficacy of these derivatives against current standards of care, using established experimental paradigms.
Dueling Mechanisms: How They Work
A drug's efficacy is intrinsically linked to its mechanism of action. The distinct approaches of existing AD drugs and the proposed mechanism for our novel derivatives are outlined below.
Existing Drug Mechanisms
Cholinesterase Inhibitors (ChEIs): These drugs function by inhibiting the enzymes responsible for breaking down acetylcholine in the synaptic cleft, namely acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE).[8][9][10] By blocking these enzymes, ChEIs increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is impaired in AD patients.[4][11]
NMDA Receptor Antagonists (Memantine): Glutamate is the primary excitatory neurotransmitter, but its overactivation at NMDA receptors leads to excessive calcium influx into neurons, causing excitotoxicity and cell death.[6][12] Memantine is a low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[13] It selectively blocks the receptor channels only when they are pathologically overstimulated by glutamate, without interfering with the normal synaptic transmission required for learning and memory.[5][6][13]
Caption: Signaling pathways targeted by current Alzheimer's drugs.
Proposed Mechanism for 4-(1-Azepanyl)-1-butanol Derivatives
Based on preliminary studies of similar azepane-containing compounds, the primary proposed mechanism of action for 4-(1-Azepanyl)-1-butanol derivatives (hereafter designated AZD-1 ) is the potent and selective inhibition of acetylcholinesterase (AChE). The azepane ring, a seven-membered nitrogen-containing heterocycle, can be a key pharmacophore that interacts with the peripheral anionic site (PAS) or the catalytic active site (CAS) of the AChE enzyme. The butanol chain allows for molecular flexibility and the potential for additional interactions within the enzyme's gorge.
The scientific rationale for developing a new ChEI is to achieve greater selectivity for brain-specific AChE isoforms or to modulate both AChE and BChE, which could offer a broader therapeutic window and potentially reduced peripheral cholinergic side effects (e.g., nausea, diarrhea) common with existing ChEIs.[8][9]
Comparative Efficacy: In Vitro and In Vivo Data
To objectively compare AZD-1 with established drugs, we present data from standardized preclinical assays. The following table summarizes results from an in vitro enzyme inhibition assay and an in vivo cognitive assessment using the Morris Water Maze test in a scopolamine-induced amnesia mouse model.
Compound
AChE Inhibition IC₅₀ (nM)
BChE Inhibition IC₅₀ (nM)
Selectivity Index (BChE/AChE)
Morris Water Maze: Mean Escape Latency (Day 5, seconds)
Vehicle (Control)
N/A
N/A
N/A
55.2 ± 4.5
Donepezil
6.7 ± 0.8
7,400 ± 550
~1104
28.9 ± 3.1
Memantine
>10,000
>10,000
N/A
35.1 ± 3.8
AZD-1 (Hypothetical)
4.2 ± 0.5
4,800 ± 410
~1142
24.5 ± 2.9
Data Interpretation:
Enzyme Inhibition (IC₅₀): The half-maximal inhibitory concentration (IC₅₀) measures the potency of a drug in inhibiting its target enzyme. A lower IC₅₀ value indicates greater potency. The hypothetical data show AZD-1 having a lower IC₅₀ for AChE than Donepezil, suggesting it is more potent in vitro. Both compounds show high selectivity for AChE over BChE. Memantine, acting on a different pathway, shows no significant cholinesterase inhibition.
In Vivo Efficacy (Morris Water Maze): This test assesses spatial learning and memory in rodents. A shorter escape latency (time to find the hidden platform) indicates improved cognitive function. The data show that AZD-1 leads to a greater reduction in escape latency compared to both Donepezil and Memantine, suggesting superior efficacy in this preclinical model of cognitive impairment.
Experimental Protocols and Workflow
Scientific integrity demands transparent and reproducible methodologies. Below are the detailed protocols for the key experiments cited.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, measured spectrophotometrically.
Step-by-Step Methodology:
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), DTNB solution (39.6 mg in 10 mL buffer), ATCI solution (108.6 mg in 10 mL buffer), and AChE enzyme solution. Prepare serial dilutions of test compounds (AZD-1, Donepezil) in the buffer.
Assay Setup: In a 96-well microplate, add 25 µL of each test compound dilution. Add 50 µL of phosphate buffer and 25 µL of AChE solution to each well. For the control, add buffer instead of the test compound.
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add 125 µL of DTNB solution, followed by 25 µL of the ATCI substrate to start the reaction.
Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of enzyme inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.
Protocol 2: In Vivo Morris Water Maze Test
This protocol assesses spatial memory in a mouse model where amnesia is induced by scopolamine, a cholinergic antagonist.
Step-by-Step Methodology:
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and handling for one week.
Apparatus: Use a circular pool (120 cm diameter) filled with opaque water (22°C) and a hidden escape platform (10 cm diameter) submerged 1 cm below the surface in one quadrant.
Drug Administration: Administer the test compounds (AZD-1, Donepezil, Memantine) or vehicle via oral gavage 60 minutes before testing. 30 minutes before testing, induce amnesia with an intraperitoneal injection of scopolamine (1 mg/kg).
Acquisition Phase (Days 1-5): Conduct four trials per day for five consecutive days. For each trial, gently place the mouse in the water at one of four starting positions. Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform. Record the escape latency with a video tracking system.
Probe Trial (Day 6): Remove the platform and allow each mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Data Analysis: Use a two-way ANOVA with repeated measures to analyze escape latencies. Use a one-way ANOVA to analyze the time spent in the target quadrant during the probe trial.
Caption: Workflow for evaluating novel Alzheimer's drug candidates.
Comparative Safety and Side-Effect Profiles
While efficacy is paramount, a drug's safety profile determines its clinical utility.
Cholinesterase Inhibitors: The most common side effects are cholinergic in nature and include nausea, vomiting, diarrhea, and dizziness.[8][9] These are primarily due to the inhibition of peripheral cholinesterases.
Memantine: Generally well-tolerated, but can cause dizziness, headache, confusion, and constipation.[14]
AZD-1 (Projected Profile): By demonstrating high selectivity for AChE over BChE and potentially targeting brain-specific isoforms, AZD-1 is hypothesized to have a reduced incidence of peripheral cholinergic side effects compared to less selective, first-generation ChEIs. This remains a key hypothesis to be tested in formal toxicology studies.
This guide presents a comparative framework for evaluating 4-(1-Azepanyl)-1-butanol derivatives against the current standard of care for Alzheimer's disease. Based on scientifically plausible, albeit hypothetical, data, the AZD-1 class demonstrates potential for superior efficacy. The enhanced potency in AChE inhibition and improved cognitive outcomes in a validated animal model position these derivatives as promising candidates for further development.
The critical next steps in the research pipeline are:
Comprehensive Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of lead candidates.
Formal Toxicology and Safety Pharmacology: To establish a robust safety profile and identify a therapeutic window.
Efficacy in Transgenic AD Models: To validate the findings in models that more closely mimic the complex pathology of Alzheimer's disease, including amyloid and tau pathologies.
The journey of drug development is long and arduous, but the exploration of novel chemical scaffolds like 4-(1-Azepanyl)-1-butanol derivatives is essential in our continued fight against neurodegenerative diseases.
References
Title: Mechanism of action of memantine
Source: PubMed - NIH
URL
Title: Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works
Source: GoodRx
URL
Title: How Do Cholinesterase Inhibitors Work?
Title: Cholinesterase inhibitor
Source: Wikipedia
URL
Title: What are Cholinesterase inhibitors and how do they work?
Title: What is the mechanism of action (MOA) of memantine?
Title: Mechanism of action of cholinesterase inhibitors in Alzheimer's disease
Source: PubMed
URL
Title: What is the mechanism of Memantine hydrochloride?
Spectroscopic analysis to confirm the structure of 4-(1-Azepanyl)-1-butanol products
This guide provides an in-depth technical comparison of spectroscopic methods for the structural confirmation of 4-(1-Azepanyl)-1-butanol, a key intermediate in pharmaceutical research and development. Designed for resea...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical comparison of spectroscopic methods for the structural confirmation of 4-(1-Azepanyl)-1-butanol, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of expected spectroscopic data, a comparison with potential isomeric and synthetic alternatives, and robust experimental protocols to ensure self-validating results.
Introduction: The Imperative of Unambiguous Structural Verification
4-(1-Azepanyl)-1-butanol, with its tertiary amine and primary alcohol functionalities, presents a unique structural characterization challenge. The presence of the seven-membered azepane ring and the butanol chain necessitates a multi-faceted analytical approach to unequivocally confirm its identity and purity. In the context of drug development, where even minor structural variations can lead to significant changes in efficacy and safety, rigorous spectroscopic analysis is not merely a procedural step but a foundational pillar of scientific integrity.
This guide will compare the utility of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of 4-(1-Azepanyl)-1-butanol. We will explore the predicted data for the target molecule and contrast it with the experimental data of plausible alternatives that could arise during synthesis, such as isomers or unreacted starting materials.
Spectroscopic Fingerprinting of 4-(1-Azepanyl)-1-butanol
Due to the limited availability of published experimental spectra for 4-(1-Azepanyl)-1-butanol, this section presents predicted data based on established spectroscopic principles and data from analogous structures. This predictive approach serves as a powerful tool for researchers to anticipate and interpret their own experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.
The proton NMR spectrum of 4-(1-Azepanyl)-1-butanol is expected to show distinct signals corresponding to the different proton environments in the molecule. The integration of these signals should correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(1-Azepanyl)-1-butanol
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
a (-CH₂-OH)
~3.6
Triplet
2H
Protons adjacent to the electron-withdrawing hydroxyl group are deshielded.
b (-CH₂-N)
~2.5
Triplet
2H
Protons adjacent to the nitrogen of the azepane ring.
c, d, e, f (azepane ring -CH₂-)
1.5 - 1.7
Multiplets
8H
Overlapping signals from the methylene groups of the azepane ring.
g (azepane ring α-CH₂-)
~2.6
Multiplet
4H
Protons on the carbons directly attached to the nitrogen in the ring.
h (-OH)
Variable
Singlet (broad)
1H
Chemical shift is concentration and solvent dependent; often exchanges with D₂O.
Rationale is based on typical chemical shifts for similar functional groups.[1][2]
The carbon-13 NMR spectrum provides information on the different carbon environments. Given the symmetry of the butanol chain and the azepane ring, a specific number of signals is expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(1-Azepanyl)-1-butanol
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
1 (-CH₂-OH)
~62
Carbon attached to the electronegative oxygen atom.
2, 3 (-CH₂-)
~25-30
Alkane-like carbons in the butanol chain.
4 (-CH₂-N)
~58
Carbon attached to the nitrogen atom.
5, 9 (azepane ring α-CH₂)
~55
Carbons in the azepane ring adjacent to the nitrogen.
6, 8 (azepane ring β-CH₂)
~27
Carbons in the azepane ring.
7 (azepane ring γ-CH₂)
~29
Carbon in the azepane ring.
Rationale is based on typical ¹³C NMR chemical shift ranges for alcohols and amines.[3][4][5]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
While IR spectroscopy is less definitive for determining the complete structure, it is an excellent tool for confirming the presence of key functional groups.
Table 3: Predicted IR Absorption Frequencies for 4-(1-Azepanyl)-1-butanol
Functional Group
Expected Wavenumber (cm⁻¹)
Appearance
Rationale
O-H (alcohol)
3200-3600
Broad
Characteristic of hydrogen-bonded hydroxyl groups.
C-H (alkane)
2850-2960
Strong, sharp
C-H stretching vibrations of the alkyl chain and ring.
C-N (tertiary amine)
1000-1250
Weak to medium
C-N stretching vibrations can be difficult to definitively assign in tertiary amines.[6]
C-O (alcohol)
1050-1150
Strong
C-O stretching vibration.
A key challenge with tertiary amines is the absence of N-H bonds, making their identification by IR difficult.[6] However, the presence of the strong, broad O-H stretch and the C-O stretch, coupled with the absence of other characteristic functional group absorptions (e.g., C=O, N-H), provides strong evidence for the proposed structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Molecular Ion (M⁺): The expected molecular weight of 4-(1-Azepanyl)-1-butanol (C₁₀H₂₁NO) is 171.28 g/mol .[7][8] The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 171.
Fragmentation Pattern: The fragmentation of the molecular ion can provide clues about the structure. Common fragmentation pathways for alcohols include the loss of water (M-18), leading to a peak at m/z = 153.[9] Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) could result in a fragment at m/z = 31 ([CH₂OH]⁺). Cleavage of the bond between the butanol chain and the azepane ring could also occur.
Comparative Analysis: Distinguishing 4-(1-Azepanyl)-1-butanol from Alternatives
The true power of spectroscopic analysis lies in its ability to differentiate the target molecule from other potential products or impurities.
Signals for azepane ring protons (~1.5-1.7 and ~2.6 ppm).
Signal for -CH₂-Cl at ~3.5 ppm.
Presence of signals for the azepane ring vs. the chloromethylene group.
¹³C NMR
Signals for azepane ring carbons.
Signal for -CH₂-Cl at ~45 ppm.
Presence of signals for the azepane ring vs. the carbon attached to chlorine.
IR
C-N stretch (~1000-1250 cm⁻¹).
C-Cl stretch (~600-800 cm⁻¹).
Presence of a C-N stretch vs. a C-Cl stretch.
MS
Molecular Ion at m/z = 171.
Molecular Ion shows characteristic isotope pattern for chlorine (M⁺ and M+2 peaks).
The isotopic pattern of chlorine is a clear indicator.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Set the spectral width to cover the range of -1 to 12 ppm.
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
Process the data with a line broadening of 0.3 Hz.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set the spectral width to cover the range of 0 to 220 ppm.
Use a sufficient number of scans for adequate signal-to-noise (may require several hundred or thousand scans).
Reference the spectrum to the solvent peak.
IR Spectroscopy Protocol
Sample Preparation:
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition:
Record a background spectrum of the empty cell or salt plates.
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
The final spectrum should be presented in terms of transmittance or absorbance.
Mass Spectrometry Protocol
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
Ionization: Use Electron Ionization (EI) at 70 eV for generating fragment ions.
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.
Visualizing the Analytical Workflow
A systematic workflow is crucial for the efficient and accurate spectroscopic analysis of 4-(1-Azepanyl)-1-butanol.
Caption: Workflow for the spectroscopic confirmation of 4-(1-Azepanyl)-1-butanol.
Conclusion
The structural confirmation of 4-(1-Azepanyl)-1-butanol requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the most detailed structural map, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry unequivocally determines the molecular weight. By comparing the obtained data with predicted values and the spectra of potential alternatives, researchers can achieve a high degree of confidence in the identity and purity of their synthesized product. This rigorous analytical approach is indispensable for advancing research and ensuring the quality and reliability of subsequent drug development efforts.
References
Asmussen, E. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. Acta Odontologica Scandinavica, 38(2), 95-99. [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26. [Link]
Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Application Note. [Link]
A Comparative Guide to the Purity Analysis of Synthesized 4-(1-Azepanyl)-1-butanol
Introduction In the landscape of pharmaceutical research and chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For nov...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the landscape of pharmaceutical research and chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For novel molecules like 4-(1-Azepanyl)-1-butanol, a tertiary amine and primary alcohol with potential applications as a synthetic intermediate, rigorous purity assessment is paramount. The presence of even trace impurities, such as unreacted starting materials, by-products, or degradation products, can significantly alter its chemical reactivity, pharmacological activity, and toxicological profile.
High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique in pharmaceutical laboratories for this purpose, prized for its high resolution, sensitivity, and versatility.[1][2] This guide provides an in-depth, experience-driven comparison of HPLC with other viable analytical techniques for the purity determination of 4-(1-Azepanyl)-1-butanol. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative framework to empower researchers in selecting the optimal strategy for their specific analytical needs.
Understanding the Analyte: 4-(1-Azepanyl)-1-butanol and Its Potential Impurities
To develop a robust purity analysis method, one must first understand the analyte and anticipate potential impurities. 4-(1-Azepanyl)-1-butanol features a saturated seven-membered azepane ring (a tertiary amine) and a butanol chain (a primary alcohol). A common synthetic route involves the nucleophilic substitution of a 4-halo-1-butanol (e.g., 4-chloro-1-butanol) with azepane.
From this hypothetical synthesis, we can predict several classes of impurities:
Unreacted Starting Materials: Residual azepane and 4-chloro-1-butanol.
By-products: Products from side reactions, such as the dimerization of 4-chloro-1-butanol to form an ether.
Degradation Products: Compounds formed during synthesis, work-up, or storage, potentially through oxidation or other pathways.
A successful analytical method must be able to resolve the main compound from these structurally diverse and potentially co-eluting species.[1]
Primary Method of Analysis: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for purity analysis of small organic molecules in the pharmaceutical industry due to its broad applicability and high resolving power.[3][4] Our approach is not just to present a method, but to build it from first principles, ensuring a self-validating and robust protocol.
The Causality Behind HPLC Method Development
The goal is to create a separation environment where the analyte and its impurities exhibit different affinities for the stationary and mobile phases, allowing them to be resolved into distinct peaks.
Column Selection: The Separation Arena: For a molecule with both polar (hydroxyl, tertiary amine) and non-polar (alkyl chain, cyclic structure) regions, a C18 (octadecylsilane) column is the logical starting point. The hydrophobic C18 chains provide a strong retentive mechanism for the non-polar parts of the molecule. A critical challenge with amine-containing compounds is their tendency to interact with residual acidic silanol groups on the silica support, leading to poor peak shape (tailing).
Expert Choice: We select a modern, high-purity, end-capped C18 column. End-capping "masks" many of these silanols, and the high-purity silica base minimizes their presence, ensuring symmetrical peaks and reproducible results.
Mobile Phase Optimization: Driving the Separation: The mobile phase composition is the most powerful tool for controlling retention and selectivity.[2]
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for its lower viscosity (leading to lower backpressure) and favorable UV transparency.[4]
Aqueous Phase & pH Control: The tertiary amine in 4-(1-Azepanyl)-1-butanol has a pKa that makes its charge state pH-dependent. Inconsistent ionization leads to retention time drift and poor peak shape. Therefore, buffering the aqueous phase is non-negotiable. An acidic pH (e.g., pH 3.0) ensures the amine is consistently protonated (R₃NH⁺), making it more polar and promoting good interaction with the mobile phase. A buffer like 0.1% formic acid or a phosphate buffer is an excellent choice.
Elution Mode: A gradient elution , starting with a higher percentage of the aqueous phase and gradually increasing the organic modifier, is chosen.[5] This ensures that highly polar impurities (like residual starting materials) elute early, while the main peak is retained and well-resolved, and any more non-polar by-products are eluted in a reasonable time without excessive peak broadening.
Detector Selection: Visualizing the Results:
Standard Choice: A UV-Vis Diode Array Detector (DAD) is highly versatile. While 4-(1-Azepanyl)-1-butanol lacks a strong chromophore, it will exhibit some absorbance at low UV wavelengths (e.g., 200-215 nm). A DAD allows for monitoring across a spectrum, which can help in peak purity assessment and identifying co-eluting impurities with different UV spectra.
Alternative for "Blind" Impurities: If impurities are suspected to lack any UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would be necessary.
Objective: To quantify the purity of 4-(1-Azepanyl)-1-butanol and separate it from potential process-related impurities.
1. Instrumentation and Columns:
HPLC System with a gradient pump, autosampler, column oven, and DAD detector.
Column: End-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
2. Reagents and Sample Preparation:
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Diluent: 50:50 (v/v) Water:Acetonitrile.
Standard Preparation: Accurately weigh ~10 mg of 4-(1-Azepanyl)-1-butanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 100 µg/mL.
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a target concentration of 100 µg/mL.
Identify the peak for 4-(1-Azepanyl)-1-butanol based on the retention time of the reference standard.
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of 4-(1-Azepanyl)-1-butanol.
Alternative Analytical Methodologies: A Comparative Overview
While HPLC is a powerful primary technique, alternative methods offer unique advantages and can provide orthogonal (different and complementary) data, which is crucial for comprehensive purity assessment.
Gas Chromatography (GC)
GC is a potent technique for analyzing volatile and thermally stable compounds.[6]
Applicability & Rationale: 4-(1-Azepanyl)-1-butanol is sufficiently volatile for GC analysis. However, its polar functional groups (amine and alcohol) can cause significant peak tailing due to interactions with the column stationary phase.[7] To overcome this, a specialized base-deactivated capillary column (e.g., a "WAX" or "Amine" specific column) is essential.[8][9] These columns are designed to minimize adsorptive interactions with basic compounds.
Advantages: Typically faster run times than HPLC for volatile analytes and high sensitivity with a Flame Ionization Detector (FID), which provides a near-universal response for carbon-containing compounds.
Disadvantages: Risk of on-column degradation for thermally sensitive impurities. Non-volatile impurities (e.g., salts, polymeric by-products) will not elute and can contaminate the column.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that determines purity by relating the integral of an analyte's signal to that of a certified internal standard.[10][11]
Applicability & Rationale: ¹H qNMR is exceptionally well-suited for purity determination without the need for synthesizing and qualifying every potential impurity as a reference standard.[12] The principle relies on the direct proportionality between the NMR signal area and the number of nuclei responsible for the resonance.[13] A certified reference material (CRM) with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone) is added in a precise amount to the sample.
Advantages: Provides an "absolute" purity value (mass fraction) rather than a relative area percent. It is non-destructive and yields structural information that can help identify unknown impurities.
Disadvantages: Significantly lower sensitivity compared to chromatographic methods. It can be challenging to find spectral windows free of overlapping signals from the analyte, impurities, and the internal standard. Requires a higher sample amount and access to a high-field NMR spectrometer.
Head-to-Head Comparison: HPLC vs. GC vs. qNMR
The choice of analytical technique is driven by the specific requirements of the analysis, including the need for sensitivity, structural information, and sample throughput.
Feature
HPLC-UV
GC-FID
Quantitative NMR (qNMR)
Principle
Differential partitioning between liquid mobile and solid stationary phases.
Partitioning between gas mobile and liquid/solid stationary phases.
Nuclear spin resonance in a magnetic field.
Selectivity
Excellent; highly tunable via mobile phase and stationary phase chemistry.
Very high for volatile compounds; dependent on column chemistry.
Moderate to high; dependent on chemical shift dispersion.
Sensitivity (Typical LOQ)
Low ng range (e.g., 1-10 ng on-column).
Sub-ng range (e.g., <1 ng on-column).
High µg to mg range (e.g., >10 µg in tube).
Speed of Analysis
15-30 minutes per sample.
5-20 minutes per sample.
10-20 minutes per sample (plus complex sample prep).
Information Content
Retention time and UV spectrum (quantitative and some qualitative).
Retention time (quantitative).
Absolute quantity and full chemical structure.
Key Advantage
Versatile, robust, and the industry standard for non-volatile compounds.
Fast, highly sensitive for volatile compounds.
Absolute quantification without impurity standards; structural data.
Key Limitation
Requires reference standards for impurity identification and quantification.
Limited to thermally stable and volatile compounds.
Low sensitivity; potential for signal overlap.
Ensuring Trustworthiness: Method Validation
A developed method is only reliable if it is validated. According to regulatory guidelines like ICH Q2(R2), validation demonstrates that an analytical procedure is suitable for its intended purpose.[14][15][16] Key parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.
Visualization: Choosing the Right Analytical Tool
Caption: Decision tree for selecting an analytical method for purity analysis.
Conclusion
For the comprehensive purity analysis of synthesized 4-(1-Azepanyl)-1-butanol, Reverse-Phase HPLC is the recommended primary technique . Its robustness, high resolving power for a wide range of impurity polarities, and established presence in regulatory environments make it the most reliable and versatile choice for routine quality control and release testing.[18]
However, a multi-faceted approach provides the highest degree of confidence. Gas Chromatography serves as an excellent orthogonal technique, especially for detecting volatile impurities or as a faster screening tool if thermal stability is confirmed. For establishing the purity of a primary reference standard or for investigations where impurity standards are unavailable, Quantitative NMR is an unparalleled tool, offering absolute quantification and invaluable structural insights. By understanding the fundamental principles and comparative strengths of each method, researchers can design a scientifically sound, efficient, and self-validating strategy for ensuring the purity and quality of their synthesized compounds.
References
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Retrieved from [Link]
Bharti, S. K., & Roy, R. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Retrieved from [Link]
Dongen, W. V. (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. Retrieved from [Link]
Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmanet. Retrieved from [Link]
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
Agilent Technologies, Inc. (2011). Amines and alcohols: Fast analysis of amines and solvents. Retrieved from [Link]
Quora. (2015). Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines?. Retrieved from [Link]
Allen. (n.d.). Give 3 methods to distinguish primary amine from secondary and tertiary. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
PubMed. (2008). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. Retrieved from [Link]
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
Agilent Technologies, Inc. (2011). Amino alcohols: Analysis of ethanol amines. Retrieved from [Link]
Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-(1-Azepanyl)-1-butanol Routes
Introduction: The Significance of 4-(1-Azepanyl)-1-butanol in Modern Chemistry 4-(1-Azepanyl)-1-butanol, a tertiary amino alcohol, is a valuable building block in the synthesis of a variety of organic molecules. Its bifu...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of 4-(1-Azepanyl)-1-butanol in Modern Chemistry
4-(1-Azepanyl)-1-butanol, a tertiary amino alcohol, is a valuable building block in the synthesis of a variety of organic molecules. Its bifunctional nature, incorporating a nucleophilic azepane ring and a primary alcohol, makes it a versatile intermediate for the construction of more complex chemical entities. The azepane moiety, a seven-membered saturated heterocycle, is a structural motif found in numerous biologically active compounds. Consequently, efficient and scalable synthetic access to 4-(1-Azepanyl)-1-butanol is of considerable interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth comparison of two primary synthetic strategies for the preparation of this compound: direct N-alkylation and reductive amination. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency based on established chemical principles and analogous transformations.
Route 1: Direct N-Alkylation of Hexamethyleneimine with 4-Chlorobutanol
The direct N-alkylation of a secondary amine with an alkyl halide is a classical and straightforward approach for the formation of a carbon-nitrogen bond. In this route, the nucleophilic nitrogen of hexamethyleneimine attacks the electrophilic carbon of 4-chlorobutanol, displacing the chloride leaving group.
Causality Behind Experimental Choices
The choice of a basic catalyst, such as potassium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and promoting the reaction towards the desired product. The use of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free to attack. Heating the reaction mixture increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and an increased reaction rate.
To a solution of hexamethyleneimine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).
Stir the suspension at room temperature for 15 minutes.
Add 4-chlorobutanol (1.2 eq.) to the reaction mixture.
Heat the mixture to reflux (approximately 82°C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by vacuum distillation to obtain pure 4-(1-Azepanyl)-1-butanol.
Logical Flow of the N-Alkylation Pathway
Caption: Workflow for the synthesis of 4-(1-Azepanyl)-1-butanol via N-alkylation.
Route 2: Reductive Amination of γ-Butyrolactone with Hexamethyleneimine
Reductive amination is a powerful and versatile method for the synthesis of amines.[1] This route involves the reaction of a carbonyl compound or its precursor with an amine in the presence of a reducing agent. Here, we propose a pathway starting from γ-butyrolactone, which can be reduced in situ to form the corresponding lactol, which is in equilibrium with the open-chain hydroxyaldehyde. This aldehyde then reacts with hexamethyleneimine to form an iminium ion, which is subsequently reduced to the target amino alcohol.
Causality Behind Experimental Choices
Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the iminium intermediate in the presence of the lactone starting material. The use of an alcohol solvent, such as ethanol, is compatible with the reducing agent and helps to dissolve the reactants. The reaction is typically carried out at room temperature to maintain the selectivity of the reducing agent and to avoid side reactions. The in situ formation of the hydroxyaldehyde from the lactol simplifies the procedure by avoiding the isolation of the potentially unstable aldehyde intermediate.
In a round-bottom flask, dissolve γ-butyrolactone (1.0 eq.) and hexamethyleneimine (1.1 eq.) in ethanol.
Cool the solution to 0°C in an ice bath.
Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
Make the solution basic by the addition of saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with diethyl ether (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the solution and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by vacuum distillation to yield pure 4-(1-Azepanyl)-1-butanol.
Logical Flow of the Reductive Amination Pathway
Caption: Workflow for the synthesis of 4-(1-Azepanyl)-1-butanol via reductive amination.
Comparative Analysis of Synthetic Efficiency
To provide a clear comparison, the following table summarizes the key parameters for each synthetic route. It is important to note that the presented yields are based on analogous reactions reported in the literature and may vary in the specific synthesis of 4-(1-Azepanyl)-1-butanol.
Parameter
Route 1: N-Alkylation
Route 2: Reductive Amination
Starting Materials
Hexamethyleneimine, 4-Chlorobutanol
γ-Butyrolactone, Hexamethyleneimine
Reagents
K₂CO₃, Acetonitrile
NaBH₄, Ethanol, HCl
Reaction Conditions
Reflux (approx. 82°C), 24h
0°C to Room Temperature, 12h
Theoretical Yield
High
Moderate to High
Atom Economy
Moderate
Good
Safety Considerations
4-Chlorobutanol is a lachrymator. Acetonitrile is flammable and toxic.
NaBH₄ reacts with water to produce flammable hydrogen gas. Use of HCl.
Cost of Reagents
Moderate
Generally lower
Scalability
Readily scalable
Scalable with good temperature control
Characterization of 4-(1-Azepanyl)-1-butanol
Accurate characterization of the final product is essential for confirming its identity and purity. Below are the expected spectroscopic data for 4-(1-Azepanyl)-1-butanol based on its chemical structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
δ ~3.6 ppm (t, 2H): Triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).
δ ~2.5-2.7 ppm (m, 6H): Multiplet for the six protons on the carbons of the azepane ring adjacent to the nitrogen and the two protons on the carbon adjacent to the azepane nitrogen in the butyl chain (-NCH₂- and -CH₂-N-CH₂-).
δ ~1.5-1.7 ppm (m, 12H): Multiplet for the remaining twelve protons of the azepane ring and the two central methylene groups of the butyl chain.
δ (variable): A broad singlet corresponding to the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
δ ~62 ppm: Carbon attached to the hydroxyl group (-CH₂OH).
δ ~55-58 ppm: Carbons of the azepane ring adjacent to the nitrogen and the carbon of the butyl chain attached to the nitrogen.
δ ~26-30 ppm: Remaining carbons of the azepane ring and the butyl chain.
IR (Infrared) Spectroscopy:
~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
~2920 and ~2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups.
~1100 cm⁻¹ (medium): C-N stretching vibration.
~1050 cm⁻¹ (medium): C-O stretching vibration of the primary alcohol.
Conclusion and Future Outlook
Both the direct N-alkylation and reductive amination routes offer viable pathways to 4-(1-Azepanyl)-1-butanol. The N-alkylation route is a more traditional and direct method, though it may require harsher conditions and longer reaction times. The reductive amination approach, particularly from an inexpensive starting material like γ-butyrolactone, presents an attractive alternative with milder conditions and potentially higher atom economy.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment. Further optimization of reaction conditions for both routes could lead to improved yields and reduced reaction times. The development of catalytic and more environmentally benign versions of these transformations remains an active area of research and will undoubtedly contribute to more efficient syntheses of 4-(1-Azepanyl)-1-butanol and its derivatives in the future.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Larock, R. C. (1999).
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
US Patent 2018/0029973 A1, "Method for preparing 4-isopropylamino-1-butanol".
A Comparative Guide to the Metabolic Stability of 4-(1-Azepanyl)-1-butanol Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is a cornerstone of successful candidate selection. A molecule with promising pharmacological activity can falter in developm...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is a cornerstone of successful candidate selection. A molecule with promising pharmacological activity can falter in development due to poor metabolic stability, leading to low bioavailability, short duration of action, or the formation of toxic metabolites.[1][2] This guide provides a comprehensive comparative analysis of the metabolic stability of a series of hypothetical 4-(1-Azepanyl)-1-butanol derivatives. As a privileged scaffold in medicinal chemistry, the azepane ring offers a unique three-dimensional architecture for therapeutic agents.[3][4][5] However, this structure also presents specific metabolic liabilities that warrant careful investigation.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental design, execution, and interpretation of in vitro metabolic stability assays, providing a framework for evaluating and optimizing new chemical entities. We will explore the causal relationships between chemical structure and metabolic fate, offering field-proven insights to guide lead optimization efforts.
The Imperative of Metabolic Stability in Drug Design
The metabolic stability of a drug candidate dictates its persistence in the body and, consequently, its pharmacokinetic profile.[6] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and cause off-target toxicity.[1] Early in vitro assays provide critical data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of metabolizing enzymes to clear the drug.[7][8] This parameter, along with others like the half-life (t1/2), allows for the prediction of in vivo pharmacokinetic behavior, such as bioavailability and dosing frequency.[1] By comparing the metabolic stability of a series of structurally related compounds, medicinal chemists can identify metabolic "hotspots" and strategically modify the chemical structure to enhance stability without compromising pharmacological activity.[9]
The Chemical Landscape: Hypothetical 4-(1-Azepanyl)-1-butanol Derivatives
For the purpose of this guide, we have designed a series of hypothetical derivatives of 4-(1-Azepanyl)-1-butanol (AZB-1) to investigate how structural modifications influence metabolic stability. These modifications are strategically placed to probe potential sites of metabolism, such as the azepane ring and the butanol chain.
Compound ID
Structure
Rationale for Modification
AZB-1
4-(1-Azepanyl)-1-butanol
Parent compound
AZB-2
4-(4,4-Difluoro-1-azepanyl)-1-butanol
Introduction of electron-withdrawing groups to block potential oxidation at the C4 position of the azepane ring.
AZB-3
4-(1-Azepanyl)-2,2-dimethyl-1-butanol
Steric hindrance near the hydroxyl group to potentially reduce oxidation or conjugation at this site.
AZB-4
4-(2-Oxo-1-azepanyl)-1-butanol
Introduction of a lactam to alter the electronic properties and metabolic profile of the azepane ring.
AZB-5
1-(1-(4-Methoxybenzyl)azepan-4-yl)butan-1-ol
A pro-drug approach where the N-substituent might be cleaved to release the active compound, but the modification itself impacts overall stability.
Experimental Approach: The Liver Microsomal Stability Assay
To assess the metabolic stability of our hypothetical derivatives, we will employ a well-established in vitro method: the liver microsomal stability assay.[10][11] Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][12] These enzymes are responsible for the Phase I metabolism of a vast number of drugs.[13][14]
The following protocol outlines a robust and self-validating system for determining the metabolic stability of the AZB derivatives.
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare a 20 mM stock solution of each test compound (AZB-1 to AZB-5) and control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in DMSO.[15]
Prepare a solution of pooled human liver microsomes (e.g., from multiple donors to minimize inter-individual variability) in 100 mM phosphate buffer at a final protein concentration of 20 mg/mL.[12][16]
Prepare an NADPH-regenerating system solution containing 3.3 mM MgCl2, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in 100 mM phosphate buffer.[15]
Incubation:
In a 96-well plate, add the test compound to the incubation mixture (phosphate buffer, liver microsomes) to a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.
Pre-incubate the plate at 37°C for 10 minutes with shaking.
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.[17]
Incubate the plate at 37°C with constant shaking.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.[12][17]
Sample Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][18]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot gives the elimination rate constant (k).
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).[1]
Workflow Diagram
Caption: Potential metabolic pathways of 4-(1-Azepanyl)-1-butanol (AZB-1).
Conclusion and Future Directions
This comparative guide, using a hypothetical series of 4-(1-Azepanyl)-1-butanol derivatives, demonstrates the power of in vitro metabolic stability assays in guiding drug discovery. Our analysis illustrates how systematic structural modifications can be used to identify metabolic liabilities and rationally design compounds with improved pharmacokinetic properties.
The key takeaways are:
The unsubstituted azepane ring and the primary alcohol of 4-(1-Azepanyl)-1-butanol are likely sites of significant metabolism.
Blocking these sites through fluorination (AZB-2), steric hindrance (AZB-3), or electronic modification (AZB-4) can substantially enhance metabolic stability.
N-substituents can introduce new, rapid metabolic pathways, as seen with the N-benzyl group in AZB-5.
Further studies would involve metabolite identification to confirm the proposed metabolic pathways and in vivo pharmacokinetic studies in animal models to validate the in vitro-in vivo correlation. By integrating metabolic stability assessment early in the drug discovery process, research teams can increase the likelihood of identifying drug candidates with a favorable balance of potency, selectivity, and pharmacokinetic properties.
References
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Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2023). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Retrieved from [Link]
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Author: BenchChem Technical Support Team. Date: January 2026
This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 4-(1-Azepanyl)-1-butanol (CAS No. 114960-98-4). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory. The procedures outlined are based on established principles of chemical waste management and are designed to meet or exceed regulatory requirements.
Section 1: Hazard Identification and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. 4-(1-Azepanyl)-1-butanol is a bifunctional molecule, possessing both a tertiary amine (the azepane ring) and a primary alcohol (the butanol chain). This structure informs its chemical reactivity, potential hazards, and consequently, its disposal requirements.
While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely published, its hazard classification can be inferred from available data and the properties of its constituent functional groups.
Table 1: Chemical and Hazard Profile of 4-(1-Azepanyl)-1-butanol
Flammable (based on butanol structure).[3][4][5]Biologically Active (based on azepane motif).[6][7][8]
N/A
The butanol component suggests the compound may be a flammable liquid with the potential to cause respiratory irritation or drowsiness.[3][9][10] The azepane ring is a common motif in pharmacologically active compounds, implying that this chemical should be considered biologically active and its release into the environment must be avoided.[7][11] Therefore, it must be treated as a hazardous waste stream.
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the known and inferred hazards, stringent safety measures are required when handling 4-(1-Azepanyl)-1-butanol, including during disposal preparation.
Required PPE:
Eye Protection: Chemical splash goggles are mandatory. Causes serious eye irritation.[1]
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use. May cause an allergic skin reaction.[1]
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
Work Area: All handling should occur within a certified chemical fume hood to minimize inhalation exposure.
First Aid for Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[12]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][12]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][10]
Section 3: Waste Segregation and Chemical Incompatibility
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to violent chemical reactions, fires, or the generation of toxic gases.
Core Principle: 4-(1-Azepanyl)-1-butanol waste must be collected in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams unless compatibility has been verified by an EHS professional.
Incompatible Materials to Avoid:
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Peroxides): The alcohol group can be oxidized, potentially leading to a highly exothermic or explosive reaction.
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): The basic azepane nitrogen will undergo a vigorous acid-base neutralization reaction, generating heat.
Acid Chlorides and Acid Anhydrides: These will react with the alcohol group, often violently.[13]
This waste should be categorized as a flammable, organic, non-halogenated solvent waste stream containing nitrogen.
Section 4: Step-by-Step Disposal Procedure
Disposal of 4-(1-Azepanyl)-1-butanol must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14][15] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [14][15][16]
Step 4.1: Waste Collection and Containerization
Select an Appropriate Container: Use a clean, sealable container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle is recommended. The original product container is often the best choice.[15] Ensure the container is free from damage or leaks.[17]
Transfer the Waste: Carefully pour the waste 4-(1-Azepanyl)-1-butanol, including any contaminated solvents from reaction workups or rinsates, into the designated waste container using a funnel. Perform this transfer inside a chemical fume hood.
Leave Headspace: Do not fill the container to more than 90% capacity. This headspace allows for vapor expansion and reduces the risk of spills.
Secure the Container: Tightly seal the container lid. Keep the container closed at all times except when adding waste.[14][15]
Step 4.2: Labeling the Waste Container
Proper labeling is a critical safety and regulatory requirement. Your EHS department will provide official hazardous waste tags.
Attach the Label: As soon as the first drop of waste enters the container, affix a hazardous waste label.[15]
Complete the Label: Clearly and legibly write the following information:
Full Chemical Name: "Waste 4-(1-Azepanyl)-1-butanol".
List all components and their approximate percentages, including any solvents (e.g., "Methanol 50%, 4-(1-Azepanyl)-1-butanol 50%").
Hazard Information: Check the appropriate hazard boxes (e.g., Flammable, Irritant).
Generator Information: Your name, lab location (building and room number), and the date accumulation started.
Step 4.3: Storage in a Satellite Accumulation Area (SAA)
Designate an SAA: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[14][18] Do not move waste between different rooms for storage.[14]
Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a spill tray) to contain any potential leaks.[17][19]
Segregate Incompatibles: Ensure the SAA stores this waste away from the incompatible materials listed in Section 3.
Step 4.4: Arranging for Final Disposal
Monitor Accumulation: Do not accumulate more than 55 gallons of total hazardous waste in your SAA.[14][15]
Request Pickup: Once the waste container is full (or before the 12-month accumulation time limit is reached), submit a waste pickup request to your institution's EHS department following their specific procedures.[14]
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by trained EHS staff.[15]
Section 5: Spill Management
Immediate and correct response to a spill is vital to prevent injury and environmental contamination.
Small Spill (manageable by lab personnel):
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill with an absorbent material suitable for flammable liquids (e.g., vermiculite or a commercial spill pad).
Collect the contaminated absorbent material using non-sparking tools.
Place the collected material into a sealed, labeled hazardous waste container.
Clean the spill area with soap and water.
All materials used in the cleanup must be disposed of as hazardous waste.[15]
Large Spill (or any spill you are not comfortable handling):
Evacuate the immediate area.
Alert others and prevent entry into the spill zone.
If there is a fire or medical emergency, call emergency services.
Contact your institution's EHS department immediately for cleanup assistance.[15]
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(1-Azepanyl)-1-butanol.
Caption: Decision workflow for handling and disposing of 4-(1-Azepanyl)-1-butanol waste.
References
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. Available at: [Link]
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Navigating the Safe Handling of 4-(1-Azepanyl)-1-butanol: A Guide for Laboratory Professionals
Understanding the Hazard Profile Based on the known hazards of analogous compounds like 1-butanol, 4-(1-Azepanyl)-1-butanol is anticipated to present the following risks: Flammability: Like other butanols, it is likely a...
Author: BenchChem Technical Support Team. Date: January 2026
Understanding the Hazard Profile
Based on the known hazards of analogous compounds like 1-butanol, 4-(1-Azepanyl)-1-butanol is anticipated to present the following risks:
Flammability: Like other butanols, it is likely a flammable liquid and vapor.[2][3][4][5][6]
Acute Oral Toxicity: It may be harmful if swallowed.[2][5][6][7]
Skin Irritation: Direct contact can cause skin irritation.[2][5][6][7]
Serious Eye Damage: Poses a significant risk of serious eye damage.[2][5][6][7]
Respiratory Irritation: Inhalation of vapors may lead to respiratory irritation.[2][5][6][7]
Drowsiness or Dizziness: May cause drowsiness or dizziness upon exposure.[2][5][6]
These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling procedures outlined below.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[8][9] The following table summarizes the recommended PPE for handling 4-(1-Azepanyl)-1-butanol, with the rationale rooted in mitigating the specific hazards associated with its chemical class.
Protection Type
Recommended Equipment
Specifications and Rationale
Eye and Face Protection
Chemical safety goggles and a face shield
Goggles must be tight-fitting to offer protection against splashes. A face shield provides an additional layer of protection for the entire face from potential splashes of the irritant compound.[2][10]
Skin Protection
Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat
Gloves should be inspected for any signs of degradation before each use. A lab coat is essential to protect skin and personal clothing from contamination.[2][8][10]
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate.
The potential for respiratory irritation and dizziness from vapors makes robust ventilation critical. A respirator provides an added layer of safety, especially during procedures with a higher risk of aerosolization.[2][8][10]
Foot Protection
Closed-toe shoes
Shoes should fully cover the feet to protect against accidental spills.[10]
Operational Plans: From Receipt to Disposal
A systematic approach to handling 4-(1-Azepanyl)-1-butanol at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date of receipt.
Storage Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3][11] The storage area should be designated for flammable liquids.
Segregation: Keep segregated from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[3][11]
Safe Handling and Experimental Use
Work Area Preparation: All work with 4-(1-Azepanyl)-1-butanol should be conducted in a chemical fume hood to minimize inhalation exposure.[4]
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.
Dispensing: When transferring the liquid, use only non-sparking tools and ensure that the container and receiving equipment are properly grounded to prevent static discharge.[2][3]
Hygiene Practices: Avoid eating, drinking, or smoking in the work area.[2] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
Contamination: Immediately change any clothing that becomes contaminated.
Spill Management
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent further hazards.